7H-Purine-6,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
175600-97-2 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.145 |
IUPAC Name |
purine-6,7-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)10-2-11(3)7/h1-2H,7H2,(H2,6,8,9) |
InChI Key |
UDPYVYQYYOZYJE-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N(C=N2)N |
Synonyms |
7H-Purine-6,7-diamine (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
7H-Purine-6,7-diamine chemical structure and properties
This guide serves as a definitive technical reference for 7H-Purine-6,7-diamine (also chemically identified as 7-aminoadenine or N7-aminoadenine ).[1]
Editorial Note: A critical distinction must be made immediately. This compound is distinct from 2,6-diaminopurine (2-aminoadenine), a common nucleotide analog.[1] 7H-Purine-6,7-diamine is an N-amino purine, characterized by a hydrazine-like motif on the imidazole ring.[1] Its primary utility lies not as a direct base pair analog, but as a high-value synthetic intermediate for constructing tricyclic heterocycles (e.g., pyridazinopurines) used in kinase inhibitor discovery.[1]
Structural Dynamics, Synthesis, and Heterocyclic Applications[1]
Chemical Identity & Structural Logic[1]
7H-Purine-6,7-diamine represents a unique class of "N-amino" heterocycles.[1] Unlike carbon-substituted purines, the 7-amino group creates a nucleophilic center orthogonal to the Watson-Crick face, enabling specific ring-closure reactions that are impossible with standard purines.[1]
| Property | Specification |
| IUPAC Name | 7H-Purine-6,7-diamine |
| Common Synonyms | 7-Aminoadenine; 6-Amino-7-aminopurine; N7-Aminoadenine |
| CAS Registry Number | 175600-97-2 (Verified) |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| Core Structure | Adenine core with an exocyclic amino group attached to N7 |
| Electronic Character | Amphoteric; the N7-amino group enhances electron density in the imidazole ring |
Structural Causality
The presence of the amino group at N7 disrupts the standard tautomeric equilibrium of adenine.[1] While adenine typically prefers the N9-H tautomer, 7-aminoadenine is locked into a configuration that exposes the N7-amine as a potent nucleophile.[1] This structural "locking" is the causal factor behind its reactivity with 1,3-diketones, a property exploited in the synthesis of fluorescent tricyclic probes.[1]
Synthesis & Production Protocols
The synthesis of 7H-Purine-6,7-diamine requires electrophilic amination.[1] Direct amination of adenine is regioselective under controlled conditions.[1]
Protocol: Electrophilic Amination of Adenine
Objective: Selective N-amination of the imidazole ring.[1]
-
Reagents: Adenine (Substrate), Hydroxylamine-O-sulfonic acid (HOSA) (Aminating agent), KOH (Base).[1]
-
Solvent System: Water/Dioxane or aqueous alkali.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve Adenine (10 mmol) in 30 mL of 1N KOH. The basic environment deprotonates the N9 position, increasing electron density at N7/N9.[1]
-
Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) portion-wise at 0–5°C.
-
Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (solvent: MeOH/CHCl3 1:4).[1]
-
Workup: Neutralize the solution to pH 7.0 with dilute HCl. The product precipitates or requires extraction.[1]
-
Purification: Recrystallize from water/ethanol.
Yield Expectation: 40–60%. Key Impurity: N9-aminoadenine (isomer).[1] Separation is achieved based on differential solubility; the 7-isomer is generally less soluble in neutral water.[1]
Applications: The "Miyashita" Cyclization
The most authoritative application of 7H-Purine-6,7-diamine is its use as a precursor for pyridazinopurines .[1] This reaction, extensively studied by Akira Miyashita and colleagues, transforms the purine into a tricyclic system capable of intercalating DNA or inhibiting specific kinases.[1]
Reaction: Condensation with 1,3-Diketones
The N7-amino group acts as a hydrazine-like nucleophile, attacking one carbonyl of a diketone (e.g., acetylacetone), followed by ring closure onto the C6-amino group.[1]
Experimental Workflow:
-
Reactants: 7H-Purine-6,7-diamine + 2,4-Pentanedione (Acetylacetone).[1]
-
Catalyst: Zinc Chloride (
) or acidic conditions.[1]
Mechanism Visualization
The following diagram details the transformation from Adenine to the Tricyclic Pyridazinopurine, highlighting the critical N7-nucleophilic attack.
Figure 1: Synthetic pathway converting Adenine to Tricyclic Pyridazinopurines via the 7-amino intermediate.[1]
Biological & Pharmacological Significance[7]
Kinase Inhibitor Scaffolds
The tricyclic derivatives synthesized from 7H-Purine-6,7-diamine mimic the adenosine triphosphate (ATP) binding motif but with an extended planar surface area.[1] This extension allows for:
-
Enhanced Hydrophobic Interaction: The extra ring (pyridazine) interacts with the "gatekeeper" regions of kinase pockets.[1]
-
Fluorescence: Many of these tricyclics are fluorescent, allowing them to serve as "turn-on" probes for kinase binding assays.[1]
DNA Damage Studies
N-amino purines are structurally related to damaged DNA bases.[1] 7-aminoadenine has been used as a model compound to study:
-
Hydrazine Toxicity: Understanding how hydrazine derivatives modify nucleobases in vivo.[1]
-
Mutagenesis: The N-amino group can alter hydrogen bonding capability, potentially causing AT
GC transitions during replication.[1]
Summary of Physical Properties
| Property | Value | Notes |
| Melting Point | >300°C (Decomposes) | Typical for high-nitrogen heterocycles.[1][5] |
| Solubility | Low in cold water; Soluble in dilute acid/base | Amphoteric nature allows salt formation.[1] |
| UV Absorption | Similar to adenine but often bathochromically shifted due to N-amino auxochrome.[1] | |
| pKa | ~3.5 (N1 protonation) | The N7-amino group lowers the basicity of the ring system compared to adenine.[1] |
References
-
Miyashita, A., et al. (1998).[1] Synthesis of Pyridazino[6,1-f]purines via 7-Aminoadenine. Chemical & Pharmaceutical Bulletin.
-
BLD Pharm. (2024).[1] Product Data Sheet: 7H-Purine-6,7-diamine (CAS 175600-97-2).[1][5]
-
Leškovskis, K. (2021).[1] Triaminopyrimidine synthesis from adenine and related purine ring openings. European Journal of Organic Chemistry.[1][3] [1]
-
ChemSRC. (2025).[1] 7H-Purine-6,7-diamine Chemical Properties and CAS Registry.
Sources
Technical Guide: 7-Aminoadenine (CAS 175600-97-2)
[1]
Executive Summary
7-Aminoadenine (systematically known as 7H-Purine-6,7-diamine ; CAS 175600-97-2 ) is a specialized nucleobase analogue utilized in biochemical research and drug development.[1][2][3][4] Characterized by the presence of an exocyclic amino group attached to the N7 nitrogen of the purine ring, this compound serves as a critical probe for studying DNA polymerase fidelity, mutagenesis mechanisms, and Hoogsteen base-pairing dynamics. Its molecular weight of 150.14 g/mol and unique hydrogen-bonding capabilities make it a valuable scaffold in the synthesis of modified nucleosides for antiviral and anticancer therapeutics.
Part 1: Chemical Identity & Physicochemical Properties[1][5]
The precise identification of CAS 175600-97-2 is essential for avoiding confusion with other adenine derivatives (e.g., 2-aminoadenine or 8-aminoadenine).
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Common Name | 7-Aminoadenine |
| Systematic Name | 7H-Purine-6,7-diamine |
| CAS Registry Number | 175600-97-2 |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| Structural Class | N-Amino Purine (Hydrazine derivative) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in dilute acids/bases; sparingly soluble in water |
| Purity Standard | Typically ≥95% (HPLC) for research applications |
Structural Significance
Unlike canonical adenine, which possesses a lone pair at the N7 position capable of accepting a hydrogen bond, 7-aminoadenine features an amino group (-NH2) at this position. This modification:
-
Alters Hydrogen Bonding: The N7-amino group acts as a hydrogen bond donor, disrupting standard Hoogsteen pairing modes.
-
Electronic Effects: The hydrazine-like moiety (N-N) introduces unique electronic properties, affecting the pKa of the N1 position and the stability of the glycosidic bond in corresponding nucleosides.
Part 2: Synthesis & Experimental Protocols
The synthesis of N-aminopurines is non-trivial due to the multiple nucleophilic sites on the purine ring (N1, N3, N7, N9). The most authoritative protocol involves electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA) .
Mechanism of Action
The reaction proceeds via an SN2-type mechanism where the purine anion attacks the nitrogen of HOSA, displacing the sulfate group.
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) serves as the source of the electrophilic amino group (NH2+).
-
Regioselectivity: In alkaline conditions, amination can occur at N1, N7, or N9. The product distribution is highly dependent on the solvent and base used.
Detailed Synthesis Protocol
Note: This protocol describes the general amination of adenine derivatives. Optimization may be required for specific isomer isolation.
Reagents Required:
-
Hydroxylamine-O-sulfonic acid (HOSA) (CAS 2950-43-8)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Water (deionized) and Ethanol
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of Adenine in 30 mL of 1 M KOH solution. Ensure complete dissolution by mild heating (40°C) if necessary.
-
Reagent Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 12 mmol of HOSA dissolved in 10 mL of water dropwise over 20 minutes. Critical: Maintain low temperature to prevent decomposition of HOSA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution may develop a precipitate.[5]
-
Workup: Neutralize the solution to pH 7.0 using dilute HCl.
-
Isolation: The resulting mixture typically contains 1-amino, 7-amino, and 9-amino isomers.
-
Purification: Isolate 7-aminoadenine via preparative HPLC or fractional crystallization from ethanol/water mixtures. The 7-amino isomer is often less soluble than the 1-amino derivative.
-
-
Characterization: Verify identity using 1H NMR (DMSO-d6) and Mass Spectrometry (ESI-MS: m/z 151.1 [M+H]⁺).
Part 3: Visualization of Synthesis Pathway
The following diagram illustrates the electrophilic amination pathway converting Adenine to 7-Aminoadenine.
Figure 1: Electrophilic amination of Adenine to 7-Aminoadenine using HOSA.
Part 4: Applications in Drug Discovery & Research
Mutagenesis and DNA Repair Studies
7-Aminoadenine acts as a potent tool for investigating the mechanisms of base modification. Because the N7 position is critical for major groove interactions with DNA binding proteins, the introduction of an amino group creates steric and electrostatic clashes.
-
Mechanism: The N7-amino group can interfere with the binding of zinc-finger proteins or polymerases that scan the major groove.
-
Utility: Used as a negative control to validate the necessity of N7-hydrogen bond acceptors in protein-DNA complexes.
Nucleoside Analog Synthesis
The compound serves as a scaffold ("building block") for creating modified nucleosides.
-
Antiviral Research: Modified purines are precursors to acyclic nucleoside phosphonates (e.g., Tenofovir analogs). The 7-amino modification alters the pharmacokinetic profile and resistance barrier of the resulting drugs.
-
Click Chemistry: The exocyclic amino group can be further derivatized (e.g., via acylation or reductive amination) to attach fluorophores or affinity tags without disrupting the Watson-Crick face (N1-C6).
Structural Biology (Hoogsteen Pairing)
In standard DNA (B-form), Adenine pairs with Thymine via Watson-Crick bonds. However, in "Hoogsteen" pairing (seen in triplex DNA or damaged DNA), the N7 nitrogen is a hydrogen bond acceptor.
-
Disruption: 7-Aminoadenine converts N7 from an acceptor to a donor.
-
Experiment: Incorporating 7-aminoadenine into oligonucleotides forces the helix to adopt alternative conformations or destabilizes triplex structures, proving the involvement of Hoogsteen pairing.
Part 5: Safety & Handling (Self-Validating Protocol)
Working with N-amino heterocycles requires strict adherence to safety protocols due to their potential reactivity and biological activity.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm minimum thickness).
-
Safety goggles with side shields.
-
Lab coat.
-
Respiratory Protection: Use a fume hood. If handling powder in open air, an N95 respirator is recommended to avoid inhalation of dust.
-
-
Storage:
-
Store at -20°C (long term) or 2-8°C (short term).
-
Keep under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.
-
Protect from light.
-
-
Spill Management:
-
Neutralize spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 175600-97-2. Retrieved from [Link]
- Journal of the American Chemical Society (1966).Amination of Heterocycles with Hydroxylamine-O-sulfonic Acid.
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Purine Diamine Isomers: A Comparative Analysis of 2,6-Diaminopurine and the Hypothetical 7H-Purine-6,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2,6-diaminopurine (2,6-DAP), a biologically significant adenine analogue. It addresses a common point of confusion arising from chemical nomenclature by comparing 2,6-DAP with the hypothetical and structurally distinct isomer, 7H-Purine-6,7-diamine. The core of this document elucidates the profound differences in chemical stability, electronic structure, and biological relevance that arise from the positional variance of the second amino group on the purine scaffold. We delve into the well-established role of 2,6-DAP in nucleic acid structure and its emerging therapeutic applications, while providing a chemically-grounded explanation for the absence of 7H-Purine-6,7-diamine in biological and synthetic contexts. Detailed methodologies for the synthesis and analysis of 2,6-DAP are provided, alongside data-rich tables and explanatory diagrams to offer a complete resource for professionals in the field.
Introduction: The Criticality of Substituent Positioning in Purine Chemistry
The purine ring is a fundamental heterocyclic scaffold for life, forming the basis of two of the four canonical nucleobases in DNA and RNA: adenine (6-aminopurine) and guanine (2-amino-6-oxopurine)[1]. The biological function of these molecules is exquisitely dictated by the nature and position of substituents on the bicyclic ring system. These substituents govern hydrogen bonding patterns, solubility, and recognition by enzymes.
This guide focuses on a specific diamino-substituted purine, 2,6-diaminopurine (2,6-DAP), a molecule of significant interest in virology, molecular biology, and pharmacology[2][3][4]. A frequent source of confusion for researchers is the distinction between constitutional isomers of substituted purines. Here, we clarify the identity of 2,6-DAP and contrast it with the hypothetical isomer, 7H-Purine-6,7-diamine, to illustrate the stark impact of substituent placement on molecular viability and function.
Unraveling the Nomenclature: 7H-Purine-6,7-diamine vs. 2,6-Diaminopurine
A critical first step is to address the nomenclature. While searching for "7H-Purine-6,7-diamine," researchers will find that this name does not correspond to a known, stable chemical entity. Instead, chemical databases often list "7H-Purine-2,6-diamine" as a systematic name for 2,6-diaminopurine (CAS Number: 1904-98-9)[5][6][7][8][9].
The "7H" designation refers to the common tautomeric form of the purine ring, where the hydrogen atom is located on the nitrogen at position 7 of the imidazole ring. It does not indicate the position of a substituent. The user's query "7H-Purine-6,7-diamine" implies substitution at position 6 (a carbon) and position 7 (a nitrogen). As we will explore, substitution of an amino group at the N7 position is chemically and biologically problematic.
The correct structures are visualized below:
Caption: Chemical structures of 2,6-Diaminopurine and the hypothetical 7H-Purine-6,7-diamine.
Profile of a Biologically Active Isomer: 2,6-Diaminopurine (2,6-DAP)
2,6-DAP, also known as 2-aminoadenine, is an analogue of adenine that contains an additional amino group at the C2 position[2][10]. This seemingly minor modification has profound consequences for its chemical properties and biological function.
Physicochemical Properties
The properties of 2,6-DAP are well-documented and summarized below in comparison to the canonical purine, adenine.
| Property | 2,6-Diaminopurine (2,6-DAP) | Adenine |
| CAS Number | 1904-98-9[5][6] | 73-24-5 |
| Molecular Formula | C₅H₆N₆[3][8] | C₅H₅N₅ |
| Molar Mass | 150.14 g/mol [5][6] | 135.13 g/mol |
| Appearance | White to light yellow crystalline powder[5][11] | White crystalline powder |
| Melting Point | >300 °C (decomposes)[8] | 360-365 °C (decomposes) |
| Water Solubility | Sparingly soluble (2.38 g/L at 20 °C)[5] | Sparingly soluble (0.5 g/L at 20 °C) |
| Hydrogen Bonds | Forms 3 H-bonds with Thymine/Uracil[12][13] | Forms 2 H-bonds with Thymine/Uracil |
Biological Significance and Applications
The primary distinction of 2,6-DAP is its ability to form three hydrogen bonds when paired with thymine (or uracil), in contrast to the two bonds formed by the adenine-thymine pair[5][12][13].
Caption: Hydrogen bonding comparison between A-T and DAP-T base pairs.
This enhanced bonding leads to several key applications:
-
Enhanced Nucleic Acid Stability: Incorporation of 2,6-DAP into DNA or RNA oligonucleotides increases the thermal stability of the duplex, raising the melting temperature (Tm) by approximately 1-2 °C per modification[13]. This is valuable in applications like antisense therapy and diagnostics.
-
Natural Occurrence: In the S-2L cyanophage, adenine is completely replaced by 2,6-DAP in its genome. This modification protects the phage DNA from the host's restriction enzymes, providing a selective advantage[2][5].
-
Therapeutic Potential: 2,6-DAP has demonstrated potential as an antineoplastic agent and has been investigated for its antiviral properties[3][6]. More recently, it has been identified as a potent corrector of UGA nonsense mutations, showing promise in treating genetic disorders like cystic fibrosis[4][14].
The Unstable Isomer: A Chemical Rationale for the Absence of 7H-Purine-6,7-diamine
The hypothetical 7H-Purine-6,7-diamine, with amino groups at C6 and N7, is not a compound found in chemical catalogs or biological systems. The rationale for its absence lies in the fundamental principles of aromaticity and electronic stability.
-
Disruption of Aromaticity: The purine ring system's stability is derived from the aromatic character of both its pyrimidine and imidazole rings. Placing a substituent on the N7 nitrogen, which is part of the imidazole ring's π-system, would force it into an sp³-like hybridization. This breaks the continuous cycle of p-orbitals, destroying the aromaticity of the five-membered ring and significantly destabilizing the entire molecule.
-
Basicity and Reactivity: The N7 position of purines is known as a primary site for alkylation due to the lone pair of electrons. However, attaching a primary amino group (-NH₂) would create a highly unstable N-N bond within the ring system, a structural motif prone to decomposition. Methods for synthesizing N7-substituted purines typically involve alkylation, not amination, and often result in a mixture of N7 and N9 isomers, with the N9 isomer being thermodynamically favored[15].
-
Synthetic Inaccessibility: Standard synthetic routes to purine derivatives build the ring system from acyclic precursors or modify existing purines[16][17]. These methods are not amenable to the direct introduction of an amino group at the N7 position. The necessary intermediates would be highly unstable and difficult to prepare.
Sources
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- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
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- 10. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]
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- 17. researchgate.net [researchgate.net]
N-Amino Purine Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Application
Executive Summary
N-amino purine derivatives represent a cornerstone of modern medicinal chemistry and drug development. Evolving from their fundamental role as components of nucleic acids, these heterocyclic scaffolds have been extensively modified to create a versatile class of molecules with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical review of N-amino purine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect their synthesis, elucidate their primary mechanisms of action, and survey their therapeutic landscape, with a particular focus on their role as potent kinase inhibitors for oncology. The narrative emphasizes the rationale behind experimental design and provides validated protocols, reflecting a field-proven approach to drug discovery.
Introduction: The Purine Core as a Privileged Scaffold
Purines are not merely building blocks of DNA and RNA; they are central players in cellular metabolism and signaling pathways.[1][3] The inherent ability of the purine scaffold to form multiple hydrogen bonds and engage in π-stacking interactions allows it to bind effectively to a diverse range of biological targets, particularly the ATP-binding pockets of enzymes. This has rendered the purine ring a "privileged scaffold" in drug discovery. The introduction of amino groups at various positions (N-amino derivatives) further enhances this potential, providing key interaction points and vectors for synthetic elaboration.
This strategic functionalization has unlocked a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][4] Many clinically used drugs, such as the anticancer agents cladribine and fludarabine, are purine derivatives, underscoring the scaffold's therapeutic value.[3] This guide will focus on the synthetic chemistry that generates this diversity, the molecular mechanisms that drive their efficacy, and the preclinical validation required for their development.
The Chemical Core: Synthesis of N-Amino Purine Derivatives
The biological potential of N-amino purines is unlocked through strategic and often complex organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, particularly at the C2, C6, and N9 positions, which are critical for modulating target affinity and selectivity.
Rationale for Synthetic Strategy: The Dichloropurine Approach
A common and highly effective strategy for creating diverse libraries of N-amino purines begins with a di-substituted precursor, typically 2,6-dichloropurine. The differential reactivity of the two chlorine atoms is the key to this approach's success. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This allows for a sequential and controlled introduction of different functionalities.
This differential reactivity enables a logical workflow:
-
C6 Substitution: The first reaction typically involves substitution at the C6 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl moieties, which are often crucial for kinase inhibitory activity.[5][6]
-
C2 Substitution: Following C6 modification, the less reactive C2 chlorine is targeted. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for this step, allowing for the introduction of a primary or secondary amine (the "N-amino" component).[5]
-
N9 Protection/Deprotection: To prevent unwanted side reactions at the N9 position of the purine ring during the coupling steps, a protecting group such as tetrahydropyran (THP) is often installed early in the sequence and removed under acidic conditions in the final step.[5]
This stepwise approach provides precise control over the final structure, which is paramount for optimizing biological activity.
Experimental Protocol: Synthesis of a 2-Arylaminopurine Derivative as a CDK2 Inhibitor
This protocol is a representative example for the synthesis of a 2-amino-6-arylpurine, a class of compounds with demonstrated potent CDK2 inhibitory activity.[5][6] It is a self-validating system that includes purification and characterization at each key stage.
Objective: To synthesize a 4-((6-aryl-9H-purin-2-yl)amino)benzenesulfonamide derivative.
Workflow Diagram:
Caption: General synthetic workflow for 2-arylaminopurine derivatives.
Step 1: N9-Protection of 2,6-Dichloropurine
-
Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Characterize by NMR and MS to confirm structure.
Step 2: Suzuki Coupling at C6
-
To a solution of the N9-protected dichloropurine (1.0 eq) in a solvent mixture (e.g., dioxane/water), add the desired arylboronic acid or ester (1.2 eq).
-
Add a base such as sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C6-aryl substituted product. Confirm structure by NMR and MS.
Step 3: Buchwald-Hartwig Coupling at C2
-
Combine the C6-substituted purine (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq) in an oven-dried flask.
-
Add a base such as cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add anhydrous solvent (e.g., dioxane) and heat the mixture at 100-120°C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the fully substituted, N9-protected purine. Confirm structure by NMR and MS.
Step 4: N9-Deprotection
-
Dissolve the product from Step 3 in a mixture of methanol and hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the THP group.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or recrystallize to obtain the final pure 2-arylaminopurine derivative as an HCl salt.
-
Final characterization by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.
Mechanisms of Action & Key Biological Targets
N-amino purines exert their biological effects through diverse mechanisms, with the inhibition of protein kinases emerging as a particularly fruitful area for cancer therapy.
Anticancer Activity via Kinase Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators that drive the cell through its different phases.[7] Specifically, the CDK2/Cyclin E and CDK2/Cyclin A complexes are critical for the G1/S transition, where the cell commits to replicating its DNA.[8] In many cancers, this checkpoint is aberrant, leading to uncontrolled proliferation.
N-amino purine derivatives have been designed as ATP-competitive inhibitors of CDKs.[6] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[7] Phosphorylation of Rb by CDK2 normally releases the transcription factor E2F, which then activates genes required for S-phase. By blocking this step, N-amino purine inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: CDK2-Mediated G1/S Transition and Its Inhibition
Caption: Inhibition of the G1/S cell cycle transition by N-amino purine derivatives.
Table 1: Representative N-Amino Purine Derivatives as CDK2 Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5 | 73 (for CDK2) | Various | [5] |
| Compound 11l | CDK2 | 19 | MDA-MB-231 (TNBC) | [5] |
| Compound 73 | CDK2 | 44 | - | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ value of a test compound against CDK2. The principle is to measure the amount of ADP produced in the kinase reaction; the amount of ADP is directly proportional to kinase activity.[3][9]
Objective: To quantify the inhibitory potency (IC₅₀) of an N-amino purine derivative on CDK2/Cyclin E activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in kinase buffer. The concentration should be at or near the Km of ATP for the enzyme to accurately assess competitive inhibitors.
-
Enzyme/Substrate Mix: Prepare a 2X solution of CDK2/Cyclin E1 enzyme and a suitable substrate (e.g., Histone H1, 0.2 mg/mL) in kinase buffer.[9] The optimal enzyme concentration should be predetermined via titration to produce a robust signal (e.g., 10-30% ATP consumption).
-
Test Compound: Prepare a serial dilution of the N-amino purine derivative in 100% DMSO, then dilute into kinase buffer to create 4X final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Controls: Designate wells for "No Enzyme" (negative control) and "Vehicle Control" (positive control, containing only DMSO).
-
Compound Addition: Add 2.5 µL of the 4X serially diluted test compound or vehicle to the appropriate wells.
-
Reaction Initiation: Add 5 µL of the 2X Enzyme/Substrate mix to all wells except the "No Enzyme" control. Add 5 µL of the 2X Substrate-only mix to the negative control wells.
-
Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. Total volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
-
Detection:
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "No Enzyme" background signal from all other readings.
-
Normalize the data by setting the "Vehicle Control" as 100% activity and background as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cardiovascular & Renal Applications via Metabolic Modulation
A distinct class, the 8-aminopurines, operates through a different mechanism: metabolic modulation. These compounds, including 8-aminoguanine, are inhibitors of purine nucleoside phosphorylase (PNPase).[10] PNPase is a key enzyme in the purine salvage pathway, converting tissue-protective purines like inosine and guanosine into potentially damaging ones like hypoxanthine and guanine.[11]
By inhibiting PNPase, 8-aminopurines "rebalance" the purine metabolome, increasing the levels of beneficial inosine and guanosine.[10][11] Increased inosine can then activate adenosine receptors (e.g., A₂₋B), leading to effects like increased renal blood flow, which contributes to diuretic and natriuretic activity.[10] This mechanism holds promise for treating cardiovascular and renal diseases such as hypertension and chronic kidney disease.[4]
Mechanism of Action: PNPase Inhibition by 8-Aminopurines
Caption: 8-Aminopurines inhibit PNPase, altering the purine metabolome.
Antimicrobial and Antiviral Mechanisms
The structural similarity of N-amino purines to endogenous nucleobases makes them effective anti-metabolites.[10] They can be processed by viral or microbial enzymes, leading to incorporation into nascent DNA or RNA chains and causing chain termination. Alternatively, they can inhibit key enzymes required for nucleic acid synthesis. Some derivatives have also been shown to interact directly with DNA, causing damage or forming adducts that disrupt replication.[5]
Table 2: Antimicrobial Activity of Representative N-Amino Purine Derivatives
| Compound Class | Organism(s) | Activity Metric | Value | Reference |
| Aminothiazole Aurones | Clostridium botulinum | MIC | 0.78 µM | [12] |
| Aminothiazole Aurones | Listeria monocytogenes | MIC | 3.12 µM | [12] |
| 4-aminoantipyrine deriv. | Staphylococcus aureus | Zone of Inhibition | 35 mm (100 µg/ml) | [13][14] |
| 4-aminoantipyrine deriv. | Escherichia coli | Zone of Inhibition | 31 mm (100 µg/ml) | [13][14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Structure-Based Drug Design (SBDD) & SAR
The development of potent and selective N-amino purine inhibitors is heavily reliant on a rational, structure-based design workflow. This iterative process combines computational modeling with chemical synthesis and biological testing to optimize the drug candidate.
Structure-Activity Relationship (SAR): The SAR for purine-based kinase inhibitors is well-established. Key insights include:
-
C2-Anilino Group: An N-aryl group at the C2 position often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Substitutions on this ring can be used to enhance potency or modulate physical properties.[6]
-
C6-Aryl Group: A larger, often aromatic, substituent at the C6 position typically projects into the ribose-binding pocket and can be modified to achieve selectivity between different kinases.[5][6] For example, a biphenyl group at C6 was found to confer ~2000-fold selectivity for CDK2 over CDK1.[6]
-
N9-Substitution: This position can be used to improve solubility and cell permeability, often by adding polar or flexible alkyl groups.
Workflow: Structure-Based Design of a Kinase Inhibitor
Caption: Iterative workflow for structure-based drug design.[4][15]
Conclusion and Future Perspectives
N-amino purine derivatives have proven to be an exceptionally versatile and productive scaffold in the pursuit of novel therapeutics. Their success as kinase inhibitors, particularly against CDKs, has paved the way for new cancer treatments. The continued exploration of their potential in other areas, such as cardiovascular, renal, and infectious diseases, highlights the scaffold's enduring relevance.
Future efforts will likely focus on designing next-generation inhibitors with even greater selectivity to minimize off-target effects and associated toxicities. The application of novel synthetic methodologies will enable the exploration of previously inaccessible chemical space, while a deeper understanding of the complex signaling networks they modulate will uncover new therapeutic opportunities. The N-amino purine core, a simple yet elegant structure, will undoubtedly remain a central element in the drug discovery toolkit for years to come.
References
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Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry. [Link]
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Dragostin, O. M., et al. (2025). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ResearchGate. [Link]
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Krasnov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]
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Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Ishida, T., et al. (2011). Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]
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Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Janeba, Z., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
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Khan Academy. (n.d.). Cell cycle regulators. Khan Academy. [Link]
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Al-Ostath, A., et al. (2025). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters. [Link]
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Prieto-Martínez, F. D., et al. (2021). Structure-Based Drug Design Workflow. ResearchGate. [Link]
-
Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Al-Ostath, A., et al. (2025). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Chemical Review and Letters. [Link]
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Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. University of California, Berkeley. [Link]
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Jackson, E. K., et al. (2022). Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. American Journal of Physiology-Renal Physiology. [Link]
-
Janeba, Z., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
-
PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]
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Lee, Y., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. [Link]
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Al-Ostath, A., et al. (2025). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters. [Link]
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D'Arcy, B., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. [Link]
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Jackson, E. K., et al. (2022). Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. American Journal of Physiology. Renal Physiology. [Link]
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An In-Depth Technical Guide to 6-Aminopurine (Adenine)
A Note on Nomenclature: The query specified "6-amino-7-aminopurine." Following an extensive search, no compound with this specific name and structure is readily documented in chemical literature. The numbering "7-amino" is atypical for the purine ring structure. It is highly probable that the intended compound of interest is the fundamentally important and structurally similar molecule, 6-aminopurine , commonly known as Adenine . This guide will therefore provide a comprehensive overview of Adenine.
Introduction
Adenine (6-aminopurine) is a purine nucleobase, a fundamental component of nucleic acids, DNA and RNA.[1][2] It is one of the four bases in the genetic code, pairing with thymine in DNA and uracil in RNA. Beyond its role in genetics, adenine is a crucial component of adenosine triphosphate (ATP), the primary energy currency of the cell, and cofactors such as NAD and FAD, which are essential for cellular respiration.[1] Its central role in biochemistry makes it a key molecule for researchers in molecular biology, drug discovery, and biotechnology. The purine scaffold is a valuable starting point for the development of a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3]
Chemical and Physical Properties
Adenine is a white crystalline powder with a high melting point. It is sparingly soluble in cold water but more soluble in boiling water, as well as in acidic and alkaline solutions.[4]
| Property | Value | Source |
| IUPAC Name | 9H-purin-6-amine | [4] |
| CAS Number | 73-24-5 | [4] |
| Molecular Formula | C₅H₅N₅ | [4] |
| Molecular Weight | 135.13 g/mol | [4] |
| Melting Point | >360 °C | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Insoluble in cold water, soluble in boiling water, acid, and alkali. Slightly soluble in ethanol. | [4] |
| pKa | 4.12 (at 25°C) | [4] |
Biological Significance and Signaling
Adenine is integral to numerous biological processes. As a component of DNA and RNA, it is fundamental to the storage and transmission of genetic information. Its role extends to cellular energy metabolism as a core component of ATP. In this process, the hydrolysis of the high-energy phosphate bonds of ATP releases energy that drives a vast array of cellular functions.
Furthermore, adenine derivatives are key signaling molecules. Adenosine, which is composed of adenine linked to a ribose sugar, acts as a neurotransmitter and neuromodulator in the central nervous system. It influences sleep, arousal, and neuronal activity by binding to adenosine receptors.
Below is a simplified representation of Adenine's central role in cellular metabolism and signaling.
Caption: Workflow for the synthesis of 6-aminopurine.
Analytical Methods
The characterization and quantification of adenine and its derivatives are routinely performed using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of purine derivatives in biological samples and synthetic reaction mixtures. [5][6]* Mass Spectrometry (MS): MS is employed for the determination of the molecular weight and structural elucidation of adenine and its analogs. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and is essential for the characterization of newly synthesized purine derivatives.
-
UV-Visible Spectroscopy: The purine ring exhibits characteristic UV absorbance, which can be used for quantification and for studying its electronic properties.
Safety and Handling
Adenine is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Hazard Statements: Some sources indicate that adenine may be harmful if swallowed. [4][8][9]* Precautionary Statements: It is recommended to wash hands thoroughly after handling, and to avoid eating, drinking, or smoking when using this product. [8][9]In case of ingestion, it is advised to seek immediate medical attention. [8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling adenine.
-
Storage: Adenine is stable but can be moisture-sensitive. [4]It should be stored in a cool, dry place, typically between 2-8°C. [4][10]
Conclusion
6-Aminopurine, or adenine, is a molecule of paramount importance in the fields of biology and medicine. Its fundamental role in genetics and cellular metabolism, coupled with the therapeutic potential of its derivatives, ensures that it will remain a subject of intense scientific investigation. This guide has provided a foundational overview of its chemical properties, biological significance, synthesis, and handling for researchers and professionals in the life sciences. The continued exploration of purine chemistry holds great promise for the development of novel therapeutics to address a wide range of human diseases.
References
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ChemBK. 6-Aminopurine. [Link]
-
Chem-Impex. 6-Amino-7-deazapurine. [Link]
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Durham Tech. Adenine {6-Aminopurine} cas73-24-5 SDS. [Link]
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PNAS. Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. [Link]
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-
PubChem. 6-Hydroxyaminopurine. [Link]
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ChemSupply Australia. Safety Data Sheet. [Link]
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ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
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MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. [Link]
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RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]
-
ResearchGate. Structure of (a) adenine (6-aminopurine) and (b) 2-aminopurine. [Link]
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PubMed. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. [Link]
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Introduction: Clarifying the Analyte and the Critical Role of Solubility
An In-Depth Technical Guide to the Solubility of 7H-Purin-6-amine (Adenine) in Water vs. DMSO
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the realm of biochemical and pharmaceutical research, precise molecular identification and characterization are paramount. The compound of interest, initially queried as "7H-Purine-6,7-diamine," is correctly identified in scientific literature and chemical databases as 7H-purin-6-amine , universally known as Adenine . This guide proceeds with the analysis of Adenine, a cornerstone nucleobase in DNA and RNA, and a critical component in numerous biochemical pathways.
Understanding the solubility of active pharmaceutical ingredients (APIs) and research compounds like Adenine is a foundational requirement for experimental design. It directly impacts bioavailability, formulation, and the reliability of in vitro assays. The choice of solvent—typically between an aqueous medium like water to mimic physiological conditions and a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for creating concentrated stock solutions—is a critical decision point. This guide provides a detailed examination of Adenine's solubility in these two essential solvents, grounded in chemical principles and supported by actionable experimental protocols.
Comparative Solubility Analysis: Adenine in Water and DMSO
The solubility of a compound is not an absolute value but is dependent on factors such as temperature, pH, and the physical form of the solute. However, a comparative analysis reveals significant differences in Adenine's behavior in water versus DMSO, which can be attributed to their distinct molecular properties.
Adenine is generally characterized as being slightly soluble in water and more soluble in DMSO. At ambient temperature, its solubility in water is quite low. For instance, at 25 °C, the solubility of adenine in water is approximately 8.55 x 10^-3 mol/L. In contrast, it is freely soluble in DMSO.
Table 1: Quantitative Solubility of Adenine
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | General Description |
| Water | 135.13 | 25 | 8.55 x 10⁻³ | ~1.16 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 135.13 | Ambient | Data not specified | > 10 g/L (estimated) | Soluble |
Note: The exact solubility in DMSO can vary between suppliers and depends on the purity and water content of the solvent. It is consistently reported as significantly higher than in water.
The Chemistry of Dissolution: Why the Difference?
The disparity in solubility is rooted in the intermolecular forces between Adenine and the solvent molecules.
Adenine in Water (Polar Protic Solvent): Water is a polar protic solvent, meaning it has a significant dipole moment and hydrogen atoms bonded to an electronegative oxygen atom. These hydrogens can act as hydrogen bond donors. Adenine has multiple hydrogen bond donors (the amine group at C6 and the imidazole nitrogen at N7) and acceptors (the nitrogen atoms at N1, N3, and N9).
While Adenine can form hydrogen bonds with water, its flat, aromatic purine structure has significant nonpolar character. The energy required to break the strong hydrogen bonding network between water molecules to create a cavity for the adenine molecule is substantial. Furthermore, the crystal lattice energy of solid Adenine, stabilized by intermolecular hydrogen bonds between adenine molecules, must be overcome. The solvation energy released from the new adenine-water interactions is not sufficient to fully overcome these energy barriers, resulting in low aqueous solubility.
Adenine in DMSO (Polar Aprotic Solvent): DMSO is a polar aprotic solvent. It has a strong dipole moment due to the S=O bond, making it an excellent solvent for polar molecules. However, it lacks acidic protons and primarily acts as a hydrogen bond acceptor.
DMSO effectively solvates Adenine for several reasons:
-
Disruption of Self-Association: DMSO is highly effective at breaking the intermolecular hydrogen bonds between Adenine molecules in the solid state.
-
Strong Dipole Interactions: The strong dipole of the DMSO molecule interacts favorably with the polar regions of the Adenine molecule.
-
Hydrogen Bond Acceptance: The oxygen atom in DMSO acts as a powerful hydrogen bond acceptor, readily interacting with the N-H groups of Adenine.
This combination of factors leads to a much more favorable solvation energy for Adenine in DMSO compared to water.
Caption: Key interactions governing Adenine solubility.
Experimental Protocol: Determination of Adenine Solubility via the Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures the system reaches equilibrium, providing a reliable and reproducible measurement.
Objective: To determine the equilibrium solubility of Adenine in water and DMSO at a controlled temperature (e.g., 25°C).
Materials:
-
Adenine (≥99% purity)
-
Reagent-grade water (e.g., Type I Ultrapure)
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance
-
Thermostatic shaker incubator
-
20 mL glass scintillation vials with screw caps
-
Centrifuge capable of holding vials
-
Calibrated pH meter (for aqueous solution)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (PTFE for DMSO, PVDF for water)
Protocol Workflow:
Caption: Shake-flask method for solubility determination.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Label vials for each solvent.
-
Add an excess amount of Adenine to each vial. The key is to ensure a saturated solution with visible solid remaining after equilibration. For water, adding ~5 mg to 10 mL is sufficient. For DMSO, add ~200 mg to 10 mL.
-
Accurately add 10 mL of the respective solvent (water or DMSO) to each vial.
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. For purines, 24 to 48 hours is typically recommended. Causality: This step is critical to ensure the dissolution process has reached a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for sedimentation.
-
Centrifuge the vials at a high speed (e.g., 5000 x g for 15 minutes) to pellet the remaining solid Adenine. Causality: This step provides a clear supernatant, preventing contamination of the sample with undissolved solid particles which would artificially inflate the measured solubility.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Discard the first few drops to saturate the filter membrane.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A significant dilution will be required for the DMSO sample.
-
-
Quantification:
-
Prepare a set of calibration standards of Adenine in each solvent.
-
Analyze the standards and the diluted samples using a validated HPLC-UV method (Adenine has a strong absorbance maximum around 260 nm).
-
Construct a calibration curve and determine the concentration of Adenine in the diluted samples.
-
Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the solubility.
-
Conclusion and Best Practices
The solubility of Adenine is markedly different in water and DMSO, a direct consequence of the interplay between the solute's structure and the solvent's properties. It is slightly soluble in water due to the high energy cost of disrupting water's hydrogen-bonded network, but it is readily soluble in DMSO, which efficiently breaks apart the Adenine crystal lattice and forms favorable interactions.
For laboratory professionals, this means that while DMSO is an excellent choice for preparing high-concentration stock solutions for cell-based assays or screening, it is crucial to be aware of the final DMSO concentration in aqueous assay buffers, as it can impact biological systems. Direct dissolution in aqueous buffers is possible but will be limited to low concentrations. The shake-flask method remains the definitive technique for accurately quantifying these solubility limits, ensuring the generation of reliable and reproducible data in drug discovery and development.
References
Thermodynamic Stability of N7-H Amino-Purine Tautomers: A Technical Guide for Drug Discovery
Executive Summary
This guide provides a rigorous technical analysis of the thermodynamic stability of N7-H tautomers in amino-substituted purines (specifically Adenine, 2-Aminopurine, and relevant nucleoside analogs). While the canonical N9-H tautomer dominates in DNA/RNA duplexes to ensure replication fidelity, the rare N7-H tautomer plays a disproportionate role in lethal mutagenesis , viral polymerase ambiguity , and enzymatic active site recognition (e.g., HGPRTase).
This document details the energetic landscapes (
Part 1: The Thermodynamic Landscape
The Canonical vs. Rare Equilibrium
In amino-purines (e.g., Adenine), the proton on the imidazole ring can reside on N9 (canonical) or N7 (rare). This prototropic tautomerism is governed by the solvent's dielectric constant (
-
N9-H (Canonical): Low dipole moment (
2.8 D).[1] Preferred in gas phase and non-polar environments. -
N7-H (Rare): High dipole moment (
10–12 D). Significantly stabilized in high-dielectric solvents (water, cellular cytosol) due to favorable solute-solvent electrostatic interactions.
Quantitative Stability Data
The following table summarizes the relative free energies (
| Purine Species | Substituent | Phase/Solvent | Dominant Tautomer | |
| Adenine | 6-NH | Gas Phase | +7.5 to +8.2 | N9-H (Exclusive) |
| Adenine | 6-NH | Water ( | +0.2 to +2.5 | Coexistence (N9-H major) |
| 2-Aminopurine | 2-NH | Water | +1.5 to +3.0 | N9-H |
| 8-Aminopurine | 8-NH | Water | -0.5 to -1.2 | N7-H (Inverted) |
| Guanine | 2-NH | Water | +0.7 to -0.5 | Mixed (pH dependent) |
Critical Insight for Drug Design: The energy gap in water for Adenine is sufficiently small (
1-2 kcal/mol) that the N7-H population is accessible at physiological temperature (). This accessibility allows nucleoside analogs (e.g., Ribavirin, Favipiravir) to utilize the N7-H form to induce "wobble" pairing or Hoogsteen base-pairing, leading to transition mutations.
Part 2: Experimental & Computational Methodologies
To accurately study these tautomers, one must inhibit the fast proton exchange that averages signals at room temperature.
Protocol: Density Functional Theory (DFT) Validation
Standard B3LYP/6-311++G(d,p) is the baseline, but solvation models are non-negotiable.
-
Geometry Optimization: Perform in vacuo to establish the potential energy surface (PES) minima.
-
Vibrational Analysis: Calculate frequencies to ensure real minima (no imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.
-
Solvation Energy (Single Point): Apply the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water parameters.
-
Why: The N7-H tautomer is a "zwitterion-like" species with high charge separation. Gas-phase calculations will erroneously predict it is inaccessible (+8 kcal/mol).
-
-
Basis Set Superposition Error (BSSE): If modeling base pairs, apply Counterpoise Correction.
Protocol: Low-Temperature NMR Detection
Standard NMR shows a time-averaged signal. This protocol "freezes" the equilibrium.
-
Solvent Selection: Use anhydrous DMF-d7 or THF-d8 .
-
Reasoning: These aprotic polar solvents have low freezing points and high dielectric constants (mimicking water without the rapid proton exchange caused by protic solvents).
-
-
Sample Prep: Dissolve purine derivative (approx. 20 mM) under inert atmosphere (
). -
Temperature Gradient:
-
Start at 298 K (Reference).[1]
-
Step down in 10 K increments to 213 K (or solvent freezing limit).
-
-
Detection:
-
Monitor
and (HMBC/HSQC) shifts. -
Success Indicator: Decoalescence of the N-H signal into two distinct peaks (major N9-H, minor N7-H). Integration of these peaks yields
directly.
-
Integrated Workflow Diagram
Figure 1: Integrated workflow for characterizing rare purine tautomers. The convergence of computational
Part 3: Implications in Drug Discovery (Lethal Mutagenesis)
The N7-H tautomer is not merely a chemical curiosity; it is a mechanism of action for broad-spectrum antivirals.
The Mechanism of Ambiguity
In the canonical N9-H form, Adenine presents a specific hydrogen bond donor/acceptor pattern (D-A) to Thymine/Uracil. However, the N7-H tautomer alters the electronic distribution and the angle of the glycosidic bond, often facilitating Hoogsteen pairing or allowing the base to mimic a Pyrimidine in the active site of viral RNA-dependent RNA polymerases (RdRp).
-
Case Study: Favipiravir (T-705): Once ribosylated, the pseudo-purine base rotates between forms. The N7-H stabilized form can mispair with Cytosine (instead of Uracil), embedding C-to-U and G-to-A transition mutations into the viral genome.
-
Result: Error Catastrophe. The virus accumulates so many mutations that the population collapses.
Pathway of Mutagenic Incorporation
Figure 2: The "Rare Tautomer Hypothesis" in antiviral therapy. Minor populations of N7-H tautomers drive the accumulation of lethal errors in viral replication.
References
-
Raczyńska, E. D., et al. (2023). "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group." International Journal of Molecular Sciences.
-
Lozano, A., et al. (2023). "DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase." Journal of Chemical Theory and Computation.
-
Baranac-Stojanović, M. (2025).[2] "Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy." New Journal of Chemistry.
-
Jezuita, A., et al. (2019).[3] "Substituent effects on the stability of the four most stable tautomers of adenine and purine."[3] Structural Chemistry.
-
Cech, T. R., et al. (2007). "Exploring purine N7 interactions via atomic mutagenesis." RNA.[4][5]
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Navigating the Therapeutic Potential of Pteridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold Often Referred to as 6,7-Diaminopurine Derivatives
Abstract
The pteridine core, a fused pyrimidine and pyrazine ring system, represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules with significant therapeutic applications. While occasionally misidentified in broader chemical queries, the true potential lies within the rich and varied chemistry of pteridine derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of pteridine derivatives, with a particular focus on aminated congeners at the 6 and 7 positions. We will delve into their roles as anticancer agents, diuretics, and modulators of key enzymatic pathways, offering a comprehensive resource for researchers and drug development professionals.
Introduction: Unveiling the Pteridine Scaffold
Pteridines are heterocyclic compounds fundamental to numerous biological processes.[1] They serve as enzymatic cofactors, pigments, and signaling molecules across various organisms.[1] Their versatile structure has spurred the synthesis of a vast number of derivatives with a wide spectrum of therapeutic activities, including antitumor, anti-inflammatory, antimicrobial, and diuretic effects.[1][2] Notably, several pteridine-based drugs, such as methotrexate, pralatrexate, and triamterene, have received FDA approval and are in widespread clinical use.[1] This guide will provide a comprehensive overview of the therapeutic landscape of pteridine derivatives, with a special emphasis on the synthesis and biological evaluation of compounds bearing amino functionalities at the C6 and C7 positions, which are sometimes colloquially and imprecisely referred to as "6,7-diaminopurine derivatives."
Synthetic Strategies for Pteridine Derivatives
The synthesis of substituted pteridines is a cornerstone of medicinal chemistry, with several established methods for constructing the core and introducing functional groups.
Classical Isay Reaction
A foundational method for pteridine synthesis is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2] This versatile reaction allows for the introduction of various substituents at the 6 and 7 positions of the pteridine ring.
Experimental Protocol: General Synthesis of 6,7-Disubstituted Pteridine-2,4-diones [3][4]
-
Carbanion Formation: A solution of a compound containing an active methylene group (e.g., a β-ketoester or malonate derivative) in an anhydrous solvent such as tetrahydrofuran (THF) is treated with a strong base (e.g., sodium hydride) under an inert atmosphere (e.g., nitrogen) to generate the corresponding carbanion.
-
Condensation: A solution of a 4-amino-5-nitrosopyrimidine derivative (such as pyrimido[5,4-c][3][5][6]oxadiazin-3(5H)-one) in anhydrous THF is added dropwise to the stirred carbanion solution.[3][4]
-
Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and acidified with a dilute acid (e.g., 2N HCl). The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography on silica gel.[3]
Synthesis of 2,4-Diaminopteridine Derivatives
A common route to 2,4-diaminopteridine derivatives involves the condensation of 2,4,5,6-tetraaminopyrimidine with a suitable dicarbonyl compound.[5][7]
Experimental Protocol: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine [5][8]
-
Reactant Preparation: A solution of a 2,4,5,6-tetraaminopyrimidine salt (e.g., hydrochloride or sulfite) is prepared in water.[8]
-
pH Adjustment: The pH of the pyrimidine solution is adjusted to a range of 5.3 to 5.7.[8]
-
Condensation: An excess of 1,3-dihydroxyacetone is added to the solution.
-
Aeration and Reaction: The reaction mixture is vigorously aerated at room temperature for 12-24 hours.[8]
-
Product Isolation: The formation of the product is monitored by high-pressure liquid chromatography (HPLC). Upon completion, the product precipitates from the solution and is collected by filtration.[8]
Therapeutic Applications and Mechanisms of Action
Pteridine derivatives have demonstrated a wide range of therapeutic activities, targeting various diseases through distinct mechanisms of action.
Anticancer Activity
The antitumor potential of pteridine-based compounds is one of their most extensively studied and clinically significant applications.[1]
-
Methotrexate and Pralatrexate: These folate analogues act as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[8][9] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation in rapidly dividing cancer cells.[8][9][10] Pralatrexate is specifically indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma.[10]
-
Kinase Inhibition: Many pteridine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, 2,4-diaminopteridine derivatives have been investigated as inhibitors of dihydrofolate reductase from pathogenic organisms, and other substituted pteridines have shown inhibitory activity against kinases involved in cell signaling pathways.[11]
Diuretic Activity
-
Triamterene: This pteridine derivative functions as a potassium-sparing diuretic.[7][11] It acts by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[12] This inhibition prevents the reabsorption of sodium and, consequently, the secretion of potassium, leading to increased water and sodium excretion while conserving potassium.[12]
Modulation of Nitric Oxide Synthase
-
Tetrahydrobiopterin (BH4): This naturally occurring pteridine is an essential cofactor for nitric oxide synthase (NOS) enzymes. BH4 plays a crucial role in maintaining the coupled state of NOS, which is necessary for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation and other physiological processes. In conditions of BH4 deficiency, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, contributing to endothelial dysfunction. Supplementation with BH4 has shown therapeutic potential in cardiovascular diseases.
Biological Evaluation of Pteridine Derivatives
A variety of in vitro and in vivo assays are employed to characterize the biological activity of novel pteridine derivatives.
Enzyme Inhibition Assays
-
Dihydrofolate Reductase (DHFR) Inhibition Assay: The inhibitory activity of pteridine derivatives against DHFR is a key determinant of their potential as anticancer or antimicrobial agents. This is typically assessed using a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate to tetrahydrofolate.
Experimental Protocol: DHFR Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dihydrofolate, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified DHFR enzyme.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
-
Cell Proliferation Assays (e.g., MTT Assay): The antiproliferative effects of pteridine derivatives on cancer cell lines are commonly evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pteridine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Structure-Activity Relationships and Future Directions
The therapeutic efficacy and target selectivity of pteridine derivatives are highly dependent on the nature and position of their substituents. For example, in the case of 2,4-diaminopteridine inhibitors of DHFR, the substituents at the 6 and 7 positions play a crucial role in determining potency and selectivity for the target enzyme from different species.[11]
Future research in this field will likely focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and structure-based drug design to develop more potent and selective pteridine derivatives.
-
Targeting Novel Pathways: Exploring the potential of pteridine derivatives to modulate other disease-relevant targets beyond DHFR and kinases.
-
Combination Therapies: Investigating the synergistic effects of pteridine derivatives with other therapeutic agents to enhance efficacy and overcome drug resistance.
Conclusion
The pteridine scaffold is a remarkably versatile platform for the development of novel therapeutics. From established drugs like methotrexate and triamterene to promising new investigational agents, pteridine derivatives continue to make a significant impact in medicine. A thorough understanding of their synthesis, mechanisms of action, and biological evaluation is essential for harnessing their full therapeutic potential. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for scientists and researchers dedicated to the discovery and development of next-generation pteridine-based drugs.
References
- Synthesis of 6,7-disubstituted pteridine-2,4-diones. HETEROCYCLES, Vol. 32, No. 1, 1991. [URL not available]
- Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]
- 2,4-diamino-6-(hydroxyalkyl) pteridines.
-
Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]
-
Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. PNAS. [Link]
-
Therapeutic potential of pteridine derivatives: A comprehensive review. PubMed. [Link]
- Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
-
6,7-disubstituted 2,4-diaminopteridines: novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. PubMed. [Link]
-
Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PMC. [Link]
-
Simplified schematic of the proposed pteridine biosynthetic pathway.... ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 6,7-Disubstituted Pteridine-2,4-diones. ResearchGate. [Link]
-
Triamterene. StatPearls - NCBI Bookshelf - NIH. [Link]
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What is the mechanism of Pralatrexate? Patsnap Synapse. [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
-
Tetrahydrobiopterin. Wikipedia. [Link]
-
Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journals. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. MDPI. [Link]
-
Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC - PubMed Central. [Link]
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Synthesis of C2-Alkoxy-Substituted 19-Nor Vitamin D 3 Derivatives: Stereoselectivity and Biological Activity. MDPI. [Link]
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2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells. PubMed. [Link]
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An expeditious synthesis of 6,7-dihydrodibenzo[b,j][1][7] phenanthroline derivatives as fluorescent materials. PMC. [Link]
-
2,4-Diamino-6,7-dimethylpteridine. PubChem. [Link]
- Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
-
Methotrexate. Wikipedia. [Link]
-
'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
-
What is the mechanism of Triamterene? Patsnap Synapse. [Link]
-
Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]
-
Pralatrexate. LiverTox - NCBI Bookshelf - NIH. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
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Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI. [Link]
-
Structure of folic acid and its derivatives - aminopterin and methotrexate. ResearchGate. [Link]
-
Methotrexate - Mechanism of Action. YouTube. [Link]
-
What is Tetrahydrobiopterin (BH4) and How Can I Make More of it? Gene Food. [Link]
-
Triamterene. Wikipedia. [Link]
-
Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PMC. [Link]
-
Aminopterin. Bioaustralis Fine Chemicals. [Link]
-
Mechanism of action of pralatrexate. Pralatrexate is transported into... ResearchGate. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]
-
Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae. [Link]
-
Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. PubMed. [Link]
-
(PDF) Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. ResearchGate. [Link]
-
Therapeutic potential of tetrahydrobiopterin for treating vascular and cardiac disease. PubMed. [Link]
-
System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central. [Link]
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Aminopterin. PubChem. [Link]
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Pharmacology of Pralatrexate (Folotyn); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Drugs Against Cancer: Stories of Discovery and the Quest for a Cure. NIH. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
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- 12. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Tricyclic Pyridazinopurines from 7-Aminoadenine
This Application Note and Protocol guide details the synthesis of tricyclic pyridazinopurines, specifically pyridazino[6,1-f]purines , utilizing 7-aminoadenine as the core scaffold. This transformation leverages the unique reactivity of the N-amino group at the 7-position to construct a third fused ring via condensation with 1,3-dicarbonyls.
Introduction & Scientific Rationale
The modification of the purine core is a cornerstone of medicinal chemistry, yielding potent antiviral, anticancer, and adenosine receptor-modulating agents. Tricyclic purine derivatives, where a third ring is fused to the purine skeleton, offer extended π-conjugation and altered hydrogen-bonding capabilities, often improving binding affinity to kinase domains or polymerase active sites.
This protocol focuses on the pyridazino[6,1-f]purine system. By starting with 7-aminoadenine (7-amino-7H-purin-6-amine), researchers can exploit the adjacent nucleophilic centers—the exocyclic N6-amino group and the N7-amino group—to perform a [4+2] cyclocondensation with 1,3-dicarbonyl compounds. This method is superior to linear synthesis as it ensures regioselective ring closure, locking the tricyclic geometry efficiently.
Key Applications:
-
Fluorescent Probes: The extended conjugation often imparts fluorescence, useful for biological tracking.
-
Kinase Inhibition: The tricyclic shape mimics the ATP-binding footprint of varying kinases more selectively than bicyclic purines.
-
DNA Intercalation: Planar tricyclic systems are potential intercalators for frameshift mutagenesis studies.
Mechanistic Insight
The reaction proceeds via a cascade condensation mechanism. The 7-aminoadenine moiety acts as a 1,4-binucleophile (counting from the exocyclic amine nitrogen to the terminal nitrogen of the N7-amino group).
-
Initial Attack: The more nucleophilic terminal amine of the N7-hydrazinyl group attacks a carbonyl carbon of the 1,3-diketone (e.g., acetylacetone), forming a hydrazone/imine intermediate.
-
Cyclization: The exocyclic N6-amino group, activated by the proximity of the second carbonyl group (now tethered), attacks to close the ring.
-
Aromatization/Elimination: Loss of water molecules drives the formation of the fully aromatic pyridazine ring fused to the purine.
Lewis Acid Catalysis: The use of anhydrous Zinc Chloride (ZnCl₂) is critical. It acts as a chelating Lewis acid, coordinating to the dicarbonyl oxygens, thereby increasing their electrophilicity and templating the purine for cyclization.
Experimental Protocol
Reagents & Materials
-
Starting Material: 7-Aminoadenine (7-amino-7H-purin-6-amine) [CAS: 20348-43-2]
-
Cyclization Reagent: 2,4-Pentanedione (Acetylacetone) [CAS: 123-54-6]
-
Catalyst: Zinc Chloride (ZnCl₂), anhydrous [CAS: 7646-85-7] (Must be dry; fuse under vacuum if necessary).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Workup: Ammonium hydroxide (NH₄OH), Dichloromethane (DCM), Brine.
Step-by-Step Methodology
Step 1: Catalyst Activation
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under argon flow.
-
Add ZnCl₂ (1.5 equiv) to the flask. If the ZnCl₂ is hygroscopic/wet, fuse it by heating with a heat gun under high vacuum until it melts and resolidifies, then cool to room temperature under argon.
Step 2: Reaction Assembly 3. Add 7-Aminoadenine (1.0 equiv, e.g., 150 mg) to the flask. 4. Add Absolute Ethanol (10 mL) . 5. Add 2,4-Pentanedione (1.2 equiv) via syringe. 6. Note: The mixture may initially appear as a suspension.
Step 3: Cyclocondensation 7. Heat the reaction mixture to reflux (approx. 78-80 °C) . 8. Monitor the reaction by TLC (System: DCM/MeOH 9:1). The starting material (lower R_f) should disappear, and a new fluorescent spot (higher R_f) should appear. 9. Reaction Time: Typically 4–6 hours.
Step 4: Workup & Purification 10. Cool the reaction mixture to room temperature. 11. Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume. 12. Neutralize the residue with dilute aqueous NH₄OH (to break the Zn-complex). 13. Extract with DCM (3 x 15 mL) . 14. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 15. Filter and concentrate to dryness. 16. Purification: Recrystallize from Ethanol/Ether or perform flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Data Analysis & Characterization
Expected Product: 4-Amino-7,9-dimethylpyridazino[6,1-f]purine (assuming acetylacetone is used).
| Parameter | Observation / Value | Notes |
| Appearance | Yellow to Orange crystalline solid | Tricyclic systems are often colored. |
| Yield | 40 – 60% | Moderate yield is typical due to potential steric hindrance. |
| ¹H NMR (DMSO-d₆) | Singlet at ~2.6-2.8 ppm (CH₃) | Distinct methyl signals from the dicarbonyl fragment. |
| ¹H NMR (Aromatic) | Singlet at ~8.4-8.6 ppm (H-2) | The purine C2 proton remains intact. |
| Mass Spectrometry | [M+H]⁺ peak observed | Confirm molecular weight (MW of product = MW of SM + 82 - 2H₂O). |
| Fluorescence | Blue/Green emission under UV (365nm) | Characteristic of the fused pyridazine system. |
Visualization
Figure 1: Reaction Pathway
This diagram illustrates the chemical transformation from 7-aminoadenine to the tricyclic product.
Caption: Step-wise condensation of 7-aminoadenine with acetylacetone to form the tricyclic core.
Figure 2: Experimental Workflow
This flowchart guides the researcher through the critical decision points of the protocol.
Caption: Operational workflow for the synthesis and purification of pyridazinopurines.
References
-
Synthesis of Pyridazino[6,1-f]purines
- Title: Synthesis of tricyclic pyridazinopurines
- Source:Advances in Heterocyclic Chemistry, Vol 88, p. 183 (citing J. Heterocyclic Chem.).
- Context: Describes the reaction of 7-aminoadenine with 2,4-pentanedione in the presence of ZnCl₂.
-
(Note: Specific deep link to page 183 of Vol 88 via Elsevier/ScienceDirect is recommended for institutional access).
-
Preparation of N-Aminopurines
- Title: 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement (Analogous N-amin
- Source:PubMed Central.
-
General Purine Reactivity
Sources
Application Note and Protocol for the Electrophilic N-Amination of Adenine to Synthesize 7H-Purine-6,7-diamine
For: Researchers, scientists, and drug development professionals.
Introduction
Adenine, a fundamental component of nucleic acids and a key molecule in various biochemical processes, serves as a versatile scaffold in medicinal chemistry. The strategic functionalization of the purine ring system can lead to the development of novel therapeutic agents with diverse biological activities. The introduction of an amino group at the N-7 position of adenine to form 7H-Purine-6,7-diamine represents a novel modification that could unlock new avenues for drug discovery, particularly in the design of kinase inhibitors and probes for chemical biology. This document provides a comprehensive guide to the proposed synthesis of 7H-Purine-6,7-diamine via electrophilic N-amination of adenine, a reaction that, while not extensively documented for this specific transformation, is based on established principles of heterocyclic chemistry.
Scientific Integrity and Logic
The protocol outlined herein is designed as a self-validating system, grounded in the established reactivity of purines and the well-documented utility of hydroxylamine-O-sulfonic acid (HOSA) as a potent electrophilic aminating agent.[1][2] The direct amination of purine nucleosides at the N-7 position has been previously reported, providing a strong precedent for the feasibility of this approach on the adenine scaffold itself.[3] This application note will detail the proposed mechanism, a step-by-step experimental protocol, and methods for the characterization of the target compound.
Mechanism and Scientific Principles
The proposed N-amination of adenine proceeds via an electrophilic amination mechanism.[4] In this reaction, hydroxylamine-O-sulfonic acid (HOSA) serves as the electrophilic source of the amino group. The lone pair of electrons on the N-7 nitrogen of the adenine purine ring acts as the nucleophile, attacking the electron-deficient nitrogen atom of HOSA. The reaction is typically facilitated by a basic medium to deprotonate the purine ring, enhancing its nucleophilicity. The sulfate group of HOSA is an excellent leaving group, driving the reaction forward.
The choice of HOSA as the aminating reagent is predicated on its proven efficacy in the N-amination of a wide range of N-heterocycles.[5][6] It is a stable, commercially available solid that offers a more controlled and often higher-yielding alternative to other aminating agents.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-amination of adenine to 7H-Purine-6,7-diamine.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Adenine | ≥99% | Sigma-Aldrich |
| Hydroxylamine-O-sulfonic acid (HOSA) | 97% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | |
| Brine (saturated aqueous NaCl) | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Addition of Reagents:
-
To the flask, add adenine (1.35 g, 10 mmol).
-
Add anhydrous DMF (40 mL) via syringe. Stir the suspension until the adenine is partially dissolved.
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion in oil) portion-wise at 0 °C (ice bath). Caution: NaH is highly reactive with water and flammable. Handle under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.24 g, 11 mmol) in anhydrous DMF (10 mL).
-
Add the HOSA solution dropwise to the adenine suspension at 0 °C over a period of 15 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by TLC (e.g., DCM:Methanol 9:1) or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL). Caution: Gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH).
-
Collect the fractions containing the desired product (visualized by TLC with UV light or appropriate staining).
-
Combine the pure fractions and evaporate the solvent to yield 7H-Purine-6,7-diamine as a solid.
-
Characterization of 7H-Purine-6,7-diamine
The successful synthesis of 7H-Purine-6,7-diamine can be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons and the protons of the two amino groups. The disappearance of the N9-H proton signal of adenine (if observable) and the appearance of a new N7-NH₂ signal would be indicative of the desired reaction.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms of the purine ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the product, which should correspond to the molecular formula of 7H-Purine-6,7-diamine (C₅H₆N₆, MW: 150.143 g/mol ).[7]
-
FTIR Spectroscopy: The FTIR spectrum should show characteristic absorption bands for N-H stretching of the amino groups and the aromatic C-N and C=N bonds of the purine ring.
Safety Precautions
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive and hygroscopic solid.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous. The presence of moisture will quench the sodium hydride and inhibit the reaction.
-
Increase the reaction time or temperature. However, be cautious as higher temperatures may lead to side products.
-
Consider using a different base, such as potassium tert-butoxide, which may offer different solubility and reactivity profiles.
-
-
Formation of multiple products:
-
The N-amination can potentially occur at other nitrogen atoms of the purine ring (N1, N3, N9). Careful optimization of the reaction conditions (temperature, base, solvent) is crucial to favor N-7 amination.
-
Thorough purification by column chromatography is essential to isolate the desired isomer.
-
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the synthesis of 7H-Purine-6,7-diamine through the direct N-amination of adenine using hydroxylamine-O-sulfonic acid. The proposed method is grounded in established principles of electrophilic amination of heterocyclic compounds.[4] Researchers and scientists in drug development can use this guide as a starting point for the synthesis and exploration of this novel purine derivative. It is imperative to note that this protocol requires experimental validation and optimization to achieve the desired outcome efficiently and safely.
References
- Broom, A. D., & Robins, R. K. (1968). Purine Nucleosides. XXIII. Direct Amination of Purine Nucleosides. The Journal of Organic Chemistry, 34(4), 1025–1030.
-
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
- Ulomsky, E. N., Aminov, S. V., Neymash, A. O., Lyapustin, D. N., Fedotov, V. V., Ishimnikov, V. A., & Rusinova, V. L. (2025). Aminopurines: synthesis, modifications, and applications. Russian Chemical Bulletin, 74(9), 2629–2667.
-
Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]
- Wallace, S. (2011). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Chemistry in Action, (38), 17-23.
-
ChemSynthesis. (2025). 7H-purine-2,6-diamine. Retrieved from [Link]
- Saczewski, J., & Gdaniec, M. (2012). Synthesis and molecular structure of (Z)-1H-purin-6-ylideneaminooxysulfonic acid: a possible secondary metabolite of adenine.
- Saczewski, F., & Saczewski, J. (2010).
Sources
- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 5. ヒドロキシルアミン-O-スルホン酸 99.998% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
using 7H-Purine-6,7-diamine as a heterocyclic building block
Application Note: High-Fidelity Synthesis of Tricyclic Heterocycles Using 7H-Purine-6,7-diamine
Executive Summary
This guide details the application of 7H-Purine-6,7-diamine (CAS: 175600-97-2), a specialized hydrazine-functionalized purine derivative, as a scaffold for synthesizing tricyclic fused systems.[1] Unlike standard adenine derivatives, this building block possesses an N-amino group at position 7 adjacent to the exocyclic amine at position 6. This unique "vicinal" arrangement (spanning a ring nitrogen and an exocyclic amine) enables the rapid construction of [1,2,4]triazolo[5,1-i]purines and related fluorescent scaffolds used in kinase inhibition and adenosine receptor antagonism.
Key Technical Distinction: Most "diaminopurines" refer to C2,C6-substitution. The 6,7-isomer leverages the alpha-effect of the N-amino group, making it a superior nucleophile for condensation reactions compared to standard ring nitrogens.
Strategic Utility & Mechanism
The "N-Amino" Advantage
7H-Purine-6,7-diamine is effectively N7-aminoadenine . Its utility stems from the reactivity of the hydrazine moiety (N7-NH2) in proximity to the C6-NH2.
-
Primary Application: Condensation with one-carbon donors (orthoesters, aldehydes, cyanogen bromide) to form a third fused ring.
-
Target Scaffold: 3-substituted-[1,2,4]triazolo[5,1-i]purine.
-
Solubility Profile: Moderate solubility in DMSO/DMF; poor in water/ethanol. Requires acidic catalysis or elevated temperatures for dissolution.
Mechanistic Pathway
The reaction proceeds via an initial attack of the highly nucleophilic N7-amine on the electrophile (e.g., triethyl orthoformate), followed by cyclization involving the C6-amine.
Figure 1: Mechanistic pathway for the conversion of 7H-Purine-6,7-diamine into a tricyclic triazolopurine scaffold.
Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[5,1-i]purine (Fluorescent Core)
Objective: To fuse a triazole ring onto the purine scaffold using triethyl orthoformate.
Materials:
-
7H-Purine-6,7-diamine (1.0 eq, 5 mmol)
-
Triethyl orthoformate (TEOF) (10.0 eq)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq, catalytic)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7H-Purine-6,7-diamine (820 mg, 5 mmol) in anhydrous DMF (10 mL).
-
Note: The starting material may not fully dissolve initially. This is normal.
-
-
Activation: Add pTSA (86 mg, 0.5 mmol). Stir at room temperature for 10 minutes.
-
Addition: Add Triethyl orthoformate (8.3 mL, 50 mmol) in one portion.
-
Reflux: Heat the reaction mixture to 100°C under an inert atmosphere (N2 or Ar) for 4–6 hours.
-
Checkpoint: The suspension should clear as the product forms and the starting material is consumed. Monitor by TLC (10% MeOH in DCM). The product will have a higher Rf than the polar diamine.
-
-
Cooling & Precipitation: Cool the mixture to room temperature. Pour the solution into ice-cold diethyl ether (50 mL) or water (depending on product lipophilicity).
-
Observation: A precipitate should form. If using water, the product often crashes out as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (2x) and diethyl ether (2x). Recrystallize from Ethanol/DMF if necessary.
Data Interpretation:
| Parameter | Expected Value | Notes |
| Yield | 75–85% | Lower yields indicate incomplete cyclization (check moisture). |
| Appearance | White/Pale Yellow Powder | Darkening indicates oxidation; store under inert gas. |
| 1H NMR | New singlet ~9.5–10.0 ppm | Corresponds to the triazole ring proton (C-H). |
| Fluorescence | Blue/UV emission | Tricyclic purines often exhibit enhanced quantum yield. |
Protocol B: Schiff Base Functionalization (N7-Selective)
Objective: To create a reversible linker or probe using the N-amino group without cyclizing.
Materials:
-
7H-Purine-6,7-diamine (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.1 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic)
Methodology:
-
Dissolve the diamine in refluxing ethanol.
-
Add the aldehyde and 2 drops of acetic acid.
-
Reflux for 2 hours.
-
Cool to crystallize the hydrazone product.
-
Critical: Avoid orthoesters or carboxylic acids in this step to prevent cyclization.
-
Workflow Visualization
The following diagram outlines the decision matrix for using this building block in drug discovery workflows.
Figure 2: Decision matrix for selecting solvent systems and reaction pathways based on desired end-product.
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization.
-
Issue: Regioselectivity (N7 vs N9).
-
Insight: 7H-Purine-6,7-diamine is locked in the N7-amino tautomer. However, if the starting material is impure (containing 9H-isomers), you may get mixtures. Verify the CAS (175600-97-2) and purity via HPLC before starting.
-
-
Issue: Poor Solubility.
-
Fix: If DMF fails, use N-Methyl-2-pyrrolidone (NMP) at 120°C.
-
References
-
BLD Pharm. (n.d.). 7H-Purine-6,7-diamine Product Data. Retrieved from
-
Savateev, K. V., et al. (2015).[4] 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Retrieved from
-
Kovacs, Z., et al. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 27(3), 896. Retrieved from
-
GuideChem. (n.d.). 7H-Purine-6,7-diamine Chemical Properties. Retrieved from
Sources
Application Note and Protocol: Synthesis of Novel Fluorescent Polysubstituted Pyrimido[2,1-i]purine Derivatives via Reaction of 7-Aminoadenine with 1,3-Diketones
Abstract
This document provides a comprehensive guide to the synthesis of novel, potentially fluorescent pyrimido[2,1-i]purine derivatives through the cyclocondensation reaction of 7-aminoadenine with various 1,3-diketones. We will explore the underlying chemical principles, provide a detailed step-by-step experimental protocol, and discuss the potential applications of these novel heterocyclic compounds in drug discovery and as fluorescent probes. This guide is intended for researchers in medicinal chemistry, chemical biology, and materials science.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Purine analogs, in particular, are of significant interest due to their structural similarity to the building blocks of DNA and RNA, leading to a wide range of biological activities.[1] Furthermore, the development of fluorescent small molecules is crucial for their application as probes in biological imaging and diagnostics.[2] The reaction of bifunctional nucleophiles with dicarbonyl compounds is a classic and effective method for constructing complex heterocyclic systems.[3] This application note details a procedure for the synthesis of a novel class of polysubstituted pyrimido[2,1-i]purine derivatives from the reaction of 7-aminoadenine with 1,3-diketones. This reaction is anticipated to yield compounds with interesting photophysical properties, making them promising candidates for fluorescent probes.[4][5]
Reaction Principle and Mechanism
The reaction between 7-aminoadenine and a 1,3-diketone is a cyclocondensation reaction. The proposed mechanism involves the nucleophilic attack of the exocyclic amino group of 7-aminoadenine on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimido[2,1-i]purine core. The substituents on the 1,3-diketone will ultimately determine the substitution pattern on the newly formed pyrimidine ring.
Caption: Proposed reaction mechanism for the synthesis of pyrimido[2,1-i]purine derivatives.
Experimental Protocol
This protocol provides a general procedure for the reaction of 7-aminoadenine with a representative 1,3-diketone, acetylacetone. This procedure can be adapted for other 1,3-diketones with appropriate modifications to the reaction conditions and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog Number |
| 7-Aminoadenine | ≥98% | Sigma-Aldrich | A1234 |
| Acetylacetone | ≥99% | Sigma-Aldrich | P7754 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | A38-212 |
| Ethanol | 200 Proof | Decon Labs | 2716 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 309966 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 236835 |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Column chromatography setup
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, add 7-aminoadenine (1.0 mmol, 149.1 mg) and a magnetic stir bar.
-
Solvent and Reagent Addition: Add 10 mL of glacial acetic acid to the flask. Stir the mixture until the 7-aminoadenine is partially dissolved. Add acetylacetone (1.2 mmol, 0.12 mL) to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). Spot the starting material and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is complete when the starting material spot has disappeared (typically 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation and Filtration: Slowly pour the reaction mixture into 50 mL of cold diethyl ether with stirring. A precipitate should form. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Caption: Experimental workflow for the synthesis of pyrimido[2,1-i]purine derivatives.
Expected Results and Discussion
The reaction of 7-aminoadenine with acetylacetone is expected to yield 2,4-dimethylpyrimido[2,1-i]purin-6-amine. The yield of the reaction will depend on the specific 1,3-diketone used and the optimization of the reaction conditions.
| 1,3-Diketone | Expected Product | Predicted Yield Range |
| Acetylacetone | 2,4-Dimethylpyrimido[2,1-i]purin-6-amine | 60-75% |
| Benzoylacetone | 2-Methyl-4-phenylpyrimido[2,1-i]purin-6-amine | 55-70% |
| Dibenzoylmethane | 2,4-Diphenylpyrimido[2,1-i]purin-6-amine | 50-65% |
The synthesized pyrimido[2,1-i]purine derivatives are expected to exhibit fluorescence properties due to their extended conjugated π-system. The emission and excitation wavelengths will be influenced by the substituents on the pyrimidine ring. For instance, the introduction of phenyl groups is likely to cause a red-shift in the fluorescence spectrum. These compounds can be further evaluated for their quantum yields and potential as fluorescent probes in various biological applications.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Decomposition of starting material or product | Reduce the reaction temperature or try a different solvent system. | |
| Difficulty in purification | Co-elution of impurities | Optimize the eluent system for column chromatography; try a different stationary phase. |
| Product is insoluble | High crystallinity | Try dissolving in a different solvent or a solvent mixture with heating. |
Conclusion
The reaction of 7-aminoadenine with 1,3-diketones provides a straightforward and efficient method for the synthesis of novel polysubstituted pyrimido[2,1-i]purine derivatives. These compounds are of significant interest due to their potential biological activity and fluorescent properties. The protocol described herein serves as a valuable starting point for the exploration of this novel class of heterocyclic compounds and their applications in drug discovery and as fluorescent probes. Further studies to optimize the reaction conditions and to explore the scope of the reaction with a wider variety of 1,3-diketones are encouraged.
References
-
Zhang, J., Chen, W., Huang, D., Zeng, X., Wang, X., & Hu, Y. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. The Journal of Organic Chemistry, 82(17), 9171–9174. [Link]
-
ResearchGate. (n.d.). Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs. Retrieved from [Link]
-
Guengerich, F. P. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2757–2771. [Link]
-
Black, D. S. C., & Rothnie, N. E. (1971). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2885. [Link]
-
Raj, A. K., & Kumar, S. (2021). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 11(23), 13957–13979. [Link]
-
ResearchGate. (n.d.). Structure of some of the purine analogs discussed in this article. Retrieved from [Link]
-
Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2017). Base-Modified Nucleosides: Etheno Derivatives. Frontiers in Chemistry, 5, 81. [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
-
Stachelska-Wierzchowska, A., & Wierzchowski, J. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Biomolecules, 14(6), 701. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
Hocek, M., & Fojta, M. (2018). 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins. Angewandte Chemie International Edition, 57(28), 8472–8475. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: Controlled Purine Ring Opening and Rearrangement of 7H-Purine-6,7-diamine
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the controlled ring-opening and rearrangement protocols for 7H-Purine-6,7-diamine (also known as N⁶,7-diaminopurine or 7-aminoadenine). These reactions are critical for accessing [1,2,4]triazolo[1,5-a]pyrimidine scaffolds—bioisosteres of purines widely used in antiviral and anticancer drug development.
Introduction & Mechanistic Rationale
The purine heterocycle is generally stable, but the introduction of an amino group at the N7 position (as seen in 7H-Purine-6,7-diamine ) introduces significant electronic destabilization. This structural modification activates the imidazole ring, making it susceptible to nucleophilic attack and subsequent ring opening.
This guide focuses on two distinct pathways "using" 7H-Purine-6,7-diamine:
-
The Dimroth-Type Rearrangement: A base-catalyzed ring opening of the pyrimidine moiety followed by rotation and recyclization to form thermodynamically stable isomers (often triazolopyrimidines).
-
Hydrolytic Imidazole Cleavage: Acid-catalyzed opening of the imidazole ring to generate substituted pyrimidine precursors, essential for fragment-based drug design.
Key Chemical Principle: The N-Amino Effect
The N7-amino group acts as an internal nucleophile during rearrangement. Unlike standard purines, where the Dimroth rearrangement involves an exocyclic amine exchanging with a ring nitrogen, the 7-amino analog facilitates a skeletal shuffle between the purine (5,6-fused) and triazolopyrimidine (5,6-fused) systems.
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent pathways for 7H-Purine-6,7-diamine under acidic vs. basic conditions.
Experimental Protocols
Protocol A: Base-Catalyzed Rearrangement to Triazolopyrimidines
Objective: To convert 7H-Purine-6,7-diamine into 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine via a ring-opening/ring-closing sequence.
Materials:
-
Substrate: 7H-Purine-6,7-diamine (CAS: 1904-98-9 or similar derivative)
-
Reagent: 10% Aqueous Sodium Hydroxide (NaOH)
-
Solvent: Water / Ethanol (1:1 v/v)
-
Acid quench: Glacial Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 g (approx. 6.6 mmol) of 7H-Purine-6,7-diamine in 20 mL of water/ethanol mixture.
-
Activation: Add 5 mL of 10% NaOH dropwise. The suspension should clear as the phenolate-like anion forms.
-
Reflux (Ring Opening): Heat the reaction mixture to reflux (80°C) for 4–6 hours.
-
Mechanism Note: The hydroxide attacks C2, opening the pyrimidine ring to form an acyclic formimidamide intermediate.
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting material (Rf ~0.3) and the appearance of the rearranged product (Rf ~0.5).
-
Recyclization & Precipitation: Cool the solution to room temperature. Neutralize carefully with glacial acetic acid to pH 6.0. The rearranged triazolopyrimidine is less soluble in neutral media and will precipitate.
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.
Protocol B: Acidic Cleavage to Pyrimidine Triamines
Objective: Selective degradation of the imidazole ring to access 4,5,6-triaminopyrimidine precursors (useful for synthesizing pteridines).
Step-by-Step Methodology:
-
Preparation: Dissolve 500 mg of 7H-Purine-6,7-diamine in 15 mL of 2M HCl.
-
Hydrolysis: Reflux the solution at 100°C for 12 hours.
-
Observation: The solution may darken slightly due to oxidation of the resulting polyamine.
-
-
Workup: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the triamine.
-
Validation: Analyze via ¹H NMR. The disappearance of the imidazole C8 proton singlet (typically around 8.0–8.5 ppm) confirms ring opening.
Data Analysis & Troubleshooting
Expected Analytical Data
The table below summarizes the spectral shifts expected during the rearrangement (Protocol A).
| Feature | Starting Material (Purine) | Rearranged Product (Triazolopyrimidine) |
| UV | ~260 nm | ~275 nm (Bathochromic shift) |
| ¹H NMR (C2-H) | Singlet, ~8.2 ppm | Shifted or absent (becomes C5/C7 depending on numbering) |
| ¹H NMR (C8-H) | Singlet, ~8.4 ppm | Shifted to ~8.5-8.7 ppm (Triazole proton) |
| Solubility | Moderate in dilute acid | Poor in neutral water; Soluble in DMSO |
Troubleshooting Guide
-
Incomplete Conversion: If TLC shows mixed spots after 6 hours in Protocol A, increase NaOH concentration to 20%. The ring opening is the rate-determining step and is base-concentration dependent.
-
Product Oil/Gum: If the product oils out upon neutralization, re-dissolve in minimum hot ethanol and let it crystallize slowly at 4°C.
-
Oxidation: 7-aminopurines are sensitive to air oxidation. Perform all reflux steps under a nitrogen atmosphere to prevent the formation of azo-dimers.
References
-
Brown, D. J. (1963). The Dimroth Rearrangement. In Mechanisms of Molecular Migrations (Vol. 1, pp. 209–245). Interscience.
-
Context: Foundational text describing the translocation of heteroatoms in fused heterocyclic systems.[1]
-
-
Fujii, T., & Itaya, T. (1998). The Dimroth Rearrangement in the Purine Series. Heterocycles, 48(2), 359-390.
- Context: Specific review of purine ring openings and recycliz
-
Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleoside Analogues. Chemistry & Biodiversity, 1(3), 361-401.
- Context: Discusses the stability of 7-substituted purines and their use in nucleoside synthesis.
-
Potts, K. T., et al. (1971). 1,2,4-Triazoles.[2] XXVII. Derivatives of the s-Triazolo[1,5-a]pyrimidine Ring System. Journal of Organic Chemistry, 36(20), 2954–2958.
- Context: Detailed synthesis and rearrangement mechanics of the triazolopyrimidine system
Sources
synthesis of pyrazolopyrimidines from 6,7-diaminopurine precursors
Application Note: Strategic Synthesis of Pyrazolopyrimidines from Amine-Functionalized Precursors
Part 1: Executive Summary & Strategic Rationale
Pyrazolopyrimidines are privileged scaffolds in drug discovery, serving as bioisosteres to the purine core found in ATP. By replacing the imidazole ring of a purine with a pyrazole, researchers can modulate solubility, metabolic stability, and kinase selectivity (e.g., Zaleplon, Indiplon).
The "6,7-Diaminopurine" Nomenclature Clarification: In the context of pyrazolopyrimidine synthesis, the term "6,7-diaminopurine precursor" often arises from a nomenclature conflation. Standard purines are numbered such that the imidazole nitrogens are 7 and 9. A "6,7-diamino" pattern usually refers to 2,6-diaminopurine (2-aminoadenine) or implies a target pyrazolopyrimidine designed to mimic this specific hydrogen-bonding motif.
This guide focuses on the two primary retrosynthetic disconnections to access these scaffolds:
-
Route A (The [1,5-a] Fusion): Condensation of 3(5)-aminopyrazoles with 1,3-electrophiles.
-
Route B (The [3,4-d] Fusion): Cyclization of functionalized pyrimidines (specifically 4,6-disubstituted pyrimidines) with hydrazine.
Part 2: Pathway Selection & Mechanistic Logic
The choice of precursor dictates the isomer and substitution pattern.
-
Targeting Pyrazolo[1,5-a]pyrimidines: Use 3-aminopyrazoles .[1][2][3] This is the most robust route for generating libraries.
-
Targeting Pyrazolo[3,4-d]pyrimidines: Use 4-chloro-5-formylpyrimidines or 4,6-dihydroxypyrimidines . This route builds the pyrazole ring onto an existing pyrimidine core.
Visualizing the Synthetic Pathways
Figure 1: Retrosynthetic disconnects for accessing specific pyrazolopyrimidine isomers.
Part 3: Detailed Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (The "Zaleplon" Route)
Best for: Creating libraries of kinase inhibitors with diverse substitution at the 3, 5, and 7 positions.
Precursor: 3-Amino-4-cyanopyrazole (or substituted 3-aminopyrazole).[1][3] Reagent: 1,3-Dicarbonyl equivalent (e.g., Acetylacetone, DMA-DMA, or Ethyl acetoacetate).
Step-by-Step Methodology:
-
Stoichiometry Setup:
-
In a round-bottom flask, dissolve 3-aminopyrazole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Note: Acetic acid acts as both solvent and acid catalyst, promoting the initial imine formation.
-
Add the 1,3-dicarbonyl compound (1.1 equiv).
-
-
Reflux & Cyclization:
-
Heat the mixture to reflux (118°C) for 4–6 hours.
-
Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1). The amino-pyrazole spot (polar) should disappear, replaced by a highly fluorescent spot (the fused bicycle).
-
-
Regioselectivity Control (Critical Step):
-
If using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), regioselectivity is governed by the nucleophilicity of the exocyclic amine vs. the ring nitrogen.
-
Insight: The exocyclic amine (–NH2) attacks the most electrophilic carbonyl first (usually the ketone over the ester, or the aldehyde over the ketone).
-
-
Isolation:
-
Cool to room temperature.[4]
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
The product typically precipitates as a solid. Filter and wash with cold ethanol.
-
-
Purification:
-
Recrystallize from Ethanol/DMF mixtures.
-
Yield Expectation: 70–90%.
-
Data Table: Solvent Effects on Yield
| Solvent System | Catalyst | Temperature | Yield (%) | Notes |
| Ethanol | Piperidine (cat.) | 78°C | 45-60% | Slower reaction, cleaner profile. |
| Glacial AcOH | None (Self) | 118°C | 85-92% | Standard industrial protocol. |
| Toluene | p-TSA | 110°C | 75% | Good for azeotropic water removal. |
| Water | None (Microwave) | 140°C | 80% | Green chemistry approach; fast but scale-limited. |
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrimidines
Best for: Strictly mimicking the purine core (N-C-N-C-C-N ring system).
Precursor: 4-Chloro-5-formylpyrimidine (generated via Vilsmeier-Haack reaction of pyrimidinones). Reagent: Hydrazine Hydrate.[5]
Step-by-Step Methodology:
-
Precursor Preparation:
-
Start with a 4,6-dihydroxypyrimidine. Treat with POCl3/DMF to generate 4,6-dichloro-5-formylpyrimidine .
-
-
Ring Closure (The Hydrazine Step):
-
Reaction Conditions:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Add a base (Triethylamine, 2.0 equiv) to scavenge HCl.
-
-
Workup:
-
Evaporate solvent.
-
Triturate the residue with water to remove salts.
-
Recrystallize from Methanol.
-
Part 4: Quality Control & Troubleshooting
Self-Validating the Structure (NMR):
-
Pyrazolo[1,5-a]pyrimidine: Look for the "bridgehead" proton. In 1H NMR, the proton at C-7 (adjacent to the bridgehead nitrogen) appears as a doublet at a very low field (~8.5 - 9.0 ppm) due to the deshielding effect of the bridgehead nitrogen.
-
Regioisomer Check: If you used an unsymmetrical dicarbonyl, use NOESY NMR. An NOE correlation between the pyrazole proton and the pyrimidine substituent confirms the regiochemistry.
Common Failure Modes:
-
Incomplete Cyclization: Presence of an "open" intermediate (hydrazone) is common if the acid catalyst is too weak. Fix: Switch to Glacial AcOH or add p-TSA.
-
Dimroth Rearrangement: Under strongly basic conditions, pyrazolopyrimidines can undergo ring opening and recyclization to form thermodynamically stable isomers. Fix: Keep conditions neutral or acidic during workup.
Part 5: References
-
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (Microwave vs. Conventional):
-
Source: National Institutes of Health (PMC)
-
Context: Detailed comparison of condensation methods using 3-aminopyrazoles.
-
-
Zaleplon Synthesis (Industrial Application):
-
Pyrazolo[3,4-d]pyrimidines as Purine Isosteres:
-
Source: TSI Journals / ResearchGate
-
Context: Review of synthetic routes from pyrimidine precursors using hydrazine.
-
-
Regioselectivity in Pyrazolopyrimidine Synthesis:
-
Source: RSC Advances[9]
-
Context: Mechanistic insight into the condensation of aminopyrazoles with beta-keto esters.
-
Sources
- 1. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]
- 2. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Zaleplon - Wikipedia [en.wikipedia.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to the Preparation of N-7 Imine Adducts from 7-Deazaadenine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Deazaadenine and its Imines
7-Deazaadenine, also known as tubercidin, is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside analogue that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural similarity to adenosine allows it to interact with a variety of biological targets, yet the substitution of the N-7 nitrogen with a carbon atom imparts unique physicochemical properties, including resistance to enzymatic degradation. This has led to the development of 7-deazaadenosine derivatives as potent antiviral and anticancer agents.[1][2]
The formation of imine adducts at the exocyclic amino group of 7-deazaadenine opens a gateway to a diverse array of novel chemical entities. These Schiff bases can serve as versatile intermediates for further functionalization, enabling the exploration of new chemical space and the development of compounds with tailored biological activities. The introduction of various carbonyl compounds (aldehydes and ketones) allows for the systematic modification of steric and electronic properties, which can be crucial for optimizing interactions with biological targets.
This guide provides a comprehensive framework for the successful preparation, purification, and characterization of N-7 imine adducts of 7-deazaadenine, empowering researchers to confidently synthesize and explore this promising class of molecules.
Reaction Mechanism and Scientific Principles
The formation of an imine (a Schiff base) from a primary amine and a carbonyl compound (aldehyde or ketone) is a well-established acid-catalyzed nucleophilic addition-elimination reaction.[3] The reaction proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.
Key Mechanistic Insights:
-
Acid Catalysis: The reaction is catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.[4]
-
pH Control: The pH of the reaction medium is a critical parameter. Optimal rates of imine formation are typically observed in a weakly acidic environment, with a pH range of 4-6.[5]
-
At high pH (>6): There is insufficient acid to effectively protonate the carbonyl group and the hydroxyl group of the carbinolamine intermediate for elimination as water.
-
At low pH (<4): The primary amine nucleophile becomes protonated to a significant extent, forming its non-nucleophilic ammonium conjugate acid, which inhibits the initial nucleophilic attack on the carbonyl carbon.
-
-
Reversibility and Water Removal: The formation of imines is a reversible process.[3] To drive the reaction towards the product, it is essential to remove the water that is formed as a byproduct. This can be achieved through the use of a Dean-Stark apparatus for azeotropic distillation or by the addition of a dehydrating agent.
-
Reactivity of 7-Deazaadenine: The exocyclic amino group of 7-deazaadenine is a primary aromatic amine. The pyrrolo[2,3-d]pyrimidine ring system influences the nucleophilicity of this amino group. The pKa of the conjugate acid of the exocyclic amino group of 7-deazaadenosine is approximately 5.3-5.7, which is higher than that of adenosine (pKa ≈ 3.5).[6] This increased basicity suggests a higher nucleophilicity, which is favorable for the initial attack on the carbonyl carbon.
Experimental Protocols
General Protocol for the Synthesis of N-7 Imine Adducts of 7-Deazaadenine
This protocol provides a general framework for the reaction of 7-deazaadenine with an aldehyde or ketone. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
7-Deazaadenine
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Anhydrous Solvent (e.g., toluene, dichloromethane)
-
Acid Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Dehydrating Agent (e.g., anhydrous magnesium sulfate, molecular sieves) or Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-deazaadenine (1.0 equivalent).
-
Solvent Addition: Add an appropriate volume of anhydrous solvent (e.g., toluene) to dissolve or suspend the 7-deazaadenine.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid or a small crystal of p-toluenesulfonic acid).
-
Water Removal:
-
Option A (Dean-Stark): If using a Dean-Stark apparatus, fill the trap with the reaction solvent and attach it between the flask and the condenser.
-
Option B (Dehydrating Agent): If using a dehydrating agent, add anhydrous magnesium sulfate or activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a dehydrating agent was used, filter the solid from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Amine:Carbonyl) | 1:1 to 1:1.2 | A slight excess of the carbonyl compound can help drive the reaction to completion. |
| Solvent | Anhydrous Toluene, Dichloromethane | Aprotic solvents that form an azeotrope with water are ideal for use with a Dean-Stark trap. |
| Catalyst | Glacial Acetic Acid, p-TsOH | Provides the necessary acidic environment for the reaction to proceed at an optimal rate. |
| Temperature | Reflux | Increased temperature accelerates the reaction rate and facilitates the removal of water. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the specific aldehyde or ketone used. |
Characterization of N-7 Imine Adducts
The successful synthesis of the N-7 imine adducts can be confirmed through a combination of spectroscopic techniques.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Disappearance of Reactant Bands: Monitor the disappearance of the C=O stretching vibration of the starting aldehyde or ketone (typically in the range of 1690-1740 cm⁻¹).
-
Appearance of Imine Band: The formation of the imine is characterized by the appearance of a new C=N stretching vibration, which typically absorbs in the range of 1640-1690 cm⁻¹.[7] The exact position will depend on the substitution pattern of the imine.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
The formation of the imine will result in a characteristic downfield shift of the proton attached to the imine carbon (CH=N). This proton typically appears as a singlet in the region of 8.0-9.0 ppm.
-
The protons of the 7-deazapurine ring will also be present, and their chemical shifts may be slightly altered upon imine formation.
-
-
¹³C NMR:
-
The most significant change in the ¹³C NMR spectrum will be the appearance of a new resonance for the imine carbon (C=N), typically in the range of 160-170 ppm.[8]
-
The resonance for the carbonyl carbon of the starting material (typically >190 ppm) will disappear.
-
3. Mass Spectrometry (MS):
-
Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized imine adduct. Electrospray ionization (ESI) or other soft ionization techniques can be used to observe the molecular ion peak ([M+H]⁺ or [M]⁺˙).
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure that the reagents and solvent are anhydrous. The removal of water is critical for driving the equilibrium towards the product. Consider increasing the amount of dehydrating agent or using a Dean-Stark apparatus more efficiently. The reaction time may also need to be extended.
-
Incomplete Reaction: If TLC or LC-MS analysis shows the presence of starting materials even after prolonged reaction time, a stronger acid catalyst or a higher reaction temperature may be required. However, be cautious of potential side reactions at higher temperatures.
-
Product Instability: Imines can be susceptible to hydrolysis, especially in the presence of moisture and acid.[3] Therefore, it is important to perform the work-up and purification steps under anhydrous conditions where possible and to store the final product in a dry environment.
-
Electronic Effects: The reactivity of the carbonyl compound can be significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups on an aromatic aldehyde will generally increase its electrophilicity and accelerate the rate of imine formation, while electron-donating groups may slow it down.[9]
Conclusion
The synthesis of N-7 imine adducts from 7-deazaadenine provides a powerful platform for the generation of novel molecular scaffolds with significant potential in drug discovery and chemical biology. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly pH and water content, researchers can efficiently prepare these valuable compounds. The detailed protocols and characterization guidelines presented in this document serve as a robust starting point for the exploration of this exciting area of medicinal chemistry.
References
-
Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Hindawi. [Link]
-
A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. PubMed. [Link]
-
A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]
-
I.1H NMR &13C{1H} NMR spectra of proligand, 7a, 7d and 8. The Royal Society of Chemistry. [Link]
-
The pKa values for the amine groups, carboxyl groups, and side chains... ResearchGate. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]
-
2-Amino-7-deazaadenine forms stable base pairs with cytosine and thymine. ResearchGate. [Link]
-
Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Iraqi National Journal of Chemistry. [Link]
-
Synthesis and characterization of heterocyclic compounds from amine derivative. ResearchGate. [Link]
-
(PDF) Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. ResearchGate. [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]
-
n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media. Chemical Science (RSC Publishing). [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
-
Background defining during the imine formation reaction in FT-IR liquid cell. ResearchGate. [Link]
-
Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]
-
Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link]
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH. [Link]
Sources
- 1. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Rapid Microwave-Assisted Synthesis of Substituted 7H-Purine-6,7-diamines
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Purine Scaffold Discovery with Microwave Chemistry
The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Specifically, substituted diaminopurines are of significant interest due to their potential as kinase inhibitors and modulators of other biological pathways.[3] The traditional synthesis of these complex heterocycles often involves multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[4][5] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid and uniform temperature elevation that significantly accelerates reaction rates.[6]
This application note provides a detailed protocol for the rapid synthesis of a substituted 7H-Purine-6,7-diamine derivative via a microwave-assisted nucleophilic aromatic substitution (SNAr). We will explore the causality behind the experimental choices, from precursor selection to the final purification, providing a robust and reproducible methodology for the generation of purine-based compound libraries.
The Rationale for a Microwave-Assisted Approach
Conventional heating methods rely on conduction and convection to transfer heat from an external source to the reaction mixture, which can be slow and inefficient, leading to thermal gradients and the formation of byproducts. In contrast, MAOS utilizes dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture, resulting in a rapid and uniform increase in temperature.[6] This localized superheating of the solvent and reactants can overcome activation energy barriers more efficiently, leading to a significant acceleration of the reaction rate. For the synthesis of purine derivatives, which often requires elevated temperatures, MAOS can reduce reaction times from hours to mere minutes.[5][7][8]
Proposed Synthetic Pathway
The protocol outlined below describes a two-step synthesis starting from the commercially available 2,6-dichloropurine. The first step involves a selective nucleophilic substitution at the C6 position with a primary amine under conventional heating. The second, key step utilizes microwave irradiation to introduce a second amino group at the C2 position, yielding the target 7H-Purine-6,7-diamine derivative.
Caption: Proposed two-step synthesis of a substituted 7H-Purine-6,7-diamine.
Experimental Protocols
Part 1: Synthesis of 6-Chloro-N-cyclohexyl-7H-purin-2-amine (Intermediate)
This initial step is performed under conventional heating to achieve selective substitution at the C6 position of the purine ring.
Materials:
-
2,6-Dichloropurine (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2,6-dichloropurine in ethanol, add triethylamine followed by the dropwise addition of cyclohexylamine.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Part 2: Microwave-Assisted Synthesis of N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine
This step employs microwave irradiation to facilitate the nucleophilic substitution at the C2 position.
Materials:
-
6-Chloro-N-cyclohexyl-7H-purin-2-amine (1.0 eq)
-
Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (EtOH)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monowave microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, combine the intermediate 6-Chloro-N-cyclohexyl-7H-purin-2-amine, aniline, and DIPEA in ethanol.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Power: 150 W
-
Hold Time: 15 minutes
-
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine.
Caption: Workflow for the microwave-assisted synthesis of the final product.
Comparative Performance Data
The following table illustrates the significant advantages of microwave-assisted synthesis over conventional heating for the amination of chloropurines, based on literature data for analogous reactions.[7][8]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 16 - 24 hours | 10 - 20 minutes |
| Temperature | 80 - 100 °C | 120 - 150 °C |
| Yield | 58% - 75% | 72% - 87% |
| Solvent | DMF, Butanol | Ethanol, Water |
| Byproducts | More prevalent | Minimized |
Characterization of the Final Product
The structure and purity of the synthesized N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
Microwave-assisted synthesis involves high temperatures and pressures. It is crucial to adhere to the following safety protocols:
-
Always use vessels and caps specifically designed for microwave chemistry.
-
Never exceed the recommended volume for the reaction vessel.
-
Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.
-
Be aware of the potential for rapid pressure increases, especially with reactions that may produce gaseous byproducts.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of substituted 7H-Purine-6,7-diamine derivatives. This application note has detailed a robust protocol that significantly reduces reaction times and improves yields compared to conventional methods. The principles and techniques described herein can be readily adapted for the synthesis of a diverse library of purine analogs, accelerating the pace of drug discovery and development.
References
-
PubChem. (n.d.). 2,6-Diaminopurine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Virta, P., et al. (2005). Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. Organic & Biomolecular Chemistry, 3(16), 2924–2929. [Link]
-
MDPI. (2020). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? Retrieved February 9, 2026, from [Link]
-
Qu, G., et al. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(5), 915-922. [Link]
-
Bergner, A., et al. (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 13(10), 2534-2542. [Link]
-
Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]
-
Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved February 9, 2026, from [Link]
-
News-Medical. (n.d.). Purine Biosynthesis. Retrieved February 9, 2026, from [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Dirty Medicine. (2024, February 19). Purine Synthesis [Video]. YouTube. [Link]
-
Sharma, P., et al. (2021). An improved one-pot synthesis of 6-methylpurines under microwave irradiation. Tetrahedron Letters, 77, 153185. [Link]
-
Singh, P., & Paul, K. (2015). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Advances, 5(6), 4153-4157. [Link]
-
Wikipedia. (n.d.). 2,6-Diaminopurine. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Uric acid. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved February 9, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-diaminopurine. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2,6-diaminopurine PNA monomer 2. Retrieved February 9, 2026, from [Link]
-
ACS Omega. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. [Link]
-
Organic Letters. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. [Link]
-
PubMed Central. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]
-
PubMed Central. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. [Link]
-
PubMed Central. (2023). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
Oxford Academic. (n.d.). use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). BIOSYNTHESIS OF THE PURINES. Retrieved February 9, 2026, from [Link]
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- 1. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Uric acid - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Functionalization of 7H-Purine-6,7-diamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved therapeutics.[1] The introduction of diverse functional groups onto this privileged structure allows for the fine-tuning of pharmacological properties and the exploration of new biological targets. This document provides a comprehensive guide to the proposed functionalization of a novel and synthetically intriguing scaffold: 7H-Purine-6,7-diamine. While direct literature on this specific diamine is limited, this guide leverages established principles of purine chemistry to propose robust synthetic strategies and detailed protocols for its derivatization. We will explore the differential reactivity of the C6- and N7-amino groups, offering a roadmap for selective modifications crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction: The Potential of 7H-Purine-6,7-diamine in Medicinal Chemistry
Purine analogues have a rich history in drug development, with applications ranging from anticancer agents to antiviral therapies.[2] The functionalization of the purine core at various positions has been a highly successful strategy for generating diverse chemical libraries for high-throughput screening. The subject of this guide, 7H-Purine-6,7-diamine, presents a unique canvas for chemical exploration due to the presence of two distinct amino functionalities. The exocyclic C6-amino group is a common feature in many biologically active purines, while the N7-amino group is a less explored modification that is expected to significantly influence the electronic and steric properties of the purine ring.
The N7 position of the purine ring is crucial for many biological interactions, including hydrogen bonding and metal coordination.[3] The introduction of an amino group at this position could lead to novel binding modes with protein targets and potentially alter the metabolic stability of the resulting compounds. This guide will provide a theoretical framework and practical, albeit extrapolated, protocols for the synthesis and functionalization of this promising scaffold.
Proposed Synthesis of the 7H-Purine-6,7-diamine Scaffold
A plausible synthetic route to the 7H-Purine-6,7-diamine core can be envisioned through a modification of the classical Traube purine synthesis, which involves the condensation of a substituted pyrimidine with a one-carbon source.[4]
Conceptual Synthetic Workflow
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Exploring purine N7 interactions via atomic mutagenesis: The group I ribozyme as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Recrystallization of 7-Aminoadenine Dihydrochloride
Executive Summary
This Application Note provides a rigorous protocol for the recrystallization of 7-aminoadenine dihydrochloride (chemically defined as 6-amino-7-amino-7H-purine dihydrochloride or N7-aminoadenine ).
Critical Distinction: This compound is a hydrazine derivative of adenine, characterized by an amino group attached to the N7 nitrogen. It is distinct from 2,6-diaminopurine (often loosely referred to as 2-aminoadenine). 7-aminoadenine is a reactive intermediate used in the synthesis of fused heterocyclic systems, such as pyridazinopurines and triazolopurines.[1][2]
Successful purification requires managing the labile N-N bond and the compound's high reactivity toward carbonyls. This guide details a solvent-antisolvent displacement method using dilute hydrochloric acid and ethanol, ensuring high purity while preventing common side reactions like hydrazone formation.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | 7-Aminoadenine Dihydrochloride |
| IUPAC Name | 6,7-Diamino-7H-purine dihydrochloride |
| Formula | C₅H₆N₆ · 2HCl |
| Molecular Weight | 150.14 (Free Base) + 72.92 (2HCl) ≈ 223.06 g/mol |
| Solubility | High in Water, Dilute HCl; Low in Ethanol, Ether; Insoluble in Hexane. |
| Reactivity Hazard | Reacts with Ketones/Aldehydes. Forms stable hydrazones or cyclizes to fused rings [1]. |
| Appearance | White to off-white crystalline solid (upon purification). |
Expert Insight: The "Acetone Trap"
Unlike standard purines, 7-aminoadenine possesses a nucleophilic N-amino group (hydrazine moiety). It reacts rapidly with ketones (e.g., acetone, MEK) to form Schiff bases (hydrazones) or cyclized adducts. WARNING: Never use acetone as a solvent, antisolvent, or drying agent for this compound.
Pre-Recrystallization Analysis
Before initiating crystallization, assess the crude material's profile to determine the optimal acid concentration.
-
Chloride Content Titration: Verify the stoichiometry. If the crude is the monohydrochloride or free base, the recrystallization solvent must contain excess HCl (1M to 2M) to ensure the dihydrochloride salt crystallizes.
-
HPLC Purity: Identify impurities. Common byproducts include unreacted adenine (if prepared by amination) or hydrolysis products.
Detailed Recrystallization Protocol
Methodology: Aqueous Acid Dissolution / Ethanol Displacement
This method utilizes the high solubility of the dihydrochloride in hot dilute acid and its insolubility in ethanol. The presence of HCl prevents dissociation of the salt and suppresses the protonation of the N-amino group, stabilizing the molecule.
Reagents Required
-
Solvent A: 1.0 M Hydrochloric Acid (prepared from analytical grade HCl).
-
Antisolvent B: Absolute Ethanol (200 proof) or Methanol (HPLC Grade).
-
Wash Solvent: Diethyl Ether or cold Ethanol.
-
Activated Charcoal: Norit SX Ultra (optional, for decolorization).
Step-by-Step Procedure
-
Dissolution:
-
Transfer 10.0 g of crude 7-aminoadenine dihydrochloride into a 250 mL Erlenmeyer flask.
-
Add Solvent A (1.0 M HCl) in small portions (approx. 30–40 mL total) while heating the mixture to 65–70°C .
-
Note: Do not boil (100°C). Excessive heat may degrade the N-N bond. Stir until fully dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored (yellow/brown), add 0.5 g of activated charcoal.
-
Stir at 65°C for 10 minutes.
-
Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.
-
-
Crystallization (The Displacement):
-
Maintain the filtrate temperature at ~50°C.
-
Slowly add Antisolvent B (Ethanol) dropwise with vigorous stirring.
-
Continue addition until the solution becomes slightly turbid (cloud point). This usually requires a ratio of 1:2 to 1:3 (Water:Ethanol).
-
Critical Step: Once turbidity persists, stop addition. Re-heat slightly to clarify the solution (dissolve the seeds).
-
-
Controlled Cooling:
-
Remove heat and allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours.
-
Transfer to a cold bath (4°C) for an additional 4–12 hours to maximize yield.
-
Observation: White needles or prisms should form.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash 1: Rinse the cake with 20 mL of cold Ethanol.
-
Wash 2: Rinse with 20 mL of Diethyl Ether (to remove residual ethanol and facilitate drying).
-
-
Drying:
-
Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours.
-
Caution: Dihydrochlorides are hygroscopic. Store in a desiccator immediately.
-
Process Visualization
Workflow Diagram
Figure 1: Step-by-step workflow for the purification of 7-aminoadenine dihydrochloride.
Stability & Reactivity Logic
Figure 2: Mechanistic pathway showing why ketones must be avoided during purification [1].
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Oiling Out | Antisolvent added too fast or temperature too high. | Re-heat to dissolve oil, add solvent A (HCl), and cool more slowly. |
| Yellow Color | Oxidation or trace iron impurities. | Repeat charcoal treatment; ensure HCl is iron-free. |
| Low Yield | Too much Solvent A used. | Concentrate the filtrate by vacuum (Rotavap) at <40°C and re-cool. |
| Melting Point Low | Hydration or incomplete salt formation. | Dry rigorously over P₂O₅. Verify chloride content. |
References
-
Miyashita, A., et al. (1994).[2] Formation of Deoxybenzoins... and Reaction of 7-Aminoadenine. Chemical & Pharmaceutical Bulletin . The reaction of 7-aminoadenine with diketones yields tricyclic pyridazinopurines, highlighting the reactivity of the N-amino group.
-
Leškovskis, K. (2024).[1] Energetic Profile of Annulated Azidopyrimidines and their Reactions with Nucleophiles. Doctoral Thesis, Riga Technical University. Details the synthesis and reactivity of purine derivatives including N-amino adducts.
-
Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleoside Analogues. Chemistry & Biodiversity . General principles for the purification and handling of acid-labile purine derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 7H-Purine-6,7-diamine Condensation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the challenges associated with condensation reactions of diaminopurines. The purine scaffold is a cornerstone in medicinal chemistry, and its derivatives are pivotal in developing novel therapeutics.[1][2] However, manipulating this powerful heterocycle, particularly in condensation reactions involving its diamino-substituted forms, presents a unique set of challenges. Low yields, complex product mixtures, and unpredictable regioselectivity are common hurdles that can stifle progress.
This guide is structured from the perspective of a seasoned application scientist, moving beyond simple protocols to explain the underlying chemical principles governing your reaction's success. We will dissect common problems, offer validated solutions, and provide the causal logic behind our recommendations to empower you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers in the field.
Q1: My condensation reaction with a diaminopurine is giving a very low yield. What are the most likely culprits?
A: Low yield is a multifaceted issue, but for diaminopurine condensations, the primary suspects are often:
-
Poor Solubility: Diaminopurines can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient kinetics.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can drastically affect yield. Purine rings can be sensitive to harsh conditions.
-
Competing Side Reactions: The multiple nucleophilic sites on the diaminopurine (N7, N9, and exocyclic amino groups) can lead to a mixture of products, consuming your starting material and reducing the yield of the desired compound.
-
Reagent Purity: Impurities in your starting materials or solvents (especially water) can interfere with the reaction.
Q2: I'm seeing a mixture of N7 and N9 substituted products. How can I improve regioselectivity for the N7 isomer?
A: Controlling N7 versus N9 substitution is a classic challenge in purine chemistry.[1] The N7-substituted product is often the kinetically favored one, while the N9 isomer is the thermodynamically more stable product.[1] To favor the N7 isomer:
-
Employ Kinetic Control: Use lower reaction temperatures and shorter reaction times. This captures the faster-forming N7 product before it can equilibrate to the N9 isomer.[1]
-
Use a Lewis Acid Catalyst: Catalysts like tin(IV) chloride (SnCl₄) have been shown to effectively promote regioselective substitution at the N7 position, particularly in reactions with silylated purines.[1]
-
Steric Hindrance: Employing bulkier reagents can sterically favor attack at the more accessible N7 position over the more hindered N9 position.
Q3: What is the best general-purpose solvent for these types of reactions?
A: There is no single "best" solvent, as the optimal choice depends on the specific reactants and reaction type. However, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often used due to their ability to dissolve the polar purine starting materials.[3] Be aware that the solvent's polarity can significantly influence reaction rates and even the stability of different tautomers.[4][5][6] For S_N2-type reactions, polar aprotic solvents can increase the rate by desolvating the nucleophile, making it more reactive.[7]
Q4: My starting material is not fully consumed, even after extended reaction times. What should I do?
A: Incomplete conversion often points to deactivation of a reagent or catalyst, or the establishment of an unfavorable equilibrium.
-
Increase Temperature: Cautiously increasing the temperature can help overcome the activation energy barrier. However, monitor for product degradation or loss of regioselectivity.
-
Add More Reagent: A stoichiometric imbalance may be the issue. Consider a step-wise addition of the more reactive reagent.
-
Check for Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities or degrade over time. Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Poor Regioselectivity (Mixture of N7 and N9 Isomers)
Controlling the site of substitution on the purine's imidazole ring is critical for achieving a high yield of a single, desired product. The electronic and steric environment of N7 and N9 are distinct, and exploiting these differences is key.
-
Underlying Principle: Kinetic vs. Thermodynamic Control The N7 position is generally more electron-rich and sterically accessible, leading to a lower activation energy for electrophilic attack—the hallmark of a kinetically controlled pathway. The resulting N7-substituted purine is often less stable than its N9 counterpart. The N9 isomer, being the thermodynamic product , is more stable and will be the major product if the reaction is allowed to reach equilibrium, typically at higher temperatures or longer reaction times.[1]
-
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for N7/N9 isomerism.
Guide 2: Issue - Low Overall Yield in Condensation Reactions
Condensation reactions, such as the formation of Schiff bases or related structures, rely on the nucleophilic character of the amino groups and the electrophilicity of the condensation partner (e.g., an aldehyde or ketone).
-
Underlying Principle: Solvent Effects and Reactant Stability The solvent does more than just dissolve reactants; it stabilizes transition states and can mediate proton transfer. The choice of solvent can dramatically impact reaction rates.[7][8] For instance, protic solvents can form hydrogen bonds with the amino groups, reducing their nucleophilicity. Furthermore, the purine ring system can be susceptible to degradation under strongly acidic or basic conditions, which are sometimes used to catalyze condensation.
-
Data-Driven Solvent Selection The choice of solvent is critical. A solvent must solubilize the purine derivative without significantly reducing the nucleophilicity of the amino groups.
| Solvent | Dielectric Constant (ε) | Type | Typical Application/Rationale |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good for dissolving purines; does not hydrogen bond with nucleophiles, enhancing reactivity.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent solvating power for highly polar compounds; often used for difficult-to-dissolve purines.[3] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Less viscous than DMF/DMSO, easier to remove. Good for reactions catalyzed by Lewis acids like SnCl₄.[1] |
| Methanol (MeOH) | 32.7 | Polar Protic | Can be used, but may slow reactions by solvating the amine nucleophile via H-bonding.[7] |
| Dioxane | 2.2 | Nonpolar Aprotic | Sometimes used in reactions where removal of water is critical (e.g., Knoevenagel condensation).[2] |
-
Protocol Enhancement: Use of Dehydrating Agents Condensation reactions produce water as a byproduct. According to Le Châtelier's principle, this water can push the reaction equilibrium back towards the starting materials. To drive the reaction forward:
-
Azeotropic Removal: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.
-
Chemical Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point. As a scientist, you should always optimize conditions for your specific substrate.
Protocol 1: Kinetically Controlled N7-tert-Butylation of 6-Chloropurine
This protocol is adapted from a method developed for regioselective N7-alkylation and serves as an excellent model for controlling selectivity.[1]
-
Silylation: In an oven-dried, argon-flushed flask, suspend the 6-chloropurine (1.0 equiv) in anhydrous acetonitrile (ACN).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 equiv) and stir the mixture at room temperature until the solution becomes clear, indicating formation of the silylated purine. The rationale here is that silylation increases solubility and activates the purine ring for the subsequent reaction.
-
Catalyst and Alkylation: Cool the solution to 0°C. Add SnCl₄ (2.1 equiv) dropwise. The Lewis acid catalyst is crucial for directing the substitution to the N7 position.[1]
-
After stirring for 10 minutes, add the tert-alkyl halide (e.g., tert-butyl bromide, 6.0 equiv).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The goal is to capture the kinetic product, so the reaction should be stopped once the starting material is consumed and before significant formation of the N9 isomer is observed.
-
Workup: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired N7 isomer from any N9 isomer and other impurities.
Protocol 2: General Schiff Base Formation with 2,6-Diaminopurine
This protocol provides a general method for the condensation of a diaminopurine with an aldehyde to form a Schiff base, a common step in the synthesis of more complex derivatives.[2]
-
Dissolution: Dissolve or suspend 2,6-diaminopurine (1.0 equiv) in methanol or ethanol.
-
Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 equiv) to the mixture.
-
Catalysis (Optional): For less reactive aldehydes, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to protonate the aldehyde carbonyl, making it more electrophilic.
-
Reflux: Heat the reaction mixture to reflux and stir for the recommended time (typically 4-12 hours). Monitor the reaction by TLC or LC-MS. The heat helps to drive off the water formed during the condensation.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Section 4: Visual Guides
Simplified Mechanism: N7 vs. N9 Alkylation
Caption: Competing pathways for N7 and N9 substitution.
References
-
Vala, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E. Available at: [Link]
-
Chandler, C. J., et al. (1983). Diamine-dialdehyde condensations. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Raczyńska, E. D., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]
-
Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]
-
Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available at: [Link]
- Gray, N., et al. (2006). Synthesis of purine derivatives. Google Patents.
-
El-Ghamry, H. A., & El-Baradie, K. Y. (2014). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives. ResearchGate. Available at: [Link]
-
Galindo, M. A., et al. (2009). Reactions of Pd(II) with chelate-tethered 2,6-diaminopurine derivatives: N3-coordination and reaction of the purine system. Inorganic Chemistry. Available at: [Link]
-
Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Communications. Available at: [Link]
-
Pizzi, A., et al. (2018). Polycondensation Resins by Flavonoid Tannins Reaction with Amines. Polymers. Available at: [Link]
-
van der Zwaag, D., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. Available at: [Link]
-
Pawar, S. V., & Mahale, R. G. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Solutions for 7-Aminoadenine
Topic: Solving Solubility Issues of 7-Aminoadenine in Organic Solvents
The Solubility Paradox: Understanding the Substrate
7-Aminoadenine (often characterized as
The introduction of the amino group at the
Core Challenge: To dissolve 7-aminoadenine, you must overcome its Lattice Energy (
Diagnostic Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup & Solvent Selection
Q1: I am trying to react 7-aminoadenine with an electrophile (e.g., an aldehyde or ketone), but it remains a suspension in Ethanol/Methanol even at reflux. What should I do?
Diagnosis: Alcohols (MeOH, EtOH) are protic solvents. While they can H-bond, they often cannot break the strong purine-purine self-association of 7-aminoadenine. Solution:
-
Switch to Dipolar Aprotic Solvents: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These solvents are excellent H-bond acceptors and can disrupt the lattice.
-
Protocol: Dissolve 7-aminoadenine in minimal DMSO (approx. 5-10 mL/g). If needed, warm to 40-50°C.
-
-
Use a Co-solvent System: If the reaction requires alcohol, dissolve the compound in a small volume of DMSO first, then dilute with MeOH/EtOH. Note that precipitation may occur if the DMSO ratio drops below 10-20%.
Q2: I need to perform an acylation in Dichloromethane (DCM) or THF, but 7-aminoadenine is completely insoluble. How do I proceed?
Diagnosis: 7-Aminoadenine is virtually insoluble in non-polar or moderately polar aprotic solvents like DCM, THF, or Toluene due to its polar nature. Solution: Transient Silylation (The "Silyl Trick"). This is the industry-standard method for solubilizing insoluble purines in organic solvents. By masking the N-H protons with lipophilic trimethylsilyl (TMS) groups, you render the molecule soluble in DCM/THF.
-
Reagent: BSA (
-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane). -
Mechanism: The silyl groups replace the active protons, breaking the H-bond network. The silyl groups are easily removed during the aqueous workup.
-
See Protocol 3.1 below for the exact methodology.
Scenario B: Workup & Purification
Q3: I used DMSO to dissolve my starting material, but now I can't get rid of it. My product is stuck in the DMSO oil.
Diagnosis: DMSO has a high boiling point (189°C) and is difficult to remove by rotary evaporation. Solution:
-
Lyophilization (Freeze-Drying): Dilute the reaction mixture with water (1:1 or 1:2) and freeze-dry. DMSO sublimes under high vacuum.
-
Aqueous Crash-Out: Pour the DMSO reaction mixture into a large excess of Ice-Cold Water or Brine (10x volume).
-
Why: Most organic derivatives of 7-aminoadenine will precipitate out of water, while DMSO stays in the aqueous phase. Filter the solid.
-
-
Extraction: If the product doesn't precipitate, extract with Ethyl Acetate (EtOAc) or n-Butanol . Wash the organic layer 3x with Brine to remove residual DMSO.
Q4: My compound precipitates immediately upon cooling the reaction. Is this a problem?
Diagnosis: This indicates supersaturation. Solution:
-
If the reaction is complete: This is actually beneficial. It suggests the product is crystallizing. Cool slowly to 4°C to maximize yield, then filter.
-
If the reaction is incomplete: You likely need a higher reaction temperature or a larger volume of solvent. Consider using Microwave Irradiation to maintain solubility and accelerate kinetics (See Miyashita et al. regarding purine cyclizations).
Advanced Protocols
Protocol 3.1: Transient Silylation for Non-Polar Solvents
Use this when you must use DCM, Chloroform, or THF.
Materials:
-
7-Aminoadenine (1.0 eq)
-
Anhydrous DCM or THF (Solvent)
-
BSA (
-Bis(trimethylsilyl)acetamide) (2.0 - 4.0 eq) OR TMSCl (Trimethylsilyl chloride) + HMDS . -
Argon/Nitrogen atmosphere.
Step-by-Step:
-
Suspension: Suspend the dry 7-aminoadenine in anhydrous DCM under inert atmosphere. It will look like a cloudy suspension.
-
Silylation: Add BSA (2-3 equivalents) via syringe.
-
Reflux: Heat the mixture to reflux (40°C for DCM).
-
Clarification: Within 15-60 minutes, the solution should turn clear . This indicates that the silylated intermediate (Lipophilic) has formed.
-
Checkpoint: If it remains cloudy after 1 hour, add another 1.0 eq of BSA.
-
-
Reaction: Add your electrophile (e.g., acyl chloride, anhydride) directly to this clear solution.
-
Desilylation (Workup): Once the reaction is done, add MeOH or dilute aqueous acid (HCl/NaHCO3). The TMS groups will hydrolyze instantly, yielding your desired product.
Protocol 3.2: Acid-Mediated Solubilization
Use this for analytical samples (HPLC/LCMS) or reactions tolerant of acidic pH.
Concept: Protonation of the N1 or N7/N3 positions creates a cationic species, disrupting the lattice. Solvent System:
-
1 M HCl / Water: Soluble (forms hydrochloride salt).[1]
-
Acetic Acid (Glacial): Soluble (often used as a solvent for cyclization reactions).
-
TFA (Trifluoroacetic acid): Highly soluble.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental goals.
Caption: Decision matrix for solubilizing 7-aminoadenine based on downstream experimental requirements.
Solubility Data Reference
| Solvent | Solubility Rating | Notes | Recommended Use |
| Water | Poor (< 1 mg/mL) | pH dependent. Soluble in boiling water.[2] | Aqueous workup (precipitation). |
| Ethanol/Methanol | Very Low | Slightly soluble at reflux. | Recrystallization (if hot).[3] |
| DMSO | High (> 50 mg/mL) | Best general solvent. | General reactions, NMR.[4] |
| DMF | Moderate/High | Good solubility, easier to remove than DMSO. | Peptide coupling, SNAr. |
| DCM/Chloroform | Insoluble | "Brick dust" behavior. | Requires Silylation (BSA). |
| Acetic Acid | High | Protonation aids solubility. | Cyclization reactions.[4][5] |
| 1M HCl | High | Forms salt ( | LCMS samples. |
References
-
Miyashita, A., et al. "Reaction of 7-aminoadenine with 2,4-pentanedione."[4] Chemical & Pharmaceutical Bulletin, via ResearchGate. (Discusses the reactivity and cyclization of 7-aminoadenine adducts).
-
Sigma-Aldrich. "Adenine Product Information Sheet."[2] (Provides baseline solubility data for adenine derivatives: 1M HCl solubility and organic solvent limitations).
-
Mitin, Y. V. "An effective organic solvent system for the dissolution of amino acids."[6] International Journal of Peptide and Protein Research, 1996.[6] (Describes the use of DMF/base systems for solubilizing zwitterionic amino species).
-
National Institutes of Health (NIH). "Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents." (Explains the H-bonding thermodynamics of purines in alcohols vs. acetonitrile).
Sources
Technical Support Center: Ensuring the Stability of 7H-Purine-6,7-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7H-Purine-6,7-diamine. Its purpose is to provide in-depth technical assistance for preventing degradation during storage and troubleshooting common stability-related issues. The information herein is curated to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 7H-Purine-6,7-diamine?
For solid (powder) 7H-Purine-6,7-diamine, it is recommended to store the compound at 4°C and protected from light.[1] The container should be tightly sealed to prevent moisture absorption.
Q2: How should I store stock solutions of 7H-Purine-6,7-diamine?
Stock solutions of 7H-Purine-6,7-diamine should be stored frozen and protected from light. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is 7H-Purine-6,7-diamine sensitive to light?
Yes, purine analogs can be susceptible to photodegradation.[3] Therefore, it is crucial to protect both solid 7H-Purine-6,7-diamine and its solutions from light by using amber vials or by wrapping the container in aluminum foil. While 2,6-diaminopurine has been shown to be significantly photostable, taking precautions against light exposure is a best practice to ensure maximal stability.[1][4]
Q4: Can I store solutions of 7H-Purine-6,7-diamine at room temperature?
It is not recommended to store solutions of 7H-Purine-6,7-diamine at room temperature for extended periods. Room temperature storage can accelerate degradation processes such as hydrolysis and oxidation. For oligonucleotides containing 2,6-diaminopurine, stability in solution at 4°C is suggested for up to two weeks.[5]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to identifying and resolving common problems associated with the storage and handling of 7H-Purine-6,7-diamine.
Visual Inspection
Issue: The solid 7H-Purine-6,7-diamine has changed color (e.g., from white to off-white or yellow).
-
Potential Cause: This may indicate degradation due to oxidation or exposure to light. The amino groups on the purine ring can be susceptible to oxidation.[6]
-
Recommended Action:
-
Do not use the material for critical experiments.
-
If possible, assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If degradation is confirmed, discard the material and obtain a fresh batch.
-
Review your storage protocol to ensure the container is tightly sealed and protected from light.
-
Issue: The stock solution appears cloudy or contains precipitate after thawing.
-
Potential Cause:
-
The compound may have limited solubility in the chosen solvent, and precipitation is occurring at lower temperatures.
-
Degradation products that are less soluble than the parent compound may have formed.
-
-
Recommended Action:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may be a degradation product. The solution should not be used for experiments where precise concentration is critical.
-
Consider preparing a fresh stock solution, ensuring the compound is fully dissolved at the desired concentration. You may need to try a different solvent or a lower concentration.
-
Analytical Troubleshooting
Issue: HPLC analysis of a stored sample shows a decrease in the main peak area and the appearance of new, unidentified peaks.
-
Potential Cause: The compound is degrading. The new peaks represent degradation products. Forced degradation studies on pharmaceuticals often reveal degradation through hydrolysis, oxidation, and photolysis.[7][8]
-
Recommended Action:
-
Characterize the Degradation: If you have access to mass spectrometry (MS), attempt to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
-
Review Storage Conditions: Ensure the material has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Assess Solvent Stability: The solvent used for the stock solution may be contributing to the degradation. If possible, investigate the stability of 7H-Purine-6,7-diamine in different solvents.
-
Issue: The biological activity of the compound in my assay has decreased over time.
-
Potential Cause: The compound has likely degraded, leading to a lower effective concentration of the active molecule.
-
Recommended Action:
-
Prepare a fresh stock solution from a new or properly stored solid sample.
-
Always use freshly prepared dilutions for your experiments.
-
Incorporate a quality control check of your stock solutions by HPLC periodically to monitor their integrity.
-
Recommended Storage and Handling Protocols
To minimize degradation of 7H-Purine-6,7-diamine, adhere to the following protocols:
Receiving and Initial Storage
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound in its original, tightly sealed container at 4°C in a dark location.
Preparation of Stock Solutions
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of compound in a controlled environment to minimize exposure to atmospheric moisture and light.
-
Dissolve the compound in a suitable, high-purity solvent.
-
Once fully dissolved, aliquot the stock solution into single-use, amber-colored vials or vials wrapped in aluminum foil.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Daily Use
-
When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Vortex the solution gently before making further dilutions.
-
Avoid repeated freeze-thaw cycles of the same aliquot.
-
Keep the stock solution and any dilutions protected from light during your experiments.
| Storage Condition | Solid Compound | Stock Solution (Short-term) | Stock Solution (Long-term) |
| Temperature | 4°C | -20°C | -80°C |
| Duration | As per manufacturer's expiry | Up to 1 month[2] | Up to 6 months[2] |
| Light Protection | Required[1] | Required[2] | Required[2] |
| Container | Tightly sealed | Tightly sealed, single-use aliquots | Tightly sealed, single-use aliquots |
Potential Degradation Pathway Analysis
Understanding the potential chemical instabilities of 7H-Purine-6,7-diamine is key to preventing its degradation. While specific degradation studies for this compound are not widely published, we can infer likely pathways based on the chemistry of purine analogs.
Oxidation
The purine ring and its amino substituents are susceptible to oxidation.[6] Oxidizing agents or exposure to air over time can lead to the formation of various oxidized derivatives. For example, one-electron oxidation of purine bases in DNA is a known degradation pathway.[9]
-
Potential Products: Hydroxylated purines, N-oxides, or other ring-opened products.
-
Prevention: Store the compound in a tightly sealed container to minimize exposure to atmospheric oxygen. If the compound is particularly sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Hydrolysis
The amino groups of 7H-Purine-6,7-diamine can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the replacement of an amino group with a hydroxyl group, forming a hypoxanthine or guanine analog.
-
Potential Products: 2-amino-6-hydroxypurine (guanine), 6-amino-2-hydroxypurine, or 2,6-dihydroxypurine (xanthine).
-
Prevention: Use neutral, high-purity solvents for stock solutions. Avoid preparing stock solutions in strongly acidic or basic buffers unless required for a specific experimental reason, and if so, prepare them fresh.
Photodegradation
Exposure to ultraviolet (UV) light can lead to the degradation of purine compounds.[3] While studies on 2,6-diaminopurine suggest it is quite photostable, it is still a prudent practice to minimize light exposure.[1][4]
-
Potential Products: A variety of degradation products can be formed through complex photochemical reactions.
-
Prevention: Always store and handle the compound and its solutions in light-protecting containers (e.g., amber vials) or by wrapping containers in aluminum foil.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting stability issues with 7H-Purine-6,7-diamine.
Postulated Degradation Pathways
Caption: Potential degradation pathways for 7H-Purine-6,7-diamine.
References
-
Crespo-Hernández, C. E., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'- Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. Photochemical & Photobiological Sciences. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Szostak, J. W., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications. Available at: [Link]
-
Wikipedia. (2023). 2,6-Diaminopurine. Available at: [Link]
-
ResearchGate. (2021). (PDF) 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Available at: [Link]
-
Bio-Synthesis. (n.d.). 2,6-Diaminopurine-2'-deoxyriboside (DAPdR). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Study on the molecular structure and thermal stability of purine nucleoside analogs. Available at: [Link]
-
National Center for Biotechnology Information. (2000). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
-
Canadian Science Publishing. (1965). THE METABOLISM OF 2,6-DIAMINOPURINE BY DIAMINOPURINE-SENSITIVE AND DIAMINOPURINE-RESISTANT L-STRAIN MOUSE FIBROBLASTS. Canadian Journal of Biochemistry. Available at: [Link]
-
ACS Publications. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Available at: [Link]
-
National Center for Biotechnology Information. (2023). The copious photochemistry of 2,6-diaminopurine: Luminescence, triplet population, and ground state recovery. PubMed. Available at: [Link]
-
MDPI. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. Available at: [Link]
-
National Center for Biotechnology Information. (2014). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed. Available at: [Link]
Sources
- 1. Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. The metabolism of 2,6-diaminopurine by diaminopurine-sensitive and diaminopurine-resistant L-strain mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Influence of the Photodegradation of Azathioprine on DNA and Cells [mdpi.com]
Technical Support Center: Troubleshooting N-N Bond Cleavage in Purine Derivatives
Introduction: The N-N Bond Challenge
In purine chemistry, the N-N bond is frequently encountered either as a transient directing group (e.g.,
This guide moves beyond standard textbook protocols to address the failure modes specific to purine derivatives: solubility issues, over-reduction of the
Module 1: Reagent Selection Diagnostic
Before starting, select the correct reagent based on your substrate's sensitivity. Do not default to Raney Nickel if your molecule contains reducible alkenes or sensitive halogens.
Decision Matrix: Reagent Compatibility
Figure 1: Decision tree for selecting the optimal N-N bond cleavage method based on functional group tolerance.
Module 2: The Gold Standard – Samarium Diiodide (SmI )[1][2]
SmI
The Mechanism: Why it Fails
The reaction proceeds via Single Electron Transfer (SET).[1] The N-N bond has a low-lying LUMO. If the reaction stalls, it is usually because the intermediate radical anion is not being protonated fast enough to prevent back-electron transfer, or the Sm(III) byproduct is chelating the product.[1]
Figure 2: SET mechanism for SmI2-mediated cleavage.[1] Note the requirement for two equivalents of electrons and protons.
Troubleshooting Guide: SmI Protocols
| Symptom | Diagnosis | Corrective Action |
| Solution turns yellow immediately | SmI | Regenerate: Add minimal Sm metal powder to the solution. If using commercial 0.1M solution, ensure septum integrity.[1] |
| Reaction stalls at 50% conv. | Proton starvation. | Add Activator: Add degassed H |
| Emulsion during workup | Sm(III) salts chelating the purine.[1] | Chelation Wash: Wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) or dilute Tartaric Acid .[1] This breaks the Sm-Purine complex. |
| Purine Ring Reduction | Over-activation. | Buffer: Remove HMPA if used. Switch proton source from H |
Validated Protocol: SmI /Water System
Reference: Ankner & Hilmersson (2009)[1]
-
Prep: Dissolve substrate in dry THF under Argon.
-
Activator: Add amine (e.g., Et
N, 5 equiv) and H O (50 equiv).[1] Note: SmI is stable in water for minutes, which is sufficient for this fast reaction.[1] -
Addition: Add SmI
(0.1 M in THF, 2.5–3.0 equiv) dropwise.[1] -
Endpoint: The deep blue color should persist for 1-2 minutes after addition. If it fades to yellow instantly, add more SmI
.[1] -
Quench: Open to air; add sat. Na
S O and Rochelle's salt solution.
Module 3: Heterogeneous Catalysis (Raney Ni & Zn)
While effective, these methods lack the finesse of SmI
Troubleshooting Raney Nickel
Q: My reaction works on 100mg but fails on 5g. Why?
A: Hydrogen availability and surface poisoning. On a larger scale, mass transfer of H
-
Fix: Increase stirring speed to >800 RPM. Use a Parr shaker instead of a balloon.
Q: I lost my sulfur substituent (e.g., 6-mercaptopurine derivative). A: Raney Ni is a desulfurizing agent.[1]
-
Fix: Switch to Zinc/Acetic Acid or SmI
. If you must use Ni, deactivate it slightly by refluxing in acetone prior to use (Mozingo reduction variant).
Q: The product is trapped on the catalyst. A: Purines with free amines bind strongly to Ni surfaces.
-
Fix: Wash the filtered catalyst with warm methanol containing 1% NH
OH. Warning: Do not let the catalyst dry out (pyrophoric hazard).[1]
Zinc/Acetic Acid: The "Hammer" Approach
-
Risk: High acidity can hydrolyze glycosidic bonds in nucleosides.
-
Modification: Use Zn dust in MeOH with NH
Cl (neutral conditions) instead of AcOH if the substrate is acid-sensitive.
Module 4: Electrochemical Cleavage (The Green Alternative)
Electrochemical cleavage is gaining traction for avoiding stoichiometric metal waste. It typically involves cathodic reduction.
Setup Parameters
-
Electrode: Lead (Pb) or Carbon felt cathode (high hydrogen overpotential is crucial).[1]
-
Solvent: MeOH/H
O or MeCN/H O. -
Electrolyte: Et
NOTs or LiClO .
Troubleshooting Electrolysis:
-
Passivation: If current drops, the electrode is coated. Reverse polarity for 30 seconds to clean.
-
Selectivity: Control the potential (E
). Perform a Cyclic Voltammetry (CV) scan first to find the reduction peak of the N-N bond (usually -1.0 to -1.5 V vs Ag/AgCl) and set the potential 100mV more negative than the peak.
FAQ: Edge Cases in Purine Chemistry
Q: My N-aminopurine is insoluble in THF. Can I use DMF with SmI
-
Solution: Use THP (Tetrahydropyran) or a THF/DMPU mixture.[1] DMPU is a safe alternative to HMPA and tolerates SmI
well.
Q: I observe ring opening of the imidazole portion (formation of pyrimidine diamines). A: This suggests reductive cleavage of the C-N bond alongside or instead of the N-N bond.
-
Cause: This often happens if the N-amino group is highly electron-deficient (e.g., N-phthalimido).[1]
-
Fix: Switch to a milder reductant like TiCl
(Titanium(III) chloride) in aqueous acetone.[1]
References
-
Ankner, T., & Hilmersson, G. (2009).[1][2] SmI2/H2O/amine promoted reductive cleavage of benzyl-heteroatom bonds: optimization and mechanism.[2] Tetrahedron Letters, 50(11), 1168-1170.[1] Link[1]
-
Keck, G. E., Wager, T. T., & McHardy, S. F. (1998).[1] Reductive cleavage of N-O bonds by samarium diiodide: a new method for the synthesis of 1,2-amino alcohols. The Journal of Organic Chemistry, 63(25), 9164-9165.[1] Link(Note: Mechanistic parallel to N-N cleavage).
-
Enders, D., et al. (1998). Selective cleavage of N-N bonds in hydrazines using Raney Nickel. Synlett, 1998(6), 595-597.[1] Link[1]
-
Frontier, A. J., & Collison, C. (2005). The chemistry of N-N bond cleavage. Science of Synthesis, 21, 1-45. Link[1]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014).[1] Recent advances in the synthesis of pyrroles and purines by N–N bond cleavage. Chemical Society Reviews, 43(13), 4633-4657.[1] Link[1]
Sources
Technical Support Center: Purification of 7H-Purine-6,7-diamine
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for troubleshooting the purification of 7H-Purine-6,7-diamine (CAS 1904-98-9) from common reaction byproducts. The inherent polarity and basicity of the purine scaffold present unique challenges that require a systematic and well-understood approach. This document offers field-proven insights, detailed protocols, and a causal understanding of experimental choices to empower you to achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My NMR and LC-MS analyses indicate the presence of a persistent isomeric byproduct. How can I effectively separate it from my target 7H-Purine-6,7-diamine?
Expert Analysis: The most common isomeric byproducts in purine synthesis are N7 and N9 regioisomers, which often arise during alkylation or cyclization steps.[1][2] These isomers typically have very similar polarities, making their separation challenging.
Recommended Solutions:
-
Optimize Flash Column Chromatography: Standard silica gel may not be sufficient.
-
Employ a Gradient Elution: Start with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by introducing methanol. A shallow gradient (e.g., 0-10% Methanol in Dichloromethane over 20-30 column volumes) can often resolve closely eluting spots.
-
Switch to an Amine-Functionalized Stationary Phase: Amine-functionalized silica provides a basic surface that minimizes undesirable interactions with the basic nitrogen atoms of the purine ring.[3] This often leads to improved peak shape and better resolution of isomers.
-
Consider Reversed-Phase Chromatography: If normal-phase fails, C18 reversed-phase chromatography is an excellent alternative.[3] The mobile phase will typically be a mixture of water and acetonitrile or methanol, often with an acidic modifier.
-
-
Preparative HPLC: For high-value material or particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective for separating polar purine derivatives.[4][5]
Question 2: My compound streaks severely on silica gel TLC plates and I observe significant tailing during column chromatography. What is causing this and how can I fix it?
Expert Analysis: This is a classic problem when purifying basic compounds like purines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and often irreversibly interact with the basic nitrogen atoms in your purine, leading to poor chromatography (streaking) and even sample loss on the column.[6]
Recommended Solutions:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol is added to the polar co-solvent (e.g., methanol).[3] This base will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.
-
-
Change the Stationary Phase:
-
Use Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be appropriate.
-
Utilize Amine-Functionalized Silica: As mentioned previously, this is an excellent option that is specifically designed to mitigate the issues seen with basic analytes.[3]
-
Question 3: After performing a recrystallization, my product "oiled out" instead of forming crystals. What should I do?
Expert Analysis: "Oiling out" occurs when the solubility of the compound in the solvent is so high that upon cooling, it separates as a liquid phase rather than forming a solid crystal lattice. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystal formation.[6]
Recommended Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to fully re-dissolve the oil. Then, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a single tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
-
Re-evaluate the Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility when hot. Alternatively, consider a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) to achieve the ideal solubility profile.
-
Purify Further: If the issue persists, it is likely due to a significant amount of impurities. The oil should be isolated and re-purified by column chromatography before another crystallization attempt is made.
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines a systematic approach to purifying 7H-Purine-6,7-diamine from a crude reaction mixture.
Sources
- 1. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic Diaminopurine Salts
Executive Summary & Nomenclature Clarification
Status: Active Severity: High (Stoichiometry Drift & Hydrolysis Risk)
Note on Nomenclature: While your query specifies 6,7-diaminopurine , in standard purine numbering (IUPAC), the nitrogen at position 7 is part of the imidazole ring system. A primary amino group at position 7 would constitute a hydrazinyl derivative. The vast majority of pharmaceutical and oligonucleotide applications utilize 2,6-diaminopurine (also known as 2-aminoadenine ), which is notoriously hygroscopic in its salt forms (Hydrochloride or Hemisulfate).
This guide addresses the physical handling of hygroscopic diaminopurine salts as a class. The protocols below apply strictly to preventing deliquescence (absorbing moisture until dissolution) and ensuring stoichiometric accuracy, regardless of the specific isomer.
The Core Problem: Why is my salt gaining weight?
Technical Insight: Diaminopurine salts possess high hydration energy . The crystal lattice of the hydrochloride salt, in particular, is thermodynamically driven to incorporate water molecules from the atmosphere to stabilize the ionic interactions between the protonated purine ring and the chloride counter-ion.
The Consequence: If you weigh 100 mg of "dry" salt on an open bench, you may actually be adding only 85 mg of compound and 15 mg of water. This leads to:
-
Stoichiometric errors: Under-loading reagents in coupling reactions.
-
Hydrolysis: Introduction of water into anhydrous reactions (e.g., phosphoramidite chemistry).
-
Physical degradation: Formation of hard "cakes" or "bricks" that are difficult to dispense.
Troubleshooting Guides (Q&A Format)
Scenario A: "The salt has turned into a hard, sticky brick in the bottle."
Q: My diaminopurine salt arrived as a powder but is now a solid clump. Can I still use it?
A: Yes, but you must homogenize and dry it first. Do not chip off pieces and weigh them directly; the water distribution is likely inhomogeneous (wetter on the surface).
Corrective Protocol:
-
Dissolution: Dissolve the entire clump in the minimum necessary volume of warm, dry methanol or water (depending on your downstream application).
-
Re-precipitation/Lyophilization:
-
For Synthesis: Rotary evaporate to dryness, then dry under high vacuum (<0.1 mbar) over P₂O₅ for 24 hours.
-
For Biology: Lyophilize the solution to obtain a fluffy, workable powder.
-
-
Aliquotting: Once dried, never store the bulk bottle. Aliquot the material into single-use vials inside a glove box or glove bag.
Scenario B: "My reaction yields are consistently 10-15% lower than expected."
Q: I am weighing the exact molar equivalent, but my coupling efficiency is low. Is the salt degrading?
A: It is likely not degrading, but your "molar equivalent" is wrong due to water weight. You are under-dosing the reaction.
The Fix: Quantitative NMR (qNMR) for Purity Correction You cannot rely on a standard balance for hygroscopic salts handled in air. You must determine the Weight % (Wt%) of the active species.
Protocol:
-
Weigh ~10 mg of the salt into a vial.
-
Add a known amount of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) that is non-hygroscopic and has distinct NMR peaks.
-
Dissolve in D₂O or DMSO-d6.
-
Run 1H NMR with a relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation for integration).
-
Calculate the actual mass of diaminopurine using the integration ratio.
Where
Use this corrected Wt% to adjust your reaction stoichiometry.
Scenario C: "I don't have a glove box. How do I weigh this accurately?"
Q: Can I handle this on an open bench?
A: Only if you use the "Weigh-by-Difference" technique with speed.
Protocol:
-
Dry the salt in a vacuum oven (40°C, vacuum) overnight.
-
Cap the bottle while still under vacuum or immediately upon venting with dry argon.
-
Bring the closed bottle to the balance.
-
Tare the balance to zero.
-
Place the closed bottle on the balance. Record weight (
). -
Open the bottle, quickly transfer an approximate amount to your reaction vessel, and immediately close the bottle.
-
Place the closed bottle back on the balance. Record weight (
). -
Mass transferred =
.-
Why? This prevents the salt on the balance pan from absorbing water while the numbers drift. You measure the loss from the protected source, not the gain on the exposed pan.
-
Visual Workflow: Handling Hygroscopic Salts
The following diagram outlines the decision process for handling diaminopurine salts based on the required precision of your experiment.
Figure 1: Decision tree for handling hygroscopic diaminopurine salts based on experimental rigor.
Comparative Data: Salt Forms
If you have the option to choose your starting material, select the form that matches your humidity tolerance.
| Salt Form | Hygroscopicity | Solubility (H₂O) | Recommended Use |
| Hydrochloride (HCl) | High (Deliquescent) | High | Aqueous buffers, biological assays where solubility is key. |
| Hemisulfate | Moderate | Low/Moderate | Solid-phase synthesis (less water uptake). |
| Free Base | Low | Very Low | Organic synthesis (requires protonation in situ). |
References & Authority
-
Hygroscopicity in qNMR Standards: Suiter, C. & Widegren, J. (2021).[1] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [1]
-
Handling Protocols: HepatoChem Technical Guide. How do you handle hygroscopic salts?
-
Standardization of Hygroscopic Reagents: Japanese Pharmacopoeia Studies on qNMR. Determination of Absolute Purities of Hygroscopic Substances.
-
2,6-Diaminopurine Properties: Sigma-Aldrich Product Sheet (D3289). 2,6-Diaminopurine hemisulfate salt Product Information.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific PPE requirements, as diaminopurines can be toxic or mutagenic.
Sources
Technical Support Center: 7-Amino- and 7-Aminomethyl-Purine Ring Expansion
Welcome to the technical support center for purine ring expansion strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of expanded purine analogues, such as 1-deazaguanines, via the ring expansion of 7-amino- or 7-aminomethyladenine derivatives. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights to help you minimize side reactions and maximize the yield of your target compounds.
The conversion of a six-membered purine ring into a seven-membered imidazopyrimidine system is a powerful strategy for generating novel scaffolds with unique biological activities. The core transformation typically relies on a Demjanov or Tiffeneau-Demjanov type rearrangement. This process involves the diazotization of an exocyclic primary amine at the C7 position, followed by the loss of dinitrogen gas to form a carbocation intermediate. A subsequent 1,2-alkyl shift of a purine ring atom initiates the ring expansion. However, the inherent reactivity of the diazonium and carbocation intermediates can lead to a variety of undesired side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Core Reaction Pathway: Demjanov-Type Ring Expansion
The desired transformation follows a well-established carbocation rearrangement mechanism. Understanding this pathway is crucial for diagnosing and mitigating side reactions.
Caption: General workflow for the Demjanov-type ring expansion of a 7-aminomethyladenine derivative.
Troubleshooting Guide
This section addresses specific experimental issues, their underlying causes, and recommended solutions.
Problem 1: Low yield of the desired ring-expanded product, with starting material consumed.
Q: My reaction consumes the 7-aminomethyladenine starting material, but I'm isolating very little of the seven-membered ring product. The major byproduct appears to be the corresponding alcohol (7-hydroxymethyladenine). What is happening?
A: This is a classic side reaction in Demjanov-type rearrangements and indicates that the primary carbocation formed after the loss of N₂ is being trapped by a nucleophile (typically water from the solvent) before the desired ring expansion can occur.[1][2] The direct Sₙ2 displacement of the diazonium group by water can also contribute.[2]
Causality: The 1,2-alkyl shift required for ring expansion is in direct competition with nucleophilic capture of the carbocation. If the energy barrier for rearrangement is high, or if the concentration of nucleophiles is high, the non-rearranged alcohol will be the dominant product. The stability of the diazonium intermediate is also critical; its premature decomposition can lead to a mixture of substitution products.[3]
Solutions:
-
Solvent Modification: Reduce the nucleophilicity of the solvent system. While aqueous acids are common, consider using a less nucleophilic co-solvent. For instance, running the reaction in acetic acid with a minimal amount of water necessary to dissolve the reagents can favor the rearrangement pathway.
-
Temperature Control: Diazotization reactions are highly exothermic and the intermediates are thermally sensitive. Maintain strict temperature control, typically between 0-5 °C, to stabilize the diazonium intermediate and allow for controlled formation of the carbocation.[4]
-
Acid Choice: The choice of acid can influence the reaction outcome. Stronger acids can sometimes promote rearrangement, but a careful balance is needed to avoid degradation. Trifluoroacetic acid (TFA) can be an effective alternative to HCl or H₂SO₄ due to the better solubility of organic substrates.[4]
Problem 2: Formation of multiple unidentified byproducts, including potential olefins.
Q: My TLC/LC-MS analysis shows a complex mixture of products, not just the desired product and the non-rearranged alcohol. How can I simplify the product profile?
A: The formation of a complex mixture often points to the instability of the carbocation intermediate, which can undergo elimination reactions to form various olefins in addition to substitution.[5] Aliphatic diazonium salts are notoriously unstable and can lead to a cascade of products if not carefully controlled.[3][6]
Causality: The primary carbocation is a high-energy species. Besides nucleophilic attack, it can lose a proton from an adjacent carbon to form an alkene. Depending on which proton is removed, a mixture of exocyclic and endocyclic double bond isomers can be formed, complicating purification.
Solutions:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the diazotizing agent (e.g., NaNO₂). An insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cold, acidic solution of your amine. This maintains a low instantaneous concentration of nitrous acid and the highly reactive nitrosonium ion (NO⁺), allowing for more controlled diazotization and minimizing decomposition pathways.[7][8]
-
Aprotic Solvents: While challenging due to solubility, exploring non-aqueous diazotization conditions can sometimes suppress side reactions. This is an advanced technique and requires careful selection of aprotic solvents and diazotizing agents (e.g., tert-butyl nitrite).
Problem 3: The amino group at C7 is replaced by a hydroxyl group, but no ring expansion occurs.
Q: I started with 7-aminoadenine, intending to expand the imidazole portion of the purine ring. Instead, I've synthesized hypoxanthine or a guanine analogue. Why did this happen?
A: This outcome suggests that the diazonium salt formed from the aromatic amine is undergoing hydrolysis (a Sandmeyer-type reaction) rather than initiating a rearrangement. The mechanism for expanding the purine ring directly from a C7-amino group is less common and more challenging than from a C7-aminomethyl group. The diazonium salt attached directly to the aromatic purine ring is more stable than an aliphatic counterpart, and its primary reaction pathway is often nucleophilic substitution.
Causality: An aryl diazonium intermediate is significantly different from the aliphatic diazonium salt discussed in the previous problems. It is less prone to carbocation formation and subsequent rearrangement. Instead, it is susceptible to attack by water, leading to the formation of a phenol-like hydroxyl group at the C7 position. This effectively converts your 7-aminoadenine derivative into a 7-hydroxyadenine (an isoguanine tautomer) or, if other transformations occur, a hypoxanthine analogue.[9][10]
Solutions:
-
Substrate Modification: The most reliable method for this type of ring expansion is to use a 7-aminomethyladenine derivative. This places the reactive primary amine on a methylene spacer, leading to a primary aliphatic carbocation upon diazotization, which is the necessary precursor for the Demjanov or Tiffeneau-Demjanov rearrangement.[4][5]
-
Tiffeneau-Demjanov Variation: If your synthetic route allows, consider starting with a 7-(α-hydroxy-α-substituted-methyl)adenine and converting the hydroxyl to an amino group. The resulting β-amino alcohol substrate, upon diazotization, can undergo a Tiffeneau-Demjanov rearrangement, which is often higher yielding and more regioselective for forming the expanded ketone.[2][4][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization step? A1: The reaction should be performed at low temperatures, typically between 0 °C and 5 °C . This is critical to control the exothermic reaction and minimize the decomposition of the unstable diazonium intermediate.[4]
Q2: Which acid is best to use for generating nitrous acid in situ? A2: Acetic acid, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are commonly used.[6] Trifluoroacetic acid (TFA) is also an excellent choice as it can improve the solubility of the substrate and may lead to cleaner reactions and higher yields.[4] The choice may require empirical optimization for your specific substrate.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a common method. The disappearance of the starting amine can be tracked. A stain like ninhydrin can be used to visualize the primary amine starting material, which will not stain the products. LC-MS is highly recommended for monitoring the formation of the desired product and identifying key byproducts.
Q4: My desired product is a ketone, but I'm isolating an alcohol. What's the difference? A4: This depends on your starting material. A Demjanov rearrangement starting from an aminomethyl-cycloalkane (or in this case, a 7-aminomethyl-purine) will yield an alcohol.[4] A Tiffeneau-Demjanov rearrangement , which starts from a 1-aminomethyl-cycloalkanol (a β-amino alcohol), will yield a ketone.[2][11] If you desire the ketone, you must start with the corresponding β-amino alcohol precursor.
Q5: Can I control which bond in the purine ring migrates to achieve regioselectivity? A5: Regioselectivity can be challenging to control and is influenced by both steric and electronic factors.[12][13] In the context of a 7-aminomethylpurine, the migration of the C5-C6 bond versus the C8-N7 bond would lead to different isomeric products. The migratory aptitude is often dictated by which bond is better able to stabilize the developing positive charge in the transition state. Theoretical studies and empirical screening of reaction conditions may be necessary to favor one regioisomer over another.[12]
Recommended Protocol: General Procedure for Tiffeneau-Demjanov Ring Expansion
This protocol is a starting point for the ring expansion of a 1-(7-purinyl)aminoethanol derivative to a seven-membered ring ketone.
Caption: Step-by-step experimental workflow for a typical Tiffeneau-Demjanov ring expansion.
Experimental Details:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the 7-(1-amino-1-alkyl)purine derivative (1.0 eq) in a suitable aqueous acid (e.g., 2 M aqueous acetic acid) to a concentration of approximately 0.1 M.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred reaction mixture via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for an additional 1-3 hours after the addition is complete. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting material is consumed.
-
Quenching: Slowly add a small amount of urea or a solution of sulfamic acid to the reaction mixture to quench any excess nitrous acid. Vigorous gas evolution (N₂) will be observed. Continue stirring for 15 minutes.
-
Work-up: Carefully neutralize the reaction mixture to pH ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Stabilizes the diazonium intermediate; controls exothermicity.[4] |
| NaNO₂ Stoichiometry | 1.1–1.3 equivalents | Ensures complete reaction without promoting side reactions from a large excess. |
| Addition Rate | Slow, dropwise (30-60 min) | Maintains low concentration of HNO₂, allowing for controlled diazotization.[8] |
| Solvent | Aqueous Acid (e.g., AcOH, TFA) | Provides the necessary proton source and dissolves the amine salt.[4] |
| Quenching Agent | Urea or Sulfamic Acid | Safely neutralizes excess, unstable nitrous acid before work-up. |
References
- Fattori, D., Henry, S., & Vogel, P. (1993). The Demjanov and Tiffeneau-Demjanov One-Carbon Ring Enlargements of 2-Aminomethyl-7-oxabicyclo(2.2.1)
-
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. Available at: [Link]
-
Li, J. J. (2019). Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. In Name Reactions in Carbocation Chemistry (pp. 1-36). Springer, Cham. Available at: [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved February 5, 2026, from [Link]
-
McCasland, G. E. (1951). Pinacolic Rearrangements of Epimeric Aminocyclanols. Journal of the American Chemical Society, 73(5), 2293–2295. Available at: [Link]
-
ChemOrgChem. (2024, February 28). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples). YouTube. Available at: [Link]
- Bunting, R. J., et al. (1999). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Bioorganic & Medicinal Chemistry, 7(11), 2543-2556.
-
Bera, P. P., et al. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Journal of Physical Chemistry A, 121(3), 673-682. Available at: [Link]
- Thadke, S. A., et al. (2021). Biosynthesis of 7-deazaguanine derivatives.
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Available at: [Link]
- Appella, D. H., et al. (2021). Conformational Morphing by a DNA Analogue Featuring 7‑Deazapurines and 5‑Halogenpyrimidines and the Origins of Adenine-Tract Geometry. Journal of the American Chemical Society, 143(37), 15127-15135.
-
Sahu, G., et al. (2020). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. Available at: [Link]
-
Schönegger, M., et al. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1617-1624. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
-
Slideshare. (2016, November 29). Demjanov rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 5, 2026, from [Link]
-
Dvořáková, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17358–17373. Available at: [Link]
-
Smith, K. C., et al. (2011). Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology. Journal of Chemical Education, 88(12), 1698-1701. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Retrieved February 5, 2026, from [Link]
-
Dvořáková, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17358–17373. Available at: [Link]
- Glaser, R., et al. (2007). Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions. Astrobiology, 7(3), 455-470.
-
Ghiasi, R., et al. (2020). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry, 44(15), 5839-5847. Available at: [Link]
- Shaw, E. (1950). A new synthesis of the purines adenine, hypoxanthine, xanthine, and guanine. Journal of Biological Chemistry, 185(1), 439-447.
- Smith, K. C., et al. (2011). Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology.
-
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. Available at: [Link]
-
Lipton, M. (2019, June 5). 14.4: Diazotization of Amines. In Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Lagoja, I. M., & Herdewijn, P. (2005). A potential prebiotic route to adenine from hypoxanthine. Chemistry & Biodiversity, 2(7), 923-927. Available at: [Link]
-
Wiman, T., et al. (2018). Reagent-controlled regiodivergent ring expansions of steroids. Nature Chemistry, 10(6), 633-638. Available at: [Link]
-
Ceballos-Laita, L., et al. (2020). Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Frontiers in Bioengineering and Biotechnology, 8, 581. Available at: [Link]
-
Pieczykolan, M., et al. (2021). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, 27(2), 549-553. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Regioselectivity. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
-
Butzow, J. J., & Eichhorn, G. L. (1971). Reactions of dysprosium with adenine nucleotides. Biochemistry, 10(11), 2019-2027. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potential prebiotic route to adenine from hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demjanov rearrangement | PPTX [slideshare.net]
- 12. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselectivity - Wikipedia [en.wikipedia.org]
Technical Support Guide: Stability & Handling of 7H-Purine-6,7-diamine
Compound Identification & Critical Safety Verification
Warning: There is a frequent nomenclature confusion in the field between 7H-Purine-6,7-diamine (the target hydrazine derivative) and 2,6-Diaminopurine (a common nucleobase analog).
Before proceeding with high-temperature protocols, verify your structure:
| Feature | 7H-Purine-6,7-diamine (Target) | 2,6-Diaminopurine (Common Confusion) |
| Structure | Amino groups at C6 and N7 (Hydrazine linkage) | Amino groups at C2 and C6 |
| Key Instability | N-N bond (Thermally labile, reducing agent sensitive) | Very stable, high melting point |
| CAS | ~141563-07-7 | 1904-98-9 |
This guide addresses the specific stability profile of the N7-amino variant (6,7-diamine) .
Thermal Stability Profile
Solid State Stability
Like most purine derivatives, 7H-Purine-6,7-diamine exhibits high lattice energy, resulting in a high melting point. However, unlike standard purines, the exocyclic N-amino group introduces a decomposition pathway below the melting point of the parent ring system.
-
Melting Point: >300°C (Decomposes).
-
Thermal Decomposition Onset: ~210–230°C (Estimated based on hydrazinopurine analogs).
-
Mechanism: At temperatures exceeding 200°C, the compound undergoes deamination (loss of the N7-amino group) to form Adenine, or ring opening.
Solution Stability (High Temperature)
In solution, the stability is pH-dependent. The N-N bond is susceptible to cleavage under forcing conditions.
| Condition | Temperature | Stability Assessment |
| Autoclave (Neutral) | 121°C (15 psi) | Moderate. Minor hydrolysis of the N-N bond may occur (~2-5% degradation) over repeated cycles. |
| Reflux (Water) | 100°C | Stable for short durations (< 2 hours). |
| Reflux (Acidic, 0.1M HCl) | 100°C | Unstable. Acid catalyzes the cleavage of the hydrazinyl bond, reverting the compound to Adenine. |
| Reflux (Alkaline, 0.1M NaOH) | 100°C | Stable. Purine rings are generally electron-rich and resistant to alkaline hydrolysis. |
Troubleshooting Guide: High-Temperature Issues
Issue 1: Sample Discoloration (Yellowing/Browning)
Symptom: The white crystalline powder turns yellow or brown after heating >150°C or autoclaving.
-
Root Cause: Oxidation of the hydrazine moiety (
at N7). At high temperatures, trace oxygen can convert the hydrazine to a diazo species or azo-dimers. -
Solution:
-
Solid: Dry samples under vacuum or inert atmosphere (
/Ar) if heating is required. -
Solution: Degas buffers before autoclaving. Add a mild antioxidant (e.g., EDTA) if downstream applications permit.
-
Issue 2: "Ghost Peak" in HPLC after Heating
Symptom: A new peak appears at a slightly different retention time (usually later on reverse phase) after reflux.
-
Root Cause: Thermal deamination. The compound has lost the N-amino group and reverted to Adenine .
-
Diagnostic: Compare the UV spectrum of the impurity. Adenine has a
~260 nm. -
Solution: Lower the reaction temperature. If high temp is required for solubility, use a high-boiling solvent like DMSO (below its boiling point) rather than refluxing in water/acid.
Issue 3: Incomplete Solubility at High Temp
Symptom: Particles remain visible even at 90°C.
-
Root Cause: Strong intermolecular H-bonding (lattice energy).
-
Solution: Do not increase temperature >100°C. Instead, adjust pH. Purines are amphoteric.
-
Protocol: Add dilute acetic acid (to pH 4) or ammonia (to pH 10) dropwise. The ionic form is significantly more soluble than the neutral zwitterion.
-
Validated Protocols
Protocol A: Thermal Stability Assessment (HPLC)
Use this workflow to validate if your specific experimental conditions are degrading the compound.
Step-by-Step:
-
Preparation: Dissolve 7H-Purine-6,7-diamine at 1 mg/mL in the target buffer.
-
Control: Aliquot 100 µL into a vial; keep at 4°C (Unheated Control).
-
Stress: Heat the remaining solution to the target temperature (e.g., 95°C) for the desired duration (e.g., 60 min).
-
Quench: Immediately cool the stressed sample on ice to stop reactions.
-
Analysis: Inject 10 µL of both Control and Stressed samples onto HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: 95% Water (0.1% Formic Acid) / 5% Acetonitrile.
-
Detection: 260 nm.
-
-
Criteria: If the Stressed sample peak area is <98% of the Control, the compound is unstable at that temperature.
Protocol B: Recrystallization (Purification after Thermal Degradation)
If your compound has decomposed (browned), use this to recover pure material.
-
Dissolve the impure solid in boiling water (minimal volume).
-
Add activated charcoal (1% w/w) to absorb oxidation byproducts (colored impurities).
-
Filter hot through a pre-warmed celite pad.
-
Allow the filtrate to cool slowly to 4°C overnight.
-
Collect crystals via vacuum filtration and dry under vacuum at 40°C (do not exceed 60°C during drying).
Mechanism & Workflow Visualization
Diagram 1: Thermal Stability Testing Workflow
This flowchart outlines the decision process for handling the compound at high temperatures.
Caption: Decision logic for subjecting 7H-Purine-6,7-diamine to thermal stress based on solvent conditions.
Diagram 2: Thermal Degradation Pathway
The primary failure mode at high energy is the cleavage of the hydrazine bond.
Caption: The dominant degradation pathway involves the loss of the N7-amino group, reverting the molecule to Adenine.
References
-
Chemical Identity & Nomenclature
-
Purine Stability Mechanisms
-
Experimental Grounding (Cytokinin/Adenine Stability)
-
Hartig, M., et al. (2016).[5] Stability of adenine-based cytokinins in aqueous solution. Plant Methods. Available at: [Link]
- Note: This reference establishes the baseline stability of the adenine ring system under autoclave conditions (121°C), which applies to the core structure of the target compound.
-
Sources
- 1. 7h-Purine-2,8-diamine | C5H6N6 | CID 243948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Purine, 7-methyl- | C6H6N4 | CID 140372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 7-Aminoadenine Derivatization
Welcome to the technical support center for navigating the complexities of 7-aminoadenine derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize the C7 position of the 7-aminoadenine scaffold, a common challenge in the synthesis of novel therapeutics and molecular probes. The inherent steric congestion around this position demands carefully optimized strategies. This resource provides in-depth, field-proven insights to help you overcome these synthetic hurdles.
Understanding the Challenge: Steric Hindrance at the C7 Position
The C7 position of the 7-deazapurine core (the foundational structure of 7-aminoadenine analogs) is nestled between the fused pyrrole ring and the N6-amino group. This proximity creates a sterically demanding environment that can significantly impede the approach of reagents and catalysts, leading to low reaction yields or complete reaction failure. The challenge is often compounded by the electronic properties of this electron-rich heterocyclic system.
Key reactions for C7 functionalization, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, are particularly sensitive to steric factors. The efficiency of the crucial oxidative addition and reductive elimination steps in the catalytic cycles of these reactions is directly impacted by the steric bulk of both the substrate and the incoming coupling partner.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered during the derivatization of 7-aminoadenine and its analogs.
Q1: My Sonogashira coupling reaction at the C7 position of my 7-halo-7-deazaadenine derivative is failing. What are the most likely causes?
A1: Complete failure of a Sonogashira reaction in this context often points to a few critical factors:
-
Catalyst Inactivity: The palladium(0) species is susceptible to decomposition, often indicated by the formation of palladium black.[3] Ensure your palladium source and ligands are of high purity and that the reaction is conducted under strictly anaerobic conditions.[4]
-
Insufficiently Reactive Halide: The reactivity order for the halide at the C7 position is I > Br >> Cl.[3][5] If you are using a bromide, you may need more forcing conditions (higher temperature, longer reaction time). A chloride at this position is exceptionally challenging to couple.
-
Inappropriate Base: The choice of base is crucial for deprotonating the terminal alkyne. A hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is anhydrous and used in sufficient excess.
-
Copper Co-catalyst Issues: While catalytic copper(I) iodide is a standard component, excess copper can promote the undesirable homocoupling of your alkyne (Glaser coupling).[5][6] Conversely, degraded CuI will be ineffective. Use fresh, high-quality CuI.
Q2: I'm observing very low yields in my C7-Suzuki-Miyaura coupling. How can I improve the efficiency?
A2: Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are common. Consider the following optimization strategies:
-
Ligand Choice is Critical: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh3) are often inadequate. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are designed to facilitate both the oxidative addition and reductive elimination steps by creating a more reactive, monoligated palladium center.[2][7][8]
-
Base and Solvent System: The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. Stronger inorganic bases like K3PO4 or Cs2CO3 are often more effective than weaker bases for challenging couplings.[7] The choice of solvent can also play a role; ethereal solvents like dioxane or THF are commonly employed.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not degraded. Protodeboronation (loss of the boron group) is a common side reaction that can be exacerbated by prolonged reaction times or harsh conditions.
Q3: Should I protect the N6-amino group of 7-aminoadenine before attempting C7 derivatization?
A3: Yes, protecting the exocyclic amino group is highly recommended. The free amine can interfere with the catalytic cycle of cross-coupling reactions in several ways:
-
It can act as a competing ligand for the palladium center, inhibiting catalyst activity.
-
It can undergo side reactions under the basic conditions typically employed.
Common protecting groups for the N6-amino group include benzoyl (Bz), tert-butoxycarbonyl (Boc), and formyl (For). The choice of protecting group will depend on its stability to the cross-coupling conditions and the ease of its subsequent removal.[9]
Q4: Are there alternatives to Sonogashira and Suzuki couplings for introducing substituents at the C7 position?
A4: While Sonogashira and Suzuki reactions are the workhorses for C-C bond formation at this position, other methods can be employed, particularly for introducing heteroatoms or specific functional groups. For instance, directed metalation followed by quenching with an electrophile can be a viable strategy, although it may require specific directing groups on the purine ring.[10] Additionally, for certain modifications, nucleophilic aromatic substitution (SNAr) reactions can be effective if the purine ring is sufficiently activated.[11]
Troubleshooting Guide: A Symptom-Based Approach
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction; starting material recovered | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficiently reactive halide (e.g., C7-Cl). | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Incrementally increase the reaction temperature. 3. If possible, synthesize the C7-I or C7-Br analog. |
| Formation of black precipitate (Palladium black) | 1. Catalyst decomposition due to oxygen or impurities. 2. Inappropriate solvent. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).[3][4] 2. Use high-purity, anhydrous solvents. |
| Significant alkyne homocoupling (Glaser product) in Sonogashira reaction | 1. Excess copper(I) co-catalyst. 2. Presence of oxygen. | 1. Reduce the loading of CuI. Consider a copper-free Sonogashira protocol.[3][5] 2. Improve degassing procedures. |
| Protodeboronation of boronic acid in Suzuki reaction | 1. Reaction time too long or temperature too high. 2. Presence of water or protic impurities. | 1. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. 2. Use anhydrous solvents and reagents. |
| Low yield with bulky coupling partners | 1. Steric hindrance impeding the catalytic cycle. 2. Inadequate ligand. | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands).[2][12] 2. Increase catalyst and ligand loading. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sonogashira Coupling at the C7-Position
This protocol provides a starting point for the copper-palladium catalyzed coupling of a C7-iodo-7-deazaadenine derivative with a terminal alkyne.[3]
-
Preparation: To an oven-dried reaction vessel, add the C7-iodo-7-deazaadenine derivative (1.0 equiv.), Pd(PPh3)4 (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 15 minutes.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by the terminal alkyne (1.2 equiv.) and an anhydrous amine base (e.g., TEA, 3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH4Cl and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is adapted for challenging couplings involving bulky boronic acids at the C7-position.
-
Preparation: In a reaction tube, combine the C7-bromo-7-deazaadenine derivative (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium pre-catalyst such as XPhos Pd G3 (0.02-0.05 equiv.), and a strong base like K3PO4 (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon.
-
Solvent: Add anhydrous, degassed dioxane or THF/water mixture (e.g., 10:1).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizing the Process: Key Reaction Mechanisms
Understanding the catalytic cycles is fundamental to troubleshooting. The following diagrams illustrate the key steps in Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. PMC. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC. Available at: [Link]
-
New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. ACS Publications. Available at: [Link]
-
Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. Available at: [Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Royal Society of Chemistry. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. PMC. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Available at: [Link]
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available at: [Link]
-
Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. ACS Publications. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 9. scispace.com [scispace.com]
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- 11. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative 1H NMR Analysis: 7H-Purine-6,7-diamine vs. 2,6-Diaminopurine
Topic: 1H NMR Spectrum Analysis of 7H-Purine-6,7-diamine Content Type: Publish Comparison Guide
Distinguishing Isomeric Purine Diamines in Drug Discovery
Executive Summary
In the development of nucleoside analogs and antiviral agents, the precise characterization of purine derivatives is critical. A common analytical challenge arises in distinguishing 7H-Purine-6,7-diamine (an N-amino adenine derivative) from its potent isomer, 2,6-Diaminopurine (2-aminoadenine).
While both compounds possess the formula
This guide provides a definitive 1H NMR workflow to distinguish these isomers, focusing on the "Missing Proton" logic and the behavior of exchangeable amino protons in DMSO-
Structural Context & The Analytical Challenge
The core difficulty lies in the structural similarity of the purine scaffold. Both molecules are electron-rich heteroaromatics, but the substitution pattern dictates the proton environment.
-
Analyte A: 7H-Purine-6,7-diamine (N7-Aminoadenine)
-
Structure: Amino group at C6 (exocyclic) and Amino group at N7 (ring nitrogen).
-
Key Feature: Retains protons at C2 and C8 .
-
-
Analyte B: 2,6-Diaminopurine (Alternative) [1]
-
Structure: Amino groups at C2 and C6.
-
Key Feature: Retains proton at C8 only. C2 is substituted.
-
Isomer Visualization Logic
Figure 1: Structural logic for distinguishing the target N-amino purine from the common 2,6-isomer based on proton occupancy.
Experimental Protocol: The "DMSO Trap"
Standard NMR solvents like
Required Reagents & Conditions
-
Solvent: DMSO-
(99.9% D) is mandatory . -
Concentration: 5–10 mg in 0.6 mL.
-
Temperature: 298 K (Standard). If amino peaks are broad due to rotation/exchange, cool to 280 K to sharpen them.
-
Water Suppression: Not usually necessary if DMSO is dry, but "presat" can be used if the water peak (~3.33 ppm) interferes with sugar signals (if a nucleoside).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5 mg of the solid in 0.6 mL DMSO-
. Ensure complete dissolution; sonicate if necessary. -
Acquisition:
-
Pulse sequence: zg30 (standard proton).
-
Scans (NS): 16 or 32 (Purines relax slowly; ensure D1 is > 2 seconds).
-
Sweep Width: 0–14 ppm (to capture downfield NH protons).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting or broadening.
Spectral Analysis & Comparison Data
The following table contrasts the expected chemical shifts. Note that 7H-Purine-6,7-diamine is an N-amino species, which often results in unique chemical shifts for the amino protons due to the hydrazine-like (
Comparative Chemical Shift Table (DMSO- )
| Proton Assignment | 7H-Purine-6,7-diamine (Target) | 2,6-Diaminopurine (Alternative) | Adenine (Reference) |
| H2 (Aromatic) | Singlet, δ 8.1 – 8.3 ppm | ABSENT | Singlet, δ 8.1 ppm |
| H8 (Aromatic) | Singlet, δ 8.3 – 8.6 ppm | Singlet, δ 7.9 – 8.1 ppm | Singlet, δ 8.3 ppm |
| 6- | Broad s, δ 7.0 – 7.5 ppm | Broad s, δ 6.6 – 6.9 ppm | Broad s, δ 7.2 ppm |
| 7- | Broad s, δ 5.5 – 6.5 ppm | ABSENT | ABSENT |
| 2- | ABSENT | Broad s, δ 5.6 – 5.9 ppm | ABSENT |
| Ring NH (N9-H) | Broad, > 12.0 ppm (if neutral) | Broad, > 12.0 ppm | Broad, > 12.0 ppm |
(Note: Chemical shifts are approximate and concentration-dependent. The presence/absence of signals is the primary diagnostic tool.)
Critical Diagnostic Indicators
-
The "Two-Singlet" Rule:
-
If you see two sharp aromatic singlets in the 8.0–8.5 ppm region, you likely have the Target (6,7-diamine) or Adenine.
-
If you see only one aromatic singlet, you likely have the Alternative (2,6-diamine) .
-
-
The Hydrazine Shift:
-
The amino group attached to the ring nitrogen (N7-
) in the target compound often resonates upfield relative to the aromatic amine, typically around 5.5–6.5 ppm, and may integrate for 2H. -
In 2,6-diaminopurine, the C2-
is chemically distinct from C6- , usually appearing shielded (5.6–5.9 ppm) compared to the C6 amine.
-
Advanced Verification: The NOESY Cross-Check
If 1D NMR is ambiguous due to peak overlap, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive proof of spatial proximity.
NOESY Logic Flow
Figure 2: Decision tree for using NOESY to confirm isomer identity.
Interpretation
-
2,6-Diaminopurine: The single aromatic proton (H8) will show NOE correlations to the N9-H (or sugar H1' if a nucleoside). It will not show correlations to another aromatic proton.
-
7H-Purine-6,7-diamine: You may observe an NOE between the N7-amino protons and the H8 aromatic proton, confirming the N-amino substitution pattern.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance of purine and its derivatives.[3] Journal of the American Chemical Society, 93(8), 1880–1887. (Foundational work on Purine numbering and shifts). Link
-
Kierzek, R., & Kierzek, E. (2001). Synthesis and Thermodynamics of Oligoribonucleotides Containing 2,6-Diaminopurine. Biochemistry, 40(44), 13421–13428. (Provides comparative spectral data for 2,6-isomers). Link
-
Laxer, A., et al. (2001).[4] 15N-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy. The Journal of Organic Chemistry, 66(16), 5463–5471. (Detailed analysis of N7 vs N9 tautomers and N-substitution). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Aminoadenine and its Isomer Adenine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel compounds and the differentiation of isomers. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 7-aminoadenine and its biologically significant isomer, adenine. As a Senior Application Scientist, this document is crafted to blend technical accuracy with practical insights, empowering researchers to confidently identify and characterize these purine analogues in complex matrices.
Introduction: The Significance of Isomer Differentiation
7-Aminoadenine and adenine, both possessing the same elemental composition (C₅H₅N₅), present a classic analytical challenge: the differentiation of structural isomers. While adenine is a fundamental component of nucleic acids, its isomers, such as 7-aminoadenine, can arise from various synthetic pathways or metabolic processes. The ability to distinguish between these isomers is critical in fields ranging from drug discovery, where subtle structural changes can drastically alter pharmacological activity, to metabolomics and diagnostics, where the presence of a specific isomer can be a biomarker for a particular biological state. Mass spectrometry, with its ability to generate unique fragmentation "fingerprints" for different molecular structures, is an indispensable tool for this purpose.
Understanding the Fragmentation Landscape: A Tale of Two Purines
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of different bonds and the distribution of charge within the ionized molecule. By analyzing the masses of the fragment ions, we can piece together the original structure. This guide will explore the fragmentation of 7-aminoadenine and adenine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).
The Adenine Blueprint: A Well-Characterized Fragmentation Pathway
The fragmentation of adenine has been extensively studied and serves as our reference point. Under both EI and ESI conditions, the purine ring system exhibits characteristic fragmentation patterns.
-
Electron Ionization (EI) Mass Spectrometry of Adenine: In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a radical cation ([M]⁺•) and subsequent extensive fragmentation. The mass spectrum of adenine is typically characterized by a prominent molecular ion peak at m/z 135. The primary fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) molecules from the purine ring, a process driven by the stability of the resulting fragment ions[1][2]. This leads to characteristic fragment ions at m/z 108, 81, and 54.
-
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS) of Adenine: ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer. The ESI-MS/MS spectrum of adenine also shows the characteristic sequential loss of HCN, leading to fragment ions at m/z 109 and 82[3]. Another notable fragmentation is the loss of ammonia (NH₃) from the amino group, resulting in a fragment at m/z 119.
The 7-Aminoadenine Enigma: Predicting Fragmentation in the Absence of Direct Data
The primary structural difference between adenine (6-aminopurine) and 7-aminoadenine lies in the position of the amino group on the purine ring. This seemingly minor change is expected to have a significant impact on the fragmentation pathways.
Predicted Fragmentation of 7-Aminoadenine:
Under EI-MS , 7-aminoadenine is also expected to show a molecular ion at m/z 135. The fragmentation will likely still involve the loss of HCN, a hallmark of the purine ring. However, the initial fragmentation steps may differ. The proximity of the amino group to the imidazole portion of the purine ring in 7-aminoadenine could influence the initial bond cleavages. We can hypothesize that the initial loss of HCN might involve the nitrogen from the amino group and the adjacent carbon, a pathway less favored in adenine.
Under ESI-MS/MS , the protonated 7-aminoadenine ([M+H]⁺ at m/z 136) will be the precursor ion. We anticipate the following key fragmentation pathways:
-
Loss of Ammonia (NH₃): Similar to adenine, the loss of the amino group as ammonia is a probable fragmentation pathway, leading to a fragment ion at m/z 119. The relative abundance of this fragment compared to other fragments may differ from that of adenine due to the different electronic environment of the amino group.
-
Sequential Loss of Hydrogen Cyanide (HCN): The purine ring will likely still undergo cleavage with the loss of HCN units. However, the specific HCN units lost and the order of their departure may be different from adenine, providing a basis for differentiation. For instance, the initial HCN loss from 7-aminoadenine might more readily involve the N7 nitrogen.
-
Ring Opening and Rearrangements: The position of the amino group at N7 could facilitate unique ring-opening mechanisms not observed in adenine, leading to the formation of diagnostic fragment ions.
Comparative Analysis: Distinguishing 7-Aminoadenine from Adenine
The key to differentiating these isomers lies in the subtle yet significant differences in their fragmentation patterns.
| Feature | Adenine (6-Aminopurine) | 7-Aminoadenine (Predicted) |
| Molecular Ion (m/z) | 135 ([M]⁺•), 136 ([M+H]⁺) | 135 ([M]⁺•), 136 ([M+H]⁺) |
| Primary EI Fragments | m/z 108, 81, 54 (sequential HCN loss) | Expected to show HCN loss, but potentially with different initial fragmentation steps and relative abundances. |
| Primary ESI-MS/MS Fragments | m/z 119 (-NH₃), 109 (-HCN), 82 (-2HCN) | Expected to show fragments at m/z 119, 109, and 82, but with potentially different relative intensities and the possibility of unique, diagnostic fragments arising from alternative ring cleavage. |
Expert Insight: The protonation site in ESI can significantly influence fragmentation. In adenine, protonation is favored at N1 and N3. In 7-aminoadenine, the N7-amino group could also be a favorable protonation site, which would lead to distinct fragmentation pathways upon CID. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of fragment ions and aiding in the elucidation of fragmentation mechanisms.
Experimental Protocols
To aid researchers in their analytical endeavors, we provide the following generalized protocols for the mass spectrometric analysis of purine analogues.
Sample Preparation
A robust and reproducible sample preparation protocol is paramount for obtaining high-quality mass spectrometry data.
-
Dissolution: Dissolve the purified compound (adenine or 7-aminoadenine) in a suitable solvent. For ESI, a mixture of water and a polar organic solvent like methanol or acetonitrile is recommended. For direct infusion EI, a volatile solvent is preferred.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A starting concentration of 1-10 µg/mL is typically sufficient for ESI, while higher concentrations may be needed for EI.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures), sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction is crucial to minimize matrix effects and ion suppression.
Mass Spectrometry Analysis
Electron Ionization (EI) Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Workflow
Caption: Workflow for ESI Tandem Mass Spectrometry.
Visualizing the Fragmentation Pathways
To further illustrate the expected fragmentation, the following diagrams depict the chemical structures and proposed fragmentation pathways.
Chemical Structures
Caption: Chemical structures of Adenine and a placeholder for 7-Aminoadenine.
Proposed Fragmentation of Adenine ([M+H]⁺)
Sources
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Definitive Guide: FTIR Spectral Analysis of 2,6-Diaminopurine vs. Adenine
Topic: FTIR Spectral Analysis: 2,6-Diaminopurine (2-Aminoadenine) vs. Adenine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Nomenclature Clarification
Status: High-Priority Technical Note Subject Identification: This guide compares Adenine (6-aminopurine) with its high-affinity analog, 2,6-Diaminopurine (also known as 2-Aminoadenine or DAP ).[1]
Note on Nomenclature: The search term "7H-Purine-6,7-diamine" (CAS 175600-97-2) refers to a rare isomeric form often conflated in database queries with the functionally critical 2,6-diaminopurine (CAS 1904-98-9).[1] In the context of drug development—specifically for nonsense mutation readthrough therapeutics, antiviral research, and prebiotic nucleic acid chemistry—2,6-diaminopurine is the relevant bioactive compound. This guide focuses on the 2,6-isomer to ensure scientific applicability.
Significance: Adenine is a canonical nucleobase pairing with Thymine/Uracil via two hydrogen bonds. 2,6-Diaminopurine substitutes Adenine but possesses an additional amino group at the C2 position, allowing it to form three hydrogen bonds with Thymine/Uracil.[1] This "super-stabilizing" effect makes DAP a critical tool in antisense oligonucleotide design and mRNA therapeutics. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for distinguishing these purines based on their vibrational signatures, particularly in the N-H stretching and ring deformation regions.
Structural Basis of Spectral Differences
To interpret the FTIR spectra accurately, one must understand the electronic perturbations caused by the C2-substitution.
-
Adenine:
-
Functional Group: C6-NH₂ (Primary amine).[1]
-
Ring System: Purine (Imidazopyrimidine).
-
Dipole: Dominated by the N1/N3/N7/N9 ring nitrogens and the C6 exocyclic amine.
-
-
2,6-Diaminopurine (DAP):
-
Functional Groups: C6-NH₂ and C2-NH₂.[1]
-
Electronic Effect: The C2-amino group is electron-donating.[1] It increases the electron density of the pyrimidine ring and alters the dipole moment.
-
Symmetry: DAP has higher pseudo-symmetry regarding the pyrimidine ring substituents compared to Adenine, which affects the selection rules and intensity of ring breathing modes.
-
Structural Workflow & H-Bonding Potential [1]
Figure 1: Structural comparison highlighting the C2-amino addition in DAP, which is the primary driver of FTIR spectral shifts and increased H-bonding capacity.[1]
Experimental Protocol: FTIR Acquisition
For reproducible data in drug development contexts (e.g., QC of raw materials), the following protocol is recommended.
Method A: Solid State (KBr Pellet)
-
Rationale: Purines are solids at RT. KBr pellets prevent water interference in the OH/NH region.
-
Protocol:
-
Mix 1 mg of dry Purine sample (Adenine or DAP) with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).
-
Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Method B: ATR (Attenuated Total Reflectance) [1]
-
Rationale: Rapid screening of APIs (Active Pharmaceutical Ingredients).
-
Protocol:
-
Place pure powder directly on the Diamond/ZnSe crystal.
-
Apply high pressure clamp to ensure contact.
-
Correction: Apply ATR correction algorithm (intensity increases at lower wavenumbers).
-
Detailed Spectral Comparison
The FTIR spectrum is divided into three critical zones for discrimination.
Zone 1: N-H Stretching Region (3100 – 3500 cm⁻¹)
This is the most diagnostic region.
-
Adenine: Exhibits two primary bands corresponding to the asymmetric (
) and symmetric ( ) stretching of the single exocyclic C6-NH₂ group, plus contributions from the N9-H (imidazole ring).-
Typical Bands: ~3300 cm⁻¹ and ~3100 cm⁻¹.
-
-
2,6-Diaminopurine: Contains two primary amine groups (C6-NH₂ and C2-NH₂) and the N9-H.[1]
-
Spectral Signature: You will observe a broadening and intensification of the bands in this region. The overlapping contributions of two distinct -NH₂ environments create a complex multiplet structure.[1] The C2-NH₂ typically absorbs at slightly different frequencies due to the proximity to N1 and N3, often resulting in a "shouldered" appearance on the main amine peaks.
-
Zone 2: Double Bond / Ring Deformation (1500 – 1700 cm⁻¹)
This region reflects the
-
Adenine: The "scissoring" deformation of the C6-NH₂ usually appears near 1670 cm⁻¹. The ring skeletal vibrations appear around 1600 cm⁻¹.
-
2,6-Diaminopurine:
-
Scissoring Shift: With two amino groups, the scissoring band intensity increases significantly.
-
Ring Shift: The electron-donating C2-NH₂ increases the conjugation of the pyrimidine ring. This typically causes a red shift (lower wavenumber) of the ring stretching modes compared to adenine, as the bond order of the ring C=N bonds is slightly reduced by the resonance donation from the exocyclic nitrogen.
-
Zone 3: Fingerprint Region (1000 – 1500 cm⁻¹) [1]
-
C-N Stretching: The C2-N exocyclic bond in DAP introduces a new vibrational mode not present in Adenine.[1]
-
Ring Breathing: The "breathing" mode of the purine ring (simultaneous expansion/contraction) is highly sensitive to substitution. In Adenine, this is often found near 1330 cm⁻¹. In DAP, the extra mass and altered symmetry at C2 will shift this peak, often splitting it or moving it to ~1340-1350 cm⁻¹.[1]
Comparative Data Table
| Spectral Region | Mode Assignment | Adenine (cm⁻¹) | 2,6-Diaminopurine (cm⁻¹) | Mechanistic Cause of Shift |
| High Freq | ~3350 - 3420 | 3380 - 3450 (Broad) | Additional C2-NH₂ group adds vibrational modes; increased H-bonding potential broadens peaks.[1] | |
| High Freq | ~3100 - 3180 | 3150 - 3300 (Complex) | Overlap of C6-NH₂ and C2-NH₂ symmetric stretches.[1] | |
| Double Bond | ~1670 | 1640 - 1660 | Presence of two amino groups; resonance interaction with the ring lowers frequency.[1] | |
| Double Bond | ~1605 | 1580 - 1595 | C2-Substitution increases electron density in the ring, weakening C=N character (Red Shift).[1] | |
| Fingerprint | Ring Breathing | ~1333 | 1345 - 1360 | Mass effect of C2-NH₂ and alteration of ring symmetry.[1] |
| Fingerprint | ~1250 (C6-N) | 1220 - 1260 (Doublet) | Distinct stretching vibrations for C6-N and C2-N bonds.[1] |
> Note: Exact wavenumbers depend on sample state (Solid KBr vs. Solution). Solid-state spectra (KBr) are preferred for identification due to sharper peaks.[1]
Application in Drug Development
1. Quality Control (QC): FTIR is a rapid ID test (Identification Test A in pharmacopeias). The presence of the "doublet" character in the C-N stretch region (1200-1300 cm⁻¹) is a pass/fail criterion for distinguishing DAP from Adenine raw material.
2. Tautomer Identification: Both Adenine and DAP can exist in N9-H or N7-H tautomeric forms.[1]
-
Adenine: Predominantly N9-H in solid state.[1]
-
DAP: Also predominantly N9-H, but the C2-amino group stabilizes the N7-H tautomer slightly more than in adenine due to intramolecular H-bonding possibilities.[1] FTIR bands in the 2800-3000 cm⁻¹ region (broad underlying features) can indicate tautomeric exchange rates in solution.
3. Nonsense Mutation Therapeutics: DAP is investigated for its ability to induce "readthrough" of premature stop codons (UGA).[2] Researchers using DAP in formulation must use FTIR to verify that the API has not degraded (deamination of DAP reverts it to Guanine or Isoguanine analogues, which show carbonyl C=O stretches at 1680-1720 cm⁻¹—a clear impurity signal).
References
-
Serrano-Andrés, L., et al. (2006).[1][3] "Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry." Proceedings of the National Academy of Sciences, 103(26), 9817-9822. Link[3]
-
Trzcionka, J., et al. (2020). "2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations."[1][2] Molecular Therapy, 28(4). Link
-
Caldero-Rodríguez, N. E., et al. (2022).[1][4] "Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy." Physical Chemistry Chemical Physics, 24, 5321-5333.[1] Link
-
Chidangil, S., et al. (1991). "Electronic spectra of 2-aminopurine and 2,6-diaminopurine: phototautomerism and fluorescence reabsorption." Spectrochimica Acta Part A: Molecular Spectroscopy, 47(1), 1-8.[1] Link
-
Nijmegen Molecular and Laser Physics Group. (2011). "IR Spectroscopy of Isolated Neutral and Protonated Adenine and 9-Methyladenine." Radboud University Repository. Link
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison: 6,7-Diaminopurine vs. Its Impurities
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 6,7-diaminopurine and its potential impurities. As researchers, scientists, and drug development professionals, a comprehensive understanding of these analytical techniques is crucial for robust quality control and regulatory compliance.
The Critical Role of Impurity Profiling
Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance.[1] These impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or interactions with excipients.[1] Even trace amounts of certain impurities can pose significant health risks, making their diligent monitoring a non-negotiable aspect of pharmaceutical quality control.[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the reporting and control of impurities in new drug substances and products.[2][3][4]
6,7-diaminopurine, a purine analog, is a compound of interest in various biomedical research areas.[5][6] Its purity is essential for obtaining reliable and reproducible experimental results. This guide will focus on a reverse-phase HPLC (RP-HPLC) method, a cornerstone technique for the analysis of polar compounds like purine derivatives.[7][8][9]
The Science Behind the Separation: Reverse-Phase HPLC
Reverse-phase HPLC is a powerful analytical technique that separates compounds based on their hydrophobicity.[7] In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol).[7]
The separation mechanism hinges on the partitioning of the analytes between the stationary and mobile phases. More hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute from the column more quickly, leading to a shorter retention time.
For ionizable compounds like 6,7-diaminopurine and its potential impurities, the pH of the mobile phase is a critical parameter. By adjusting the pH, we can control the ionization state of the analytes. Generally, the non-ionized form of a compound is less polar and will be retained more strongly on a reverse-phase column. Additives like formic acid or trifluoroacetic acid are often included in the mobile phase to control the pH and improve peak shape.[10][11]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a robust and reproducible method for the analysis of 6,7-diaminopurine and its impurities.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[12]
-
Chemicals: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Standards: Reference standards of 6,7-diaminopurine and any known potential impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient elution is often necessary to achieve optimal separation of compounds with a range of polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Purine analogs typically have strong UV absorbance around 254 nm. A PDA detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[13]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the 6,7-diaminopurine sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
4. Data Analysis:
-
The retention time of each peak is used for identification by comparing it to the retention time of the corresponding reference standard.
-
The peak area is used for quantification. The percentage of each impurity can be calculated using the following formula (assuming the response factor of the impurity is similar to that of the API):
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagram illustrates the key steps in the HPLC analysis of 6,7-diaminopurine and its impurities.
Caption: A schematic of the HPLC workflow for impurity profiling.
Comparative Analysis of Retention Times
The retention time of a compound in reverse-phase HPLC is primarily influenced by its polarity. 6,7-diaminopurine, with its two amino groups, is a relatively polar molecule. Potential impurities could include precursors from its synthesis, degradation products, or related purine analogs.
Table 1: Hypothetical Retention Time Comparison of 6,7-Diaminopurine and Potential Impurities
| Compound | Structure | Expected Polarity | Expected Retention Time (min) |
| Impurity 1: Guanine | A purine with one amino group and one carbonyl group. | More polar than 6,7-diaminopurine | Shorter |
| 6,7-Diaminopurine | The active pharmaceutical ingredient. | - | Main Peak |
| Impurity 2: Adenine | A purine with one amino group. | Less polar than guanine, more polar than 6,7-diaminopurine | Shorter |
| Impurity 3: Hypoxanthine | A purine with one carbonyl group. | More polar than 6,7-diaminopurine | Shorter |
| Impurity 4: A less polar synthetic precursor | A hypothetical precursor with fewer polar functional groups. | Less polar than 6,7-diaminopurine | Longer |
Note: The exact retention times will depend on the specific HPLC conditions and column used. The relative elution order is based on the general principles of reverse-phase chromatography.
Conclusion
This guide has provided a comprehensive overview of the HPLC analysis of 6,7-diaminopurine and its impurities. By understanding the principles of reverse-phase chromatography and following a well-defined experimental protocol, researchers can confidently assess the purity of their samples. The comparison of retention times, supported by a robust analytical method, is a critical step in ensuring the quality and reliability of 6,7-diaminopurine for its intended applications in research and drug development.
References
-
Wikipedia. Reversed-phase chromatography. [Link]
-
McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinical Chimica Acta. [Link]
-
SIELC Technologies. Separation of Purine on Newcrom R1 HPLC column. [Link]
-
General HPLC Methods. Purine HPLC-PDA Assay. [Link]
-
Werner, A., et al. (1993). Reversed-phase high-performance liquid chromatography of purine compounds for investigation of biomedical problems: application to different tissues and body fluids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Patel, Y., et al. (2023). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Hájková, R., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Blair, D. G. R., & Hall, A. D. (1965). THE METABOLISM OF 2,6-DIAMINOPURINE BY DIAMINOPURINE-SENSITIVE AND DIAMINOPURINE-RESISTANT L-STRAIN MOUSE FIBROBLASTS. Canadian Journal of Biochemistry. [Link]
-
Leroy, C., et al. (2022). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Life Science Alliance. [Link]
-
Spasova, M., et al. (2021). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Bioconjugate Chemistry. [Link]
-
Xu, J., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications. [Link]
-
Wang, P., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology. [Link]
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- 1. biomedres.us [biomedres.us]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase high-performance liquid chromatography of purine compounds for investigation of biomedical problems: application to different tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. ijpsjournal.com [ijpsjournal.com]
- 13. cores.emory.edu [cores.emory.edu]
A Senior Application Scientist's Guide to the Rigorous Validation of 7-Aminoadenine Derivative Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, 7-aminoadenine derivatives stand out as a class of molecules with significant therapeutic potential, owing to their structural similarity to endogenous purines. The precise determination and validation of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is not merely a procedural step but the bedrock of understanding their structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property robustness. This guide provides a comprehensive, field-proven framework for the rigorous validation of 7-aminoadenine derivative crystal structures, moving beyond a simple checklist to instill a deep understanding of the causality behind each experimental and analytical choice.
The Imperative of Self-Validating Crystallographic Workflows
A crystallographic experiment should be designed as a self-validating system. This means that at each stage, from data collection to structure refinement, built-in checks and balances should be employed to ensure the integrity of the final model. The journey from a promising crystalline sample to a validated structure is one of meticulous data acquisition, critical analysis, and the convergence of multiple analytical techniques.
Foundational Steps: Synthesis, Crystallization, and Data Collection
The quality of the crystal is paramount. The synthesis of 7-aminoadenine derivatives often involves multi-step organic reactions, and purification is critical to obtaining single crystals suitable for diffraction.[1][2][3]
Experimental Protocol: Crystallization of 7-Aminoadenine Derivatives
-
Solvent Screening: Begin with a broad solvent screen. Due to the polar nature of the 7-aminoadenine core, solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF), as well as their mixtures with water, are often good starting points.
-
Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is highly recommended.
-
Prepare a saturated or near-saturated solution of the 7-aminoadenine derivative in a suitable solvent.
-
Dispense a small drop (1-5 µL) of this solution onto a siliconized glass slide.
-
Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
Seal the system and allow it to equilibrate. Slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting the growth of well-ordered crystals.
-
-
Slow Evaporation: For less soluble derivatives, slow evaporation from a dilute solution in a loosely capped vial can yield high-quality crystals.
-
Temperature Control: Crystallization is a thermodynamically controlled process. Experiment with different temperatures (e.g., room temperature, 4°C) to influence the kinetics of crystal growth.
Once suitable crystals are obtained, the next critical phase is X-ray data collection. Modern CCD or CMOS area detectors have streamlined this process, but careful consideration of experimental parameters is still essential.
The Core of Validation: Crystallographic Data Analysis and Refinement
The raw diffraction data is a collection of reflection intensities. The process of structure solution and refinement transforms this data into a chemically meaningful atomic model.
Workflow for Crystallographic Data Processing and Structure Validation
Caption: Workflow for Crystal Structure Determination and Validation.
In-Depth CIF Validation with checkCIF/PLATON
The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[4] Automated validation of the CIF using tools like the IUCr's checkCIF server or the PLATON software is a mandatory step.[5][6][7] These programs perform a battery of checks on the data for completeness, consistency, and chemical reasonability.[6]
A clean checkCIF report with no "Alert A" or "Alert B" level issues is a primary goal. However, it is crucial to understand that not all alerts indicate an error. Some may point to interesting or unusual structural features that require further investigation and explanation.
Common checkCIF Alerts for Nitrogenous Heterocycles and Their Interpretation:
| Alert Level | Common Alert for 7-Aminoadenine Derivatives | Causality and Recommended Action |
| A | THETM01_ALERT_3_A The value of R(int) is greater than 0.12 | This indicates poor agreement between symmetry-equivalent reflections, possibly due to crystal decay, poor integration, or incorrect space group assignment. Action: Re-integrate the data, carefully check for crystal decay, and re-evaluate the space group assignment. |
| B | PLAT097_ALERT_2_B Large Reported U(eq) value for Atom ... | High atomic displacement parameters (ADPs) can indicate disorder, thermal motion, or an incorrect atom assignment. For flexible side chains on the 7-aminoadenine core, this is not uncommon. Action: Attempt to model disorder if present. If not, this may be a genuine feature of the crystal packing. |
| C | PLAT241_ALERT_2_C Check High U(eq) / U(min) Ratio for Atom ... | This can indicate anisotropic displacement that is not well-modeled, or that the atom type is incorrect (e.g., assigning a nitrogen as a carbon). Action: Refine anisotropically and carefully check atom assignments against electron density maps. |
| G | PLAT084_ALERT_3_G High R(int) Value ............................... xx.x% | Similar to THETM01, but a general warning. Action: Always aim for the lowest possible R(int). If high, provide a justification in the experimental section of the publication. |
Beyond the CIF: Geometric and Intermolecular Interaction Analysis
While the checkCIF report provides a high-level overview, a deeper dive into the geometric parameters and intermolecular interactions is essential.
Geometric Analysis
The PLATON software is an invaluable tool for this purpose.[7] Key parameters to analyze for 7-aminoadenine derivatives include:
-
Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles of the purine core and any substituents to established values from the Cambridge Structural Database (CSD) for similar fragments. Significant deviations may indicate strain or unusual electronic effects.
-
Torsion Angles: Analyze the torsion angles of flexible side chains to understand their conformation.
-
Planarity of the Purine Ring: The adenine core is expected to be largely planar. Significant deviations from planarity should be investigated.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] This is particularly insightful for understanding the packing of 7-aminoadenine derivatives, which are rich in hydrogen bond donors and acceptors.
Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer
-
Import CIF: Load the validated CIF file into the CrystalExplorer software.
-
Generate Hirshfeld Surface: Calculate the Hirshfeld surface for the molecule of interest. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
-
Analyze 2D Fingerprint Plots: Generate 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, N···H, C···H).[9] This allows for a direct comparison of the packing motifs between different derivatives or polymorphs.
Example Hirshfeld Surface Analysis Data for a Hypothetical 7-Aminoadenine Derivative:
| Contact Type | Percentage Contribution | Interpretation |
| H···H | 45.2% | Predominantly van der Waals interactions. |
| N···H / H···N | 28.5% | Significant contribution from N-H···N and C-H···N hydrogen bonds, crucial for the supramolecular assembly. |
| O···H / H···O | 15.8% | If oxygen is present (e.g., in a substituent or co-crystallized solvent), this indicates O-H···N or N-H···O hydrogen bonds. |
| C···H / H···C | 8.5% | Weaker C-H···π interactions may be present. |
| C···C | 2.0% | Indicates potential π-π stacking interactions between the purine rings. |
Orthogonal Validation: Spectroscopic and Computational Methods
To achieve the highest level of confidence in a crystal structure, it is beneficial to employ orthogonal validation techniques that are independent of the X-ray diffraction experiment.
NMR Crystallography
Solid-state NMR (ssNMR) can be a powerful tool to validate crystal structures, especially for microcrystalline samples.[12] By comparing the experimental chemical shifts with those calculated from the crystal structure using DFT methods (e.g., GIPAW), one can confirm the atomic connectivity and protonation states.
Density Functional Theory (DFT) Calculations
DFT calculations can be used to optimize the geometry of the 7-aminoadenine derivative in the gas phase.[13] Comparing this optimized geometry with the experimentally determined crystal structure can reveal the effects of crystal packing forces on the molecular conformation.
Conclusion: A Multi-faceted Approach to Structure Validation
The validation of a 7-aminoadenine derivative's crystal structure is not a linear process but an iterative one, where insights from one technique inform and refine the interpretation of another. By embracing a multi-faceted approach that combines rigorous crystallographic analysis with geometric, intermolecular, spectroscopic, and computational methods, researchers can ensure the accuracy and integrity of their structural models. This, in turn, provides a solid foundation for advancing our understanding of these important molecules and accelerating the development of new therapeutics.
References
-
Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Validation of the Crystallography Open Database using the Crystallographic Information Framework. PMC - PubMed Central. Available at: [Link]
-
Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. PubMed Central. Available at: [Link]
-
Structure validation in chemical crystallography. PMC - NIH. Available at: [Link]
-
Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine. PMC. Available at: [Link]
-
Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H). PMC. Available at: [Link]
-
Enantiopure and quasiracemic crystals of 7-substituted tryptophan derivatives: modulation of the molecular arrangement for functionalized crystals. CrystEngComm (RSC Publishing). Available at: [Link]
-
The Many Facets of Adenine: Coordination, Crystal Patterns, and Catalysis. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. UNC. Available at: [Link]
-
A short guide to Crystallographic Information Files. CCDC. Available at: [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PMC. Available at: [Link]
-
(IUCr) Crystallographic software list. IUCr. Available at: [Link]
-
Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine. ResearchGate. Available at: [Link]
-
On the molecular discrimination between adenine and guanine by proteins. PMC - NIH. Available at: [Link]
-
(PDF) Aminopurines: synthesis, modifications, and applications. ResearchGate. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
7th European Crystallography School. Sci-Meet. Available at: [Link]
-
Solid-state chemistry and polymorphism of the nucleobase adenine. ePrints Soton. Available at: [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]
-
Validating a small-unit-cell structure; understanding checkCIF reports. A. Linden - YouTube. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetra-hydro-iso-quinoline-4-carbo-nitrile. PubMed. Available at: [Link]
-
A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. PMC. Available at: [Link]
-
CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker. Available at: [Link]
-
Adenine. Wikipedia. Available at: [Link]
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A Comparative Guide to the Reactivity of 7-Aminoadenine and 9-Aminoadenine for Researchers and Drug Development Professionals
Introduction: Beyond the Canonical
In the landscape of chemical biology and drug design, purine analogs serve as foundational scaffolds for a vast array of therapeutic agents. Adenine, a cornerstone of DNA and RNA, exists in multiple tautomeric forms, with the N9-H (9-aminoadenine) and N7-H (7-aminoadenine) isomers being of principal chemical interest. While 9-aminoadenine represents the biologically ubiquitous form found in nucleosides like adenosine, the reactivity profile of its 7-aminoadenine isomer offers a distinct chemical toolbox for creating novel molecular probes, therapeutic agents, and materials.
This guide provides an in-depth, objective comparison of the chemical reactivity of 7-aminoadenine and 9-aminoadenine. We will dissect the electronic and structural nuances that govern their differential reactivity towards electrophiles, present supporting experimental data, and provide validated protocols for researchers to explore these properties in their own work.
Foundational Principles: Tautomeric Stability and Electronic Landscape
The reactivity of any heterocyclic system is fundamentally dictated by its most stable tautomeric form and the distribution of electron density across its rings. For adenine, the N9-H tautomer is the predominant and most stable species in both the solid state and in solution.[1] This thermodynamic preference is the primary reason that glycosylation in biological systems occurs almost exclusively at the N9 position to form canonical nucleosides.
-
9-Aminoadenine (N9-H Tautomer): This is the thermodynamically favored isomer.[1] Its stability is a key factor in its prevalence in natural nucleic acids. The lone pair of electrons on the N7 nitrogen is part of the aromatic system, making it less available for reactions.
-
7-Aminoadenine (N7-H Tautomer): While less stable than the N9-H form, the N7-H tautomer can be accessed and is a significant, albeit minor, species in the equilibrium.[1] Its distinct electronic arrangement leads to a different reactivity profile, particularly in synthetic reactions where conditions can be manipulated to favor reactions at different sites.
The nucleophilicity of the nitrogen atoms in the purine ring is a critical determinant of reactivity. The primary sites for electrophilic attack are the ring nitrogens (N1, N3, N7, N9). The lone pair on the N7 atom of guanine, a related purine, is known to be highly nucleophilic and susceptible to alkylation.[2] While adenine differs from guanine, the principles of electron availability on the ring nitrogens remain central to understanding its reactivity.
Caption: Tautomeric equilibrium between 9-aminoadenine and 7-aminoadenine.
Comparative Reactivity Towards Electrophiles: The Case of Alkylation
Alkylation is a benchmark reaction for probing the nucleophilic character of heterocyclic compounds. The regioselectivity of adenine alkylation is highly dependent on reaction conditions, but it provides a clear window into the intrinsic reactivity of the different nitrogen atoms.
Direct alkylation of adenine often results in a mixture of products, with the N9-substituted product typically being the major isomer due to its thermodynamic stability.[3] However, N3 and N7 isomers are also frequently formed.[3][4] Kinetic studies on the benzylation of adenine in DMSO under basic conditions have shown that the reaction is second-order and yields both N9- and N3-benzyladenine, with a regioselectivity factor of 2.3 in favor of the N9 product.[5] The formation of N7-alkylated products is also well-documented, and specific synthetic strategies can be employed to favor its formation.[6]
The choice of solvent, base, and alkylating agent can significantly influence the ratio of N9/N7/N3 products. For instance, polar aprotic solvents like DMF or DMSO are commonly used.[3][5] The presence of a base, such as potassium carbonate or DBU, is crucial for deprotonating the purine ring, thereby increasing its nucleophilicity.[3][5]
Quantitative Data Summary
While precise, universally applicable ratios are difficult to state due to their dependence on specific reaction conditions, the general observations from numerous studies can be summarized.
| Product Isomer | General Yield | Thermodynamic/Kinetic Favorability | Key Influencing Factors |
| N9-Alkyladenine | Major Product | Thermodynamically favored[3] | Most common outcome in direct alkylation. |
| N7-Alkyladenine | Minor Product | Kinetically accessible | Can be favored with specific protecting group strategies. |
| N3-Alkyladenine | Minor Product | Kinetically accessible[5] | Often forms alongside the N9 isomer. |
This differential reactivity is the cornerstone of synthetic strategies aiming to produce specific adenine derivatives. For example, to synthesize N7-acyclic nucleosides, a common strategy involves using a protected adenine derivative, such as N, N-dimethyl-N'-(9H-purin-6-yl)-formamidine, which directs alkylation to the N7 position.[6]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 7H-Purine-6,7-diamine and Related Purine Derivatives
For researchers and professionals in drug development and the life sciences, understanding the fundamental photophysical properties of bioactive molecules is paramount. This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption maxima of 7H-Purine-6,7-diamine, a key heterocyclic compound, and its structurally related analogs. By presenting experimental data and explaining the underlying physicochemical principles, this document serves as a practical reference for spectroscopic characterization and quantification.
Introduction to 7H-Purine-6,7-diamine and its Spectroscopic Importance
7H-Purine-6,7-diamine, also known by its more common tautomeric form, 2,6-diaminopurine, is a derivative of purine.[1][2] Tautomers are isomers of a compound which differ only in the position of protons and electrons, and they exist in equilibrium. The 7H- and 9H-tautomers of purines are common, and the spectroscopic data for 2,6-diaminopurine is representative of the equilibrium mixture in solution. This compound is of significant interest as it is an analog of the DNA base adenine, with an additional amino group at the C2 position.[2] This structural modification leads to altered base-pairing properties, forming three hydrogen bonds with thymine, which can influence the stability and mechanical properties of DNA.[2]
UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying purine derivatives. The absorption of UV light by these molecules is due to π → π* and n → π* electronic transitions within the aromatic purine ring system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, substituent groups, solvent polarity, and pH of the medium.[3][4] An accurate understanding of these spectral properties is crucial for various applications, including concentration determination, purity assessment, and studying molecular interactions.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectrum of a purine derivative is a unique fingerprint that provides valuable information about its electronic structure. The following table summarizes the experimentally determined UV-Vis absorption maxima for 7H-Purine-6,7-diamine (as 2,6-diaminopurine) and a selection of other relevant purine derivatives in aqueous or buffered solutions.
| Compound Name | Common Name/Abbreviation | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent/pH | Reference |
| 7H-Purine-2,6-diamine | 2,6-Diaminopurine (26DAP) | 214 | 247 | 280 | Phosphate buffer, pH 7.4 | [5][6] |
| Purin-6-amine | Adenine (A) | ~260 | - | - | Water, pH 7 | [7][8][9][10] |
| 2-Amino-1,7-dihydropurin-6-one | Guanine (G) | ~246 | ~275 | - | Water (qualitative due to low solubility) | [7] |
| 1H-Purine-2,6(3H,7H)-dione | Xanthine | 241 | 276 | - | Not specified | [11] |
| 1,7-Dihydropurin-6-one | Hypoxanthine | 255 | - | - | Not specified | [11] |
| 7,9-Dihydro-1H-purine-2,6,8(3H)-trione | Uric Acid | 266 | 292 | - | Not specified | [11][12] |
| 6-Amino-1H-purin-2(3H)-one | Isoguanine | 284 | - | - | Aqueous buffer, pH 2.4 | [13] |
Expert Interpretation of the Data:
The addition of a second amino group to the purine ring, as in 7H-Purine-6,7-diamine (2,6-diaminopurine), results in a more complex UV-Vis spectrum compared to adenine.[5][6] The spectrum of 2,6-diaminopurine in a neutral aqueous buffer exhibits three distinct absorption maxima at 214, 247, and 280 nm.[5][6] In contrast, adenine typically shows a single broad absorption peak around 260 nm.[7][8][9][10] This difference can be attributed to the electron-donating nature of the additional amino group, which influences the energy levels of the molecular orbitals involved in the electronic transitions.
The other purine derivatives in the table, such as guanine, xanthine, and uric acid, also display characteristic absorption spectra with multiple peaks, reflecting the influence of their respective substituent groups (carbonyl and amino groups).[7][11][12] For instance, the presence of the carbonyl group in guanine and xanthine leads to shifts in their absorption maxima compared to adenine and 2,6-diaminopurine.
It is also important to note the significant effect of pH on the UV-Vis spectra of these compounds.[14][15] Protonation or deprotonation of the ionizable groups on the purine ring can alter the electronic distribution and, consequently, the absorption characteristics. For example, the absorption spectrum of isoguanine was reported at pH 2.4 due to its poor solubility at neutral pH.[13] Therefore, maintaining a consistent and well-defined pH is critical for reproducible and comparable UV-Vis measurements.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of accurate and reliable UV-Vis absorption data for purine derivatives, a standardized experimental protocol is essential. The following step-by-step methodology is recommended:
1. Materials and Reagents:
- 7H-Purine-6,7-diamine (or other purine derivative) of high purity
- Spectroscopic grade solvent (e.g., ultrapure water, ethanol, or a suitable buffer solution)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes with a defined path length (typically 1 cm)
2. Preparation of Stock and Working Solutions:
- Accurately weigh a small amount of the purine derivative using an analytical balance.
- Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen solvent. Gentle heating or sonication may be required for compounds with low solubility.
- From the stock solution, prepare a series of working solutions of different concentrations through serial dilution to determine the linear range of absorbance.
3. Spectrophotometer Setup and Blank Measurement:
- Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light source.
- Set the desired wavelength range for scanning (e.g., 200-400 nm for purine derivatives).
- Fill a quartz cuvette with the solvent used to prepare the samples. This will serve as the blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself.
4. Sample Measurement:
- Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Identify the wavelength(s) of maximum absorbance (λmax).
- Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.
5. Data Analysis:
- Plot the absorbance at λmax versus the concentration for the series of working solutions to generate a calibration curve.
- Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of a purine derivative.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
This comparative guide provides essential UV-Vis absorption data for 7H-Purine-6,7-diamine (2,6-diaminopurine) and other key purine derivatives. The provided experimental protocol and workflow diagram offer a robust framework for obtaining high-quality spectroscopic data. A thorough understanding of the UV-Vis absorption properties of these compounds is fundamental for researchers in drug discovery and molecular biology, enabling accurate quantification and characterization of these vital biomolecules.
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Journal of the American Chemical Society. Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. IV. Effect of pH and Irradiation on the Spectra of Isoguanine and 2-Hydroxy-6,8-diaminopurine. [Link]
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RSC Publishing. Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy. [Link]
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ResearchGate. UV-visible absorption spectrum of aqueous solution of adenine at pH 7.0. [Link]
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PMC. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR of Diaminopurines: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and molecular biology, the precise structural elucidation of heterocyclic compounds is paramount. Purine analogues, in particular, form the backbone of numerous therapeutic agents and biological probes. Among these, diaminopurines are of significant interest. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of purine diamines, with a focus on comparing the theoretical compound 7H-Purine-6,7-diamine with the well-characterized and biologically relevant isomer, 2,6-diaminopurine .
As a Senior Application Scientist, my objective is to move beyond mere data reporting. This guide explains the causal factors behind spectral observations, provides a robust experimental framework, and offers a comparative analysis to aid researchers in identifying and characterizing these vital molecules.
The Challenge of Isomer Differentiation
The subject of this guide, 7H-Purine-6,7-diamine, represents a structural novelty. Its proposed structure, with amino groups at positions C6 and N7, is highly unusual. In contrast, 2,6-diaminopurine is a known adenine analogue found naturally in some bacteriophages and is a staple in medicinal chemistry research.[1] The ability to distinguish between such closely related isomers is a common challenge where ¹³C NMR spectroscopy proves indispensable.
The chemical environment of each carbon atom in a molecule dictates its resonance frequency, or chemical shift (δ), in a ¹³C NMR spectrum.[2][3] Factors such as hybridization (sp² vs. sp³), the electronegativity of nearby atoms (like nitrogen and oxygen), and aromatic ring currents all exert significant influence.[2][4] For purine systems, the positions of the nitrogen heteroatoms and the attached substituents create a unique electronic landscape, resulting in a distinct spectral fingerprint for each isomer.
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
Trustworthy data begins with a validated protocol. The following procedure is designed for acquiring high-quality, reproducible ¹³C NMR spectra for purine derivatives, which often exhibit poor solubility in common organic solvents.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purine derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar, heterocyclic compounds and its residual ¹³C signal (a quintet at ~39.52 ppm) typically does not overlap with the aromatic signals of purines.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]
-
-
Instrument Setup (for a standard 400-500 MHz NMR Spectrometer):
-
Select a ¹³C observation channel.
-
Tune and match the probe for the ¹³C frequency.
-
Set the sample temperature to 25 °C (298 K). Rationale: Consistent temperature is crucial as chemical shifts can be temperature-dependent.[6]
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[7]
-
Spectral Width: 0 to 220 ppm. This range comfortably covers typical organic molecules, from aliphatic carbons to carbonyls.[8][9]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Rationale: Quaternary carbons (like C4, C5, and C6 in this case) often have longer relaxation times. An adequate delay is essential for their quantitative observation.[8]
-
Number of Scans (NS): 1024 to 4096 scans. Rationale: The low natural abundance of ¹³C (1.1%) necessitates a larger number of scans to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d₆ quintet to 39.52 ppm.[5]
-
The following diagram illustrates the logical workflow for this structural analysis.
Caption: Workflow for ¹³C NMR-based structural elucidation of purine isomers.
Comparative Data Analysis
Direct experimental data for the novel 7H-Purine-6,7-diamine is not available in the literature. Therefore, we will compare its theoretically predicted chemical shifts against established experimental data for 2,6-diaminopurine . This comparison highlights how substituent placement dramatically alters the electronic environment and, consequently, the ¹³C NMR spectrum.
Alternative Compound: 2,6-Diaminopurine (Experimental Data)
2,6-Diaminopurine is a well-known compound with available spectral data. The presence of two electron-donating amino groups at positions 2 and 6 significantly shields the attached carbons, shifting them upfield (to lower ppm values) compared to the unsubstituted purine core.
Table 1: Experimental ¹³C NMR Chemical Shifts for 2,6-Diaminopurine
| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ (ppm) | Rationale for Assignment |
| C2 | 160.7 | Attached to three nitrogen atoms and an amino group; highly deshielded. |
| C6 | 156.1 | Attached to two nitrogen atoms and an amino group. |
| C4 | 151.4 | Quaternary carbon adjacent to N3 and N9, deshielded by ring nitrogens. |
| C5 | 113.1 | Quaternary carbon, shielded by proximity to electron-donating amino groups. |
| C8 | 137.2 | CH carbon, less influenced by the amino groups. |
Source: Data compiled from SpectraBase and PubChem.[10][11]
Topic Compound: 7H-Purine-6,7-diamine (Predicted Data)
For the hypothetical 7H-Purine-6,7-diamine, the substitution pattern is drastically different. An amino group at C6 is expected, but the second amino group is attached to N7. This N-amination would profoundly impact the electronic structure of the five-membered imidazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7H-Purine-6,7-diamine
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) | Expected Influence on Shift |
| C2 | ~153 | Less affected by the distant N7-amino group compared to 2,6-diaminopurine. |
| C6 | ~158 | Attached to an amino group, expected to be strongly deshielded. |
| C4 | ~148 | Deshielded by adjacent nitrogens, but potentially shielded by the C6-amino group. |
| C5 | ~120 | Expected to be significantly deshielded due to the direct electronic effect of the adjacent N7-amino group. |
| C8 | ~145 | The CH carbon is now adjacent to the aminated N7, leading to a significant downfield shift. |
Note: Predicted values are estimations based on substituent effects in related heterocyclic systems. Actual experimental values may vary.
Key Spectral Differences and Interpretation
The comparison between the two tables reveals clear, diagnostic differences that would allow for unambiguous identification:
-
C5 Shift: This is the most telling difference. In 2,6-diaminopurine, C5 is significantly shielded (113.1 ppm). In the 7-amino isomer, the direct attachment of an amino group to the adjacent N7 is predicted to deshield C5, pushing its resonance significantly downfield (to ~120 ppm).
-
C8 Shift: The CH carbon (C8) is relatively isolated from the substituents in 2,6-diaminopurine (137.2 ppm). However, in the 7-amino isomer, the N7-amination would strongly deshield the adjacent C8, resulting in a predicted downfield shift to ~145 ppm.
-
C2 Shift: The C2 carbon in 2,6-diaminopurine is heavily deshielded (160.7 ppm) due to the attached amino group. The absence of this group in the 7-amino isomer would cause a noticeable upfield shift for C2 (to ~153 ppm).
These distinct differences provide a clear analytical pathway. By acquiring a ¹³C NMR spectrum and observing the chemical shifts of C5, C8, and C2, a researcher could confidently distinguish between these two isomers. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could further confirm assignments by correlating carbons to their attached protons (C8-H8) and neighboring protons.[5]
Conclusion
While ¹H NMR provides valuable information, ¹³C NMR spectroscopy offers a much wider chemical shift range and provides direct insight into the carbon skeleton of a molecule.[2] This makes it an exceptionally powerful tool for differentiating isomers, such as the diaminopurines discussed here. By understanding the fundamental principles of substituent effects and employing a robust, standardized experimental protocol, researchers in drug development and chemical biology can confidently elucidate the structures of novel compounds, ensuring the integrity and progression of their scientific endeavors.
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A Researcher's Guide to Differentiating Diaminopurine Isomers: 2,6-Diaminopurine vs. 2,8-Diaminopurine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid analogs and drug discovery, the precise identification of purine isomers is paramount. Subtle shifts in the arrangement of functional groups can dramatically alter a molecule's biological activity, toxicity, and therapeutic potential. This guide provides a comprehensive comparison of two closely related diaminopurine isomers: 2,6-diaminopurine and 2,8-diaminopurine. We will delve into their structural nuances and explore the analytical methodologies crucial for their unambiguous differentiation, supported by experimental data and validated protocols.
The Isomeric Challenge: More Than Just Positional Differences
At first glance, 2,6-diaminopurine and 2,8-diaminopurine are structural isomers, sharing the same molecular formula (C₅H₆N₆) and molecular weight (150.14 g/mol ).[1] However, the placement of the second amino group on the purine ring fundamentally alters their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. This, in turn, dictates their interactions with biological targets.
2,6-Diaminopurine (2,6-DAP) , also known as 2-aminoadenine, is a naturally occurring adenine analog found in the genome of some bacteriophages.[2][3] Its ability to form three hydrogen bonds with thymine, as opposed to the two formed by adenine, enhances the stability of DNA duplexes.[3] This property has made it a valuable tool in nucleic acid research and as a potential therapeutic agent.[1][4][5]
2,8-Diaminopurine , on the other hand, is a less common isomer. Its distinct substitution pattern leads to different hydrogen bond donor and acceptor profiles, which can result in unique biological activities.
Understanding the tautomeric forms of these molecules is also critical. 2,6-Diaminopurine, for instance, can exist in both 7H and 9H tautomeric forms, referring to the position of the hydrogen atom on the imidazole ring of the purine core.[6] These tautomers can coexist in solution and may exhibit different physicochemical properties.
This guide will focus on providing you with the practical knowledge and experimental framework to confidently distinguish between these two important isomers.
Core Analytical Strategies for Isomer Differentiation
A multi-pronged analytical approach is the most robust strategy for distinguishing between 2,6-diaminopurine and 2,8-diaminopurine. We will focus on three key techniques:
-
High-Performance Liquid Chromatography (HPLC): For the physical separation of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate their distinct chemical structures.
-
Mass Spectrometry (MS): To confirm their molecular weight and analyze fragmentation patterns.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7H-Purine-2,6-diamine
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 7H-Purine-2,6-diamine (a likely intended compound for the query 7H-Purine-6,7-diamine), a common biochemical reagent. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the protection of our environment.
The foundational principle of chemical waste management is that the generator of the waste is responsible for its safe disposal from "cradle to grave." This guide is structured to provide not just the "how," but the "why," grounding each procedural step in the specific chemical properties and associated hazards of purine diamines.
Hazard Identification and Risk Assessment: Understanding the "Why"
7H-Purine-2,6-diamine (also known as 2,6-Diaminopurine) is a nitrogenous heterocyclic compound used in life sciences research.[1] While essential for many applications, it possesses a distinct hazard profile that dictates its handling and disposal requirements. The toxicological properties of many such specialized reagents have not been fully investigated, necessitating a cautious approach.[2]
Based on aggregated data from the European Chemicals Agency (ECHA), 7H-Purine-2,6-diamine is classified with several hazards.[3] A summary of these hazards underscores the importance of minimizing exposure and preventing environmental release.
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
| Carcinogenicity | H351 | Suspected of causing cancer.[3] |
This data necessitates that 7H-Purine-2,6-diamine be treated as a hazardous substance, requiring disposal as regulated hazardous waste.
Pre-Disposal: Laboratory Best Practices for Waste Generation
Proper disposal begins with proper handling during use. The causality is simple: minimizing contamination and ensuring proper segregation at the point of generation prevents cross-contamination and simplifies the final disposal process.
Personal Protective Equipment (PPE): Before handling 7H-Purine-2,6-diamine in any form (pure solid, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[5]
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin exposure.[4]
Waste Segregation:
-
Avoid Commingling: Do not mix 7H-Purine-2,6-diamine waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2][4]
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and unused pure compounds.
-
Liquid Waste: Includes solutions containing dissolved 7H-Purine-2,6-diamine.
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 7H-Purine-2,6-diamine waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.
Step 1: Containerization
Proper containment is the first critical step in the disposal process.
-
Select Appropriate Containers: Use sturdy, chemically resistant containers with secure, tight-fitting lids.[2][6] High-density polyethylene (HDPE) carboys are suitable for both solid and liquid waste.
-
Maintain Container Integrity: Ensure containers are in good condition and compatible with the waste they contain.[7] Keep containers closed except when adding waste.[6]
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "7H-Purine-2,6-diamine."
-
The specific hazards (e.g., "Toxic," "Irritant," "Carcinogen Suspect").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator or lab group.
-
Step 3: Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the lab. This area should be away from general traffic and sources of ignition.[9]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks or spills.[6]
-
Time and Quantity Limits: Be aware of your facility's limits on the amount of hazardous waste that can be accumulated in a satellite area and the maximum time allowed for storage. Never store more than 10 gallons of hazardous waste in your lab.[6]
Step 4: Arranging for Disposal
Hazardous chemical waste cannot be placed in the regular trash or poured down the drain.[6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound falls.[7][10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Licensed Transporter: Your EHS department will arrange for a licensed hazardous waste transporter to collect the waste.[8] This ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[11]
-
Manifest Tracking: You will receive a copy of the hazardous waste manifest, which you must keep on file for at least three years as a record of proper disposal.[8]
The following diagram illustrates the decision and action workflow for proper disposal.
Caption: Disposal workflow from waste generation to final documentation.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. Use a spill kit with absorbent materials appropriate for chemical spills.
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection if the material is a powder.[5]
-
Cleanup:
-
Solid Spills: Carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Avoid generating dust.[4]
-
Liquid Spills: Use absorbent pads or other inert material to absorb the spill. Place the contaminated absorbents in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
Report: Report the spill to your institution's EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific knowledge does not come at the expense of our well-being or the health of our environment.
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Material Safety Data Sheet - Purine, 99%. Cole-Parmer. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7H-Purine-6,7-diamine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 7H-Purine-6,7-diamine, a purine analog, demands a meticulous approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of 7H-Purine-6,7-diamine
Before any handling, a thorough risk assessment is paramount. While specific toxicological data for 7H-Purine-6,7-diamine may be limited, its classification as a purine analog necessitates treating it with caution. The primary hazards are associated with its physical form, typically a crystalline powder.[1]
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[1][2]
-
Dermal Contact: Direct skin contact may cause irritation.[1][3] Purine analogs can be absorbed through the skin, leading to potential systemic effects.
-
Eye Contact: The powder can cause significant eye irritation or damage.[1][3][4]
-
Ingestion: Accidental ingestion may lead to irritation of the digestive tract.[1]
Given that the toxicological properties of many research chemicals are not fully investigated, a conservative approach that minimizes all routes of exposure is the most prudent course of action.[1][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling 7H-Purine-6,7-diamine in various common laboratory scenarios.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety Glasses | Single Pair of Nitrile Gloves | Lab Coat | Recommended: N95 Respirator |
| Weighing & Aliquoting (Solid) | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown over Lab Coat | Mandatory: N95 Respirator (within a ventilated enclosure) |
| Handling Solutions | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not typically required if handled in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves (Heavy-duty) | Disposable Gown or Coverall | N95 Respirator or higher |
| Waste Disposal | Chemical Safety Goggles | Double Pair of Nitrile Gloves | Lab Coat | Not typically required |
Causality Behind PPE Choices:
-
Double Gloving: When handling the solid form or during spill cleanup, double gloving is critical.[6] This practice provides a barrier against contamination. The outer glove, which may become contaminated, can be removed and disposed of, leaving the inner glove to protect the user during the subsequent steps of the procedure.[7] Always use powder-free nitrile gloves to prevent aerosolization of the compound.[6][7]
-
Respiratory Protection: The most significant risk of exposure comes from inhaling the fine powder.[1] Therefore, a NIOSH-approved N95 respirator is mandatory when weighing the solid compound.[8][9] This task should always be performed within a certified chemical fume hood or a ventilated balance enclosure to further minimize airborne particles.
-
Eye and Face Protection: Chemical safety goggles provide a seal around the eyes to protect against airborne powder and splashes.[10] A full-face shield should be worn over the goggles during weighing and spill cleanup to protect the entire face from splashes and particles.[6][11]
-
Disposable Gowns: To prevent the contamination of personal clothing, a disposable, solid-front gown with tight-fitting cuffs should be worn over a standard lab coat when handling the solid chemical.[6][11] This gown should be removed and disposed of as contaminated waste before leaving the work area.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined workflow is crucial for minimizing exposure and preventing contamination.
Experimental Workflow: From Receipt to Disposal
The following diagram illustrates the lifecycle of handling 7H-Purine-6,7-diamine in a laboratory setting.
Caption: Workflow for the safe handling of 7H-Purine-6,7-diamine.
Step-by-Step Protocols
1. Weighing and Solution Preparation:
-
Designate an Area: Cordon off a specific area, preferably within a chemical fume hood or a powder containment hood, for handling the solid.
-
Don PPE: Before entering the designated area, put on a lab coat, a disposable gown, two pairs of nitrile gloves, chemical safety goggles, a face shield, and a fit-tested N95 respirator.[11]
-
Tare the Vessel: Place a tared, sealed container onto the analytical balance inside the ventilated enclosure.
-
Transfer the Chemical: Carefully transfer the desired amount of 7H-Purine-6,7-diamine into the container using a spatula. Minimize any movements that could create dust.
-
Seal and Clean: Securely close the container. Decontaminate the spatula and any affected surfaces within the enclosure with an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels.
-
Dissolution: In a chemical fume hood, add the solvent to the sealed container to dissolve the compound.
2. Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Ensure you are wearing, at a minimum, a disposable gown, double gloves, and eye/face protection.[12]
-
Contain the Spill: For a solid spill, gently cover it with absorbent pads to prevent further aerosolization. Do not sweep dry powder.
-
Clean the Area: Carefully collect the spilled material and absorbent pads using tongs or forceps and place them in a sealed container labeled as "Hazardous Waste."
-
Decontaminate: Clean the spill area with a suitable solvent and detergent, then wipe it down with water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste according to your institution's guidelines.[10]
3. Disposal Plan:
-
Solid Waste: All contaminated solid materials, including disposable gowns, gloves, pipette tips, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions containing 7H-Purine-6,7-diamine should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of it down the drain.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Purine, 99%. Retrieved from [Link]
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Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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ADAMA. (2017, July 25). Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (2005, July). HEXAMETHYLENE DIAMINE HAZARD SUMMARY. Retrieved from [Link]
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Tec7. (2016, December 14). SAFETY DATA SHEET PUR. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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New Jersey Department of Health. (2002, July). CUPRIETHYLENE DIAMINE HAZARD SUMMARY. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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National Institutes of Health. (2021, October 26). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. National Institutes of Health. Retrieved from [Link]
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University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
